molecular formula C7H10BNO4S B1421301 (2-[(Methylamino)sulfonyl]phenyl)boronic acid CAS No. 956283-09-3

(2-[(Methylamino)sulfonyl]phenyl)boronic acid

Cat. No.: B1421301
CAS No.: 956283-09-3
M. Wt: 215.04 g/mol
InChI Key: AZXVSPOMIIRTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-[(Methylamino)sulfonyl]phenyl)boronic acid is a useful research compound. Its molecular formula is C7H10BNO4S and its molecular weight is 215.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(methylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO4S/c1-9-14(12,13)7-5-3-2-4-6(7)8(10)11/h2-5,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXVSPOMIIRTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)(=O)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674668
Record name [2-(Methylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956283-09-3
Record name [2-(Methylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-[(Methylamino)sulfonyl]phenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (2-[(Methylamino)sulfonyl]phenyl)boronic acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy and selectivity. Among the vast arsenal of chemical tools available to medicinal chemists, boronic acids have emerged as exceptionally versatile building blocks. This guide focuses on a specific, yet highly significant, member of this class: (2-[(Methylamino)sulfonyl]phenyl)boronic acid , identified by the CAS Number 756520-78-2 .

This compound, also known as (2-(Methylsulfonamido)phenyl)boronic acid, has garnered attention for its utility in constructing complex molecular architectures, primarily through the celebrated Suzuki-Miyaura cross-coupling reaction. Its unique structural features—a phenylboronic acid moiety for carbon-carbon bond formation and a methylaminosulfonyl group that can influence physicochemical properties such as solubility and protein-binding interactions—make it a valuable asset in the synthesis of novel therapeutic agents, particularly in the realm of oncology. This guide provides a comprehensive overview of its synthesis, properties, and applications, grounded in established scientific principles and methodologies.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug design and synthesis. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 756520-78-2ChemScene[1]
Molecular Formula C₇H₁₀BNO₄SChemScene[1]
Molecular Weight 215.03 g/mol ChemScene[1]
Appearance SolidSigma-Aldrich
Purity ≥96%ChemScene[1]
InChI Key RPRMOEFOTPSWBO-UHFFFAOYSA-NSigma-Aldrich
SMILES CS(=O)(=O)Nc1ccccc1B(O)OChemScene[1]

These properties are crucial for predicting the compound's behavior in various chemical reactions and biological systems. The presence of both hydrogen bond donors and acceptors, along with a polar surface area, suggests potential for interactions with biological macromolecules.

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

Synthesis_Workflow Start 2-Bromoaniline Step1 Step 1: Sulfonylation (Methanesulfonyl chloride, Pyridine) Start->Step1 Intermediate N-(2-bromophenyl)methanesulfonamide Step1->Intermediate Step2 Step 2: Borylation (n-BuLi, Triisopropyl borate, then H3O+) Intermediate->Step2 Product This compound Step2->Product caption Proposed Synthesis of this compound

Caption: A proposed two-step synthesis pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(2-bromophenyl)methanesulfonamide

  • Rationale: This initial step introduces the methylsulfonyl group onto the aniline nitrogen. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Procedure:

    • Dissolve 2-bromoaniline (1 equivalent) in anhydrous pyridine at 0°C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield N-(2-bromophenyl)methanesulfonamide.

Step 2: Synthesis of this compound

  • Rationale: This step involves a lithium-halogen exchange followed by borylation. n-Butyllithium is a strong organolithium base that efficiently replaces the bromine atom with lithium. The resulting aryllithium species is a potent nucleophile that attacks the electrophilic boron atom of triisopropyl borate. Subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid. This method is a common and effective way to introduce a boronic acid group onto an aromatic ring.[2]

  • Procedure:

    • Dissolve N-(2-bromophenyl)methanesulfonamide (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere.

    • Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise, maintaining the temperature at -78°C.

    • Stir the mixture at -78°C for 1 hour.

    • Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78°C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Acidify the mixture with dilute HCl to a pH of approximately 2-3.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Applications in Drug Discovery and Development: A Focus on Oncology

Phenylboronic acids are pivotal in modern drug discovery, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, a fundamental transformation in the synthesis of biaryl and heteroaryl-aryl structures prevalent in many pharmaceuticals.[3] this compound is particularly valuable as it allows for the introduction of a substituted phenyl ring, which can serve as a key pharmacophore or a scaffold for further functionalization.

The Suzuki-Miyaura Coupling: A Gateway to Molecular Complexity

The Suzuki-Miyaura coupling is a robust and versatile reaction with broad functional group tolerance, making it a cornerstone of medicinal chemistry. A general protocol for utilizing this compound in such a coupling is provided below.

Suzuki_Coupling BoronicAcid This compound CoupledProduct Coupled Product BoronicAcid->CoupledProduct ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->CoupledProduct Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->CoupledProduct Base Base (e.g., K2CO3, Cs2CO3) Base->CoupledProduct Solvent Solvent (e.g., Dioxane/Water) Solvent->CoupledProduct caption Suzuki-Miyaura Cross-Coupling Reaction

Caption: A schematic representation of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling
  • Rationale: This protocol outlines a typical Suzuki-Miyaura coupling reaction. The palladium catalyst is the heart of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps. The base is crucial for the activation of the boronic acid and to neutralize any acidic byproducts. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

  • Procedure:

    • In a reaction vessel, combine the aryl or heteroaryl halide (1 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

    • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Heat the reaction mixture to a temperature typically between 80-100°C and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Targeted Cancer Therapy: The Role of the Phenylboronic Acid Moiety

Recent research has highlighted the potential of phenylboronic acid (PBA) derivatives in targeted cancer therapy.[4][5] A key mechanism underlying this targeting ability is the reversible covalent interaction between the boronic acid group and sialic acid residues, which are often overexpressed on the surface of cancer cells.[4][5] This interaction can be exploited for the development of tumor-targeting drug delivery systems.

Furthermore, the boronic acid moiety is a known pharmacophore in several enzyme inhibitors. For instance, the proteasome inhibitor bortezomib, a cornerstone in the treatment of multiple myeloma, contains a boronic acid group that is crucial for its biological activity. While specific studies on the biological targets of this compound are not yet prevalent, its structural features suggest it could be a valuable precursor for the synthesis of novel enzyme inhibitors or targeted therapeutic agents. The methylaminosulfonyl group may further enhance binding to specific protein targets through hydrogen bonding and other non-covalent interactions.

Conclusion and Future Perspectives

This compound is a chemical entity of significant interest to the drug discovery community. Its well-defined physicochemical properties and its utility as a versatile building block in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for the synthesis of complex, biologically active molecules. The proposed synthetic pathway provides a reliable method for its preparation, enabling its broader application in research and development.

The established role of the phenylboronic acid moiety in targeted cancer therapy and enzyme inhibition suggests that compounds derived from this building block hold considerable promise for the development of next-generation therapeutics. Future research should focus on exploring the specific biological activities of molecules synthesized using this compound to fully elucidate their therapeutic potential and mechanisms of action. As our understanding of the intricate signaling pathways in diseases like cancer deepens, the strategic application of such well-designed chemical tools will undoubtedly continue to drive innovation in medicine.

References

(2-[(Methylamino)sulfonyl]phenyl)boronic acid synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (2-[(Methylamino)sulfonyl]phenyl)boronic acid

Abstract

This compound is a valuable building block in contemporary medicinal chemistry, primarily utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the construction of complex biaryl structures.[][2] Its synthesis, however, requires a regioselective approach to introduce the boronic acid functionality at the sterically hindered ortho-position to the sulfonamide group. This guide provides a detailed examination of the most robust and widely adopted synthetic strategy: Directed ortho-Metalation (DoM). We will explore the mechanistic underpinnings of this reaction, explain the causality behind critical experimental choices, and provide a detailed, field-proven protocol for researchers and drug development professionals.

Introduction: Strategic Importance in Synthesis

The utility of organoboron compounds, particularly boronic acids and their esters, is well-established in modern organic synthesis.[3] They are favored for their stability, low toxicity, and exceptional versatility in carbon-carbon bond formation.[4] The title compound, this compound, is of particular interest as the sulfonamide moiety is a prevalent pharmacophore in numerous therapeutic agents.[5][6] The ability to synthesize this reagent allows for the direct introduction of the [2-((methylamino)sulfonyl)phenyl] motif into a target molecule, often in the late stages of a synthetic sequence via the Suzuki-Miyaura cross-coupling reaction.[7]

The primary challenge lies in overcoming the inherent regioselectivity of classical electrophilic aromatic substitution, which would typically favor substitution at the para-position. The solution is found in Directed ortho-Metalation (DoM), a powerful strategy that leverages the coordinating ability of a functional group on the aromatic ring to direct deprotonation, and subsequent functionalization, exclusively to the adjacent ortho position.[8]

The Core Strategy: Directed ortho-Metalation (DoM)

The DoM reaction is a cornerstone of modern aromatic chemistry, enabling the regioselective synthesis of polysubstituted aromatics that are otherwise difficult to access.[9] The strategy relies on three key pillars: the directing group, the organolithium base, and the electrophilic quench.

Pillar 1: The Sulfonamide as a Potent Directed Metalation Group (DMG)

The N-methylsulfonamide group is a highly effective Directed Metalation Group (DMG). Its efficacy stems from the Lewis basic oxygen atoms, which can coordinate to the Lewis acidic lithium ion of an organolithium base, such as n-butyllithium (n-BuLi).[6][8] This pre-coordination brings the base into close proximity with the C-H bond at the ortho-position, kinetically favoring its deprotonation over other sites on the aromatic ring. This process generates a thermodynamically stable aryllithium intermediate, poised for reaction with an electrophile.[8]

Pillar 2: Lithiation and the Choice of Base

The deprotonation step requires a strong, non-nucleophilic base. Alkyllithium reagents, particularly sec-butyllithium (s-BuLi) and n-butyllithium (n-BuLi), are commonly employed.[9][10] The reaction is typically performed at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (THF) to ensure the stability of the highly reactive aryllithium intermediate and prevent side reactions.[9] Often, a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) is added. TMEDA complexes with the lithium ion, breaking down the oligomeric aggregates of the alkyllithium reagent and increasing its kinetic basicity, which can lead to faster and more efficient lithiation.[11]

Pillar 3: The Borylation Quench

Once the aryllithium species is formed, it is "quenched" by the addition of a boron-containing electrophile. Common choices include trialkyl borates like trimethyl borate B(OMe)₃ or triisopropyl borate B(OiPr)₃.[12][13] A superior modern alternative is 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin).[5][14]

Causality Behind Electrophile Choice: While simple trialkyl borates are effective, the resulting boronic acids can be challenging to isolate and are prone to dehydration, forming cyclic trimer anhydrides known as boroxines.[3] In contrast, quenching with i-PrOBPin yields a boronate pinacol ester. These esters are significantly more stable, less prone to protodeboronation, and are often crystalline solids that are readily purified by standard techniques like silica gel chromatography.[5][14] The pinacol ester can be easily hydrolyzed to the desired boronic acid in a subsequent step or, in many cases, used directly in Suzuki-Miyaura coupling reactions.[15]

Synthetic Route and Experimental Protocol

The synthesis proceeds in two key stages: the Directed ortho-Metalation and borylation to form the stable pinacol ester intermediate, followed by hydrolysis to yield the final boronic acid.

Overall Synthetic Scheme

Synthetic Scheme Start N-Methylbenzenesulfonamide Intermediate Lithium 2-[(Methylamino)sulfonyl]phenylide (In situ) Start->Intermediate 1. s-BuLi, TMEDA THF, -78 °C PinacolEster This compound pinacol ester Intermediate->PinacolEster 2. i-PrOBPin -78 °C to RT FinalProduct This compound PinacolEster->FinalProduct 3. Acidic Hydrolysis (e.g., HCl)

Caption: Overall synthesis of the target compound via DoM.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Step-by-Step Protocol

This protocol is a representative procedure adapted from established methodologies for the DoM of sulfonamides.[5][9][14]

Part A: Synthesis of this compound, pinacol ester

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add N-methylbenzenesulfonamide (1.0 eq).

  • Dissolution & Cooling: Add anhydrous tetrahydrofuran (THF, ~0.2 M concentration) and stir until the solid dissolves. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) via syringe. Subsequently, add sec-butyllithium (s-BuLi, 1.1 eq, typically ~1.4 M in cyclohexane) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Anion Formation: Stir the resulting solution at -78 °C for 1 hour. The solution typically develops a deep color, indicating the formation of the aryllithium species.

  • Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin, 1.2 eq) dropwise, again maintaining the temperature at -78 °C.

  • Warm-up: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours).

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude pinacol ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure pinacol ester.

Part B: Hydrolysis to this compound

  • Setup: Dissolve the purified pinacol ester from Part A (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Acidification: Add aqueous hydrochloric acid (e.g., 2 M HCl, 2-3 eq) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the hydrolysis by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the acetone. The aqueous slurry will contain the precipitated product.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid in drying.

  • Drying: Dry the white solid under high vacuum to yield the final this compound.

Data Presentation: Reagents and Typical Yields
StepReagentStoichiometryTypical YieldPurity (Post-Purification)
Part A N-Methylbenzenesulfonamide1.0 eq
sec-Butyllithium (s-BuLi)1.1 - 1.2 eq75-90%>95% (NMR)
TMEDA1.2 eq
i-PrOBPin1.2 eq
Part B Pinacol Ester1.0 eq>90%>98% (HPLC)
Hydrochloric Acid (2M)2.0 - 3.0 eq

Mechanistic Diagram and Key Considerations

The success of this synthesis hinges on careful control of reaction conditions to favor the desired pathway.

Caption: Mechanism of Directed ortho-Metalation and Borylation.

Self-Validating System & Trustworthiness:

  • Inert Atmosphere: Organolithium reagents and the aryllithium intermediate are extremely sensitive to atmospheric moisture and oxygen. Failure to maintain a rigorously inert atmosphere (argon or nitrogen) will result in protonation of the anion (quenching back to the starting material) and other side reactions, drastically reducing the yield.

  • Anhydrous Conditions: All solvents and reagents must be strictly anhydrous. Water will instantly quench the organolithium base and the aryllithium intermediate.

  • Temperature Control: Maintaining the temperature at -78 °C during lithiation and the initial quench is critical. At higher temperatures, the aryllithium may become unstable, or the alkyllithium could react as a nucleophile with the electrophile.[9]

Conclusion

The synthesis of this compound is reliably and efficiently achieved through a Directed ortho-Metalation strategy. By leveraging the powerful directing ability of the N-methylsulfonamide group, this method provides excellent regiocontrol, which is unattainable through conventional methods. The use of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the borylating agent yields a stable, easily purifiable pinacol ester intermediate, enhancing the robustness and reproducibility of the overall process. This technical guide outlines a comprehensive and mechanistically sound approach, providing researchers with a validated pathway to access this important synthetic building block.

References

Spectroscopic Profile of (2-[(Methylamino)sulfonyl]phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-[(Methylamino)sulfonyl]phenyl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating both a boronic acid moiety and a sulfonamide group, presents a unique scaffold for designing targeted therapeutics, particularly enzyme inhibitors. The boronic acid group can form reversible covalent bonds with diols, a key feature in many biological recognition processes, while the sulfonamide portion can engage in crucial hydrogen bonding interactions within protein active sites.

A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its interactions with biological targets. This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound. The interpretations are based on fundamental principles of spectroscopy and comparative analysis with structurally related compounds.

Molecular Structure and Key Spectroscopic Features

The chemical structure of this compound is presented below. The key functional groups that give rise to characteristic spectroscopic signals are the boronic acid [-B(OH)₂], the methylaminosulfonyl group [-SO₂NH(CH₃)], and the ortho-disubstituted benzene ring.

Caption: Molecular scaffold of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the sulfonamide, the methyl protons, and the hydroxyl protons of the boronic acid. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic C-H7.2 - 8.0Multiplets4HThe ortho, meta, and para protons will exhibit complex splitting patterns due to coupling with each other. The exact shifts are dependent on the solvent.
B(OH)₂4.0 - 6.0 (broad)Singlet2HThe chemical shift of the boronic acid protons is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange.
SO₂NH5.0 - 7.0 (broad)Singlet1HThe N-H proton signal can also be broad and its position variable due to exchange.
SO₂NHCH2.5 - 3.0Singlet3HThe methyl protons are expected to be a sharp singlet.

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
Aromatic C-B130 - 140The carbon attached to the boron atom is expected to be deshielded.
Aromatic C-S135 - 145The carbon attached to the sulfonyl group will also be significantly deshielded.
Aromatic C-H120 - 135The remaining aromatic carbons will appear in this region.
SO₂NHC H₃30 - 40The methyl carbon will be in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₁₀BNO₄S), the monoisotopic mass is approximately 215.04 g/mol .[1][2] Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Table 3: Predicted m/z Values for Common Adducts in ESI-MS [1]

AdductPredicted m/z
[M+H]⁺216.05
[M+Na]⁺238.03
[M+K]⁺254.00
[M-H]⁻214.03

The fragmentation pattern in tandem MS (MS/MS) can provide further structural confirmation. Key fragmentations would likely involve the loss of water from the boronic acid, cleavage of the C-S bond, and fragmentation of the sulfonamide group.

G M [M+H]⁺ m/z 216 F1 [M+H - H₂O]⁺ m/z 198 M->F1 - H₂O F2 [M+H - B(OH)₃]⁺ m/z 156 M->F2 - B(OH)₃ F3 [C₆H₄SO₂NHCH₃]⁺ m/z 170 M->F3 - B(OH)₂

Caption: Plausible fragmentation pathway in positive-ion ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Expected IR Absorption Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (Boronic Acid)Stretching3200 - 3600 (broad)Strong
N-H (Sulfonamide)Stretching3200 - 3400Medium
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Methyl)Stretching2850 - 2960Medium
C=C (Aromatic)Stretching1450 - 1600Medium to Strong
S=O (Sulfonyl)Asymmetric Stretching1300 - 1350Strong
S=O (Sulfonyl)Symmetric Stretching1140 - 1180Strong
B-O (Boronic Acid)Stretching1310 - 1380Strong
C-N (Amine)Stretching1000 - 1250Medium

The broad O-H stretch from the boronic acid is a key diagnostic feature. The two strong S=O stretching bands are characteristic of the sulfonyl group.

Experimental Protocols

The following are general procedures for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often preferred for boronic acids as it can help to sharpen the exchangeable proton signals.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

  • Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS), such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Identify the molecular ion and common adducts. For structural confirmation, perform tandem MS (MS/MS) on the molecular ion peak to observe fragmentation patterns.

Infrared Spectroscopy
  • Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the various functional groups present in the molecule.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation A Weigh Compound B Dissolve in Solvent A->B C NMR (¹H, ¹³C) B->C D Mass Spectrometry (ESI) B->D E IR (FTIR-ATR) B->E F Structure Elucidation C->F D->F E->F G Purity Assessment F->G

Caption: General workflow for spectroscopic characterization.

Conclusion

The spectroscopic data of this compound, as predicted from fundamental principles and comparison with related structures, provides a detailed fingerprint for its identification and characterization. The combination of NMR, MS, and IR spectroscopy offers a powerful and complementary approach to confirming the structure and purity of this important synthetic building block. The experimental protocols outlined provide a robust framework for obtaining high-quality spectroscopic data for this and similar molecules, which is essential for advancing research and development in medicinal chemistry.

References

A Senior Application Scientist's Guide to the Mass Spectrometry of (2-[(Methylamino)sulfonyl]phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, experience-driven approach to the mass spectrometric analysis of (2-[(Methylamino)sulfonyl]phenyl)boronic acid. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond standard protocols to explain the fundamental principles and causal relationships that govern method development for this unique molecule. We will explore its critical physicochemical properties, detail robust methodologies for liquid chromatography-tandem mass spectrometry (LC-MS/MS), and elucidate its characteristic fragmentation pathways. The guide emphasizes a "fit-for-purpose" analytical strategy, grounded in authoritative guidelines from the FDA and ICH, to ensure the generation of reliable, reproducible, and scientifically sound data.

Introduction: The Analytical Significance of a Bifunctional Molecule

This compound is a compound of increasing interest in medicinal chemistry and organic synthesis. Its structure is notable for containing two key functional groups on an aromatic scaffold: a boronic acid and a methylaminosulfonyl (sulfonamide) group. Boronic acids are versatile building blocks in organic chemistry, famously used in Suzuki-Miyaura cross-coupling reactions, and are present in several approved pharmaceuticals.[1] The sulfonamide moiety is a well-established pharmacophore found in a wide array of antibacterial, diuretic, and antidiabetic drugs.

The dual functionality of this molecule presents a unique analytical challenge. Its analysis is critical for several reasons in a drug development context:

  • Reaction Monitoring: Tracking its consumption or formation in complex synthetic schemes.

  • Impurity Profiling: Quantifying it as a potential process-related impurity or degradation product in active pharmaceutical ingredients (APIs).

  • Metabolite Identification: Identifying it as a potential metabolite in preclinical or clinical studies.

A robust and well-understood analytical method is therefore not just a quality control requirement but a critical tool for process optimization and safety assessment. This guide provides the foundational knowledge to develop such a method using the gold standard for small molecule quantification: LC-MS/MS.[2]

Physicochemical Properties: Guiding the Analytical Strategy

A successful analytical method begins with a thorough understanding of the analyte's chemical nature. The behavior of this compound in solution and in the gas phase is dictated by its structure.

PropertyValue / ObservationRationale & Implication for MS Analysis
Molecular Formula C₇H₁₀BNO₄SProvides the basis for accurate mass calculations.[3][4]
Monoisotopic Mass 215.04236 DaCritical for High-Resolution MS (HRMS). Enables selective detection and unambiguous identification.[3][4]
Key Functional Groups Boronic Acid [-B(OH)₂], N-Methyl Sulfonamide [-SO₂NHCH₃], Phenyl RingBoronic Acid: Acidic, prone to dehydration and formation of cyclic trimers (boroxines), which can complicate spectra.[5] It is also a Lewis acid.[1] Sulfonamide: Polar, contains an acidic proton (N-H), and provides a likely site for protonation in positive ion mode.
Polarity HighThe combination of the boronic acid and sulfonamide groups makes the molecule highly polar. This dictates the choice of chromatographic conditions, favoring reversed-phase chromatography with sufficient aqueous mobile phase for retention.[6][7]
Acidity (pKa) Aryl boronic acids are typically acidic (pKa 4-10).[1]The molecule possesses two acidic protons (B-OH and N-H). This makes it an excellent candidate for negative mode electrospray ionization (ESI) via deprotonation.

Predicted adducts and their m/z values are available in public databases and can be used to confirm identity. Common adducts include [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[3]

LC-MS/MS Method Development: A Step-by-Step Workflow

Our philosophy is to let the analyte dictate the optimal conditions.[6] The development process should be systematic, flowing from the mass spectrometer back to the sample preparation.[6]

Mass Spectrometry: Tuning and Optimization

The initial step is to establish the compound's ionization and fragmentation behavior via direct infusion into the mass spectrometer.

Experimental Protocol: Analyte Tuning

  • Prepare Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of ~1 mg/mL.

  • Prepare Infusion Solution: Dilute the stock solution to ~1 µg/mL in a 50:50 mixture of acetonitrile and water, containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Direct Infusion: Infuse the solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Mode Screening: Acquire full scan mass spectra in both positive and negative ESI modes. In our experience, while both modes may yield a signal, the acidic nature of the boronic acid and sulfonamide protons often provides a cleaner, more intense, and more stable signal in negative ion mode ([M-H]⁻ at m/z 214.03) .

  • Parameter Optimization: Optimize key source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the intensity of the parent ion.

  • Fragmentation (MS/MS): Select the parent ion ([M-H]⁻) for collision-induced dissociation (CID). Ramp the collision energy to observe the formation of stable, intense product ions. Do not tune on adducts or in-source fragments like water loss.[7]

Liquid Chromatography: Achieving Robust Separation

The goal of chromatography is to retain the analyte, separate it from matrix components, and deliver it to the MS source in a solvent composition that is favorable for ionization.

Recommended Starting Conditions

  • Column: A modern, high-efficiency C18 column (e.g., <3 µm particle size, 2.1 x 50 mm) is a robust starting point.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid aids in protonation for positive mode and can improve peak shape.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A fast, generic gradient is suitable for initial screening (e.g., 5% to 95% B over 3-5 minutes).[7]

  • Flow Rate: 0.4 - 0.5 mL/min for a 2.1 mm ID column.

  • Injection Volume: 1-5 µL.

Rationale and Optimization: The high polarity of the analyte means it will likely elute early. If retention is insufficient (<1 minute), consider a column with a more polar stationary phase or investigate Hydrophilic Interaction Liquid Chromatography (HILIC).[6] However, in our experience, adjusting the initial gradient percentage (e.g., starting at 2% B) on a C18 column is often sufficient.

The workflow for LC-MS/MS method development is an iterative process.

LCMS_Workflow cluster_MS Mass Spectrometer Optimization cluster_LC Chromatography Development cluster_Validation Method Validation MS_Tune Direct Infusion & Tuning (m/z 215.04) Select_Ion Select Ionization Mode (Negative ESI Preferred) MS_Tune->Select_Ion Optimize_CID Optimize MRM Transitions (Collision Energy Ramp) Select_Ion->Optimize_CID LC_Screen Initial Gradient Screen (C18, ACN/H2O/FA) Optimize_CID->LC_Screen Use Optimized MRM Transitions LC_Optimize Optimize Gradient & Flow (Aim for k' > 1) LC_Screen->LC_Optimize LC_Final Finalize LC Method LC_Optimize->LC_Final Prep Sample Preparation (Protein Precipitation) LC_Final->Prep Validate Perform Validation Protocol (Accuracy, Precision, Linearity) Prep->Validate Final_Method Final Quantitation Method Validate->Final_Method

Caption: A systematic workflow for LC-MS/MS method development.

Fragmentation Analysis: Elucidating the Structure

Understanding the fragmentation of this compound is key to developing a selective and sensitive Multiple Reaction Monitoring (MRM) assay. Aromatic sulfonamides exhibit well-characterized fragmentation patterns.[9][10][11] Common cleavages occur at the S-N and Ar-S bonds, often accompanied by the neutral loss of SO₂ (64 Da).[12][13]

Based on analysis of similar structures and general fragmentation rules, we propose the following pathway in positive ion mode ([M+H]⁺ at m/z 216.05) for illustrative purposes.

Fragmentation_Pathway parent Parent Ion [M+H]⁺ m/z 216.05 frag1 Product Ion m/z 152.02 parent->frag1 -SO₂ (-64.03 Da) frag2 Product Ion m/z 92.05 parent->frag2 -SO₂NHCH₃ -B(OH)₂ (Rearrangement) frag3 Product Ion m/z 134.01 parent->frag3 -B(OH)₂ -H₂O (-61.01 Da) info Proposed fragmentation pathway for this compound. Loss of SO₂ is a characteristic fragmentation for aromatic sulfonamides.

Caption: Proposed CID fragmentation pathway in positive ESI mode.

Key MRM Transitions for Quantification: For a robust quantitative assay, at least two MRM transitions are recommended—one for quantification ("quantifier") and one for confirmation ("qualifier").

Ion ModePrecursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossRole
Negative214.03To be determined experimentally--
Positive216.05152.02SO₂Quantifier
Positive216.0592.05C₇H₈NO₂BQualifier

Note: While a positive mode pathway is shown, negative mode fragmentation should be experimentally determined and may offer superior selectivity.

Method Validation: Ensuring Trustworthiness and Compliance

A method is not truly developed until it is validated to be "fit-for-purpose."[14] Validation demonstrates that the analytical procedure is reliable for its intended use. All validation experiments should be conducted according to a predefined protocol, following international guidelines such as ICH Q2(R2) and FDA guidance.[14][15][16][17]

Core Validation Parameters The essential performance characteristics to be evaluated for a quantitative impurity or bioanalytical method are summarized below.[15][18]

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, free from interference by matrix components, impurities, or other analytes.No significant peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range To establish the relationship between concentration and instrument response and define the concentration range over which the assay is accurate and precise.Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of the nominal value (±20% at LLOQ).
Accuracy The closeness of the measured value to the true value. Assessed by analyzing Quality Control (QC) samples at multiple concentrations.Mean concentration within ±15% of the nominal value (±20% at LLOQ).
Precision The degree of scatter between a series of measurements. Evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.Coefficient of Variation (%CV) or Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ).
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; must meet accuracy and precision criteria.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).%CV of results should remain within acceptable limits.[18]

Conclusion: An Integrated Approach to a Complex Molecule

The successful mass spectrometric analysis of this compound hinges on a systematic approach that respects its unique physicochemical properties. By leveraging its acidic nature for robust negative mode ionization, understanding its characteristic sulfonamide fragmentation patterns to build selective MRM methods, and validating the final procedure against internationally recognized standards, a reliable and scientifically sound analytical method can be achieved. This guide provides the strategic framework and the practical, experience-based insights necessary for researchers and drug development professionals to confidently tackle the analytical challenges posed by this and other complex, multifunctional small molecules.

References

An In-Depth Technical Guide to the Crystal Structure of Sulfonamide-Containing Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the crystalline architecture of sulfonamide-containing phenylboronic acids, a class of molecules garnering significant interest in medicinal chemistry and materials science. By delving into their synthesis, crystallization, and the nuanced intermolecular forces that govern their solid-state assembly, we aim to equip researchers with the foundational knowledge to understand and engineer these fascinating structures for a variety of applications.

Introduction: The Significance of Solid-State Structure

Sulfonamide-containing phenylboronic acids represent a compelling intersection of two critical functional groups in drug design and supramolecular chemistry. The sulfonamide moiety is a cornerstone of numerous therapeutic agents, prized for its ability to engage in strong hydrogen bonding interactions.[1] Concurrently, the phenylboronic acid group is renowned for its reversible covalent interactions and its role as a versatile building block in crystal engineering.[2][3]

The precise three-dimensional arrangement of molecules in a crystal, or its crystal structure, dictates a compound's physicochemical properties, including solubility, stability, and bioavailability. For drug development professionals, a thorough understanding of the crystal structure is paramount for optimizing drug performance and ensuring batch-to-batch consistency. For materials scientists, controlling the crystal structure opens avenues for the rational design of novel materials with tailored properties.

This guide will dissect the key structural features of sulfonamide-containing phenylboronic acids, with a particular focus on the interplay between the sulfonamide and boronic acid functionalities in directing crystal packing.

Synthesis and Crystallization: From Molecule to Crystal

The journey to understanding the crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

Synthetic Pathways

Several synthetic routes to sulfonamide-containing phenylboronic acids have been reported, often involving the sulfonylation of an appropriate aminophenylboronic acid derivative or a palladium-catalyzed coupling approach.[4][5] A general and robust method for the synthesis of 4-sulfamoylphenylboronic acid is outlined below.

Experimental Protocol: Synthesis of 4-(N-Allylsulfamoyl)phenylboronic Acid [2]

This protocol describes a key step in the synthesis of a sulfonamide-containing phenylboronic acid derivative.

  • Starting Material Preparation: Begin with the synthesis of N-allyl-4-bromobenzenesulfonamide. This can be achieved by reacting 4-bromobenzenesulfonyl chloride with allylamine in the presence of a base.

  • Lithium-Halogen Exchange: Dissolve N-allyl-4-bromobenzenesulfonamide (1 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Addition of Organolithium Reagent: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (approximately 1.1 equivalents) to the cooled solution. The reaction is typically rapid.

  • Boronation: To the resulting aryllithium species, add triisopropyl borate (approximately 1.2 equivalents) dropwise, maintaining the low temperature.

  • Quenching and Hydrolysis: After a suitable reaction time (often 1-2 hours), quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl). Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired 4-(N-allylsulfamoyl)phenylboronic acid.

Crystallization Strategies

The growth of high-quality single crystals is often the most challenging step in crystal structure determination. For sulfonamide-containing phenylboronic acids, slow evaporation from a suitable solvent or solvent system is a commonly employed technique.

Experimental Protocol: Single Crystal Growth

  • Solvent Screening: Begin by screening a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to determine the solubility of the purified compound.

  • Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the sulfonamide-containing phenylboronic acid in a chosen solvent or solvent mixture at room temperature or with gentle heating.

  • Slow Evaporation: Filter the solution to remove any particulate matter and place it in a clean vial. Loosely cap the vial or cover it with parafilm containing a few small perforations to allow for slow evaporation of the solvent over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

The choice of solvent can significantly influence the resulting crystal form (polymorph), highlighting the importance of a systematic approach to crystallization.

The Crystalline Architecture: A Symphony of Intermolecular Interactions

The crystal structure of sulfonamide-containing phenylboronic acids is a delicate balance of various intermolecular interactions, with hydrogen bonding playing a preeminent role.

The Dominance of Hydrogen Bonding

Both the sulfonamide and boronic acid moieties are excellent hydrogen bond donors and acceptors, leading to the formation of robust and predictable supramolecular synthons.

  • Sulfonamide Interactions: The N-H protons of the sulfonamide group are effective hydrogen bond donors, while the sulfonyl oxygens are strong acceptors. This often leads to the formation of characteristic hydrogen-bonded chains or dimers.[6][7] In many sulfonamide crystal structures, a common motif is a chain where the amino protons form hydrogen bonds with the sulfonyl oxygens of a neighboring molecule.[7]

  • Boronic Acid Dimers: Phenylboronic acids are well-known to form hydrogen-bonded homodimers in the solid state.[8] This robust synthon involves two molecules associating through a pair of O-H···O hydrogen bonds between their boronic acid groups, creating a central eight-membered ring.

The interplay of these two powerful hydrogen-bonding functionalities is a defining feature of the crystal structures of sulfonamide-containing phenylboronic acids. The specific arrangement will depend on the substitution pattern and the steric and electronic nature of the substituents.

Supramolecular Assembly: From Dimers to 3D Networks

The primary hydrogen-bonded motifs, such as sulfonamide chains and boronic acid dimers, serve as the building blocks for the extended three-dimensional crystal lattice. The overall packing is further influenced by weaker interactions, including:

  • π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are attracted to each other.

  • C-H···O and C-H···π Interactions: These weaker hydrogen bonds, while less dominant than the classical hydrogen bonds, play a crucial role in fine-tuning the crystal packing and stabilizing the overall structure.

The combination of these interactions leads to a variety of supramolecular architectures, from simple layered structures to more complex interpenetrated networks.

Visualizing the Supramolecular Synthons

The following diagrams, generated using Graphviz, illustrate the key hydrogen bonding motifs that are fundamental to the crystal packing of sulfonamide-containing phenylboronic acids.

Supramolecular_Synthons cluster_0 Boronic Acid Homodimer cluster_1 Sulfonamide Chain B1 B(OH)₂ B2 B(OH)₂ B1->B2 O-H···O S1 SO₂NHR S2 SO₂NHR S1->S2 N-H···O S3 SO₂NHR S2->S3 N-H···O

Caption: Common hydrogen-bonding motifs in the solid state.

Case Study: The Crystal Structure of a Sulfonamide-Containing Phenylboronic Acid

While a wealth of crystallographic data exists for these compounds complexed with proteins, detailed structural information of the free small molecules is less common in the public domain. However, analysis of related structures from the Cambridge Structural Database (CSD) provides valuable insights.[9][10]

For a hypothetical crystal structure of 4-sulfamoylphenylboronic acid, we can predict the likely dominant interactions based on the principles outlined above.

Predicted Structural Features:

  • Primary Motif: The formation of boronic acid homodimers is highly probable.

  • Secondary Interactions: The sulfonamide groups would likely form intermolecular hydrogen bonds, either between sulfonamide groups (N-H···O=S) or potentially with the boronic acid hydroxyl groups.

  • Overall Packing: The resulting dimers would then pack in a way that maximizes π-π stacking interactions between the phenyl rings and satisfies the remaining hydrogen bonding potential of the sulfonamide groups, likely forming extended sheets or a three-dimensional network.

Data Presentation: Hypothetical Crystallographic Data Table

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
V (ų)Value
Z4
R-factor (%)Value

Note: The values in this table are hypothetical and serve as an example of the data obtained from a single-crystal X-ray diffraction experiment.

The Role of Substituents in Modulating Crystal Packing

The introduction of substituents onto the phenyl ring can have a profound impact on the resulting crystal structure. Electron-withdrawing groups, such as halogens or nitro groups, can alter the acidity of the boronic acid and the hydrogen-bonding propensity of the sulfonamide. Bulky substituents can sterically hinder certain packing arrangements, favoring others.

This ability to tune the crystal structure through synthetic modification is a powerful tool for crystal engineers. By carefully selecting substituents, it is possible to control the supramolecular assembly and, consequently, the material properties of the resulting crystals.

Visualizing the Experimental Workflow

The process of determining the crystal structure of a novel sulfonamide-containing phenylboronic acid can be summarized in the following workflow.

Crystal_Structure_Workflow Synthesis Synthesis of Compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation) Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Analysis Analysis of Crystal Packing and Intermolecular Interactions Structure_Solution->Analysis

Caption: Workflow for crystal structure determination.

Conclusion and Future Directions

The crystal structure of sulfonamide-containing phenylboronic acids is a fascinating area of study with significant implications for both pharmaceutical sciences and materials design. The robust hydrogen-bonding capabilities of both the sulfonamide and boronic acid functionalities lead to predictable and tunable supramolecular assemblies.

Future research in this area will likely focus on:

  • Co-crystallization: Exploring the formation of co-crystals with other active pharmaceutical ingredients (APIs) or excipients to modify their physicochemical properties.

  • Polymorph Screening: Systematically investigating the existence of different crystalline forms (polymorphs) and understanding the thermodynamic and kinetic factors that govern their formation.

  • Computational Prediction: Utilizing computational methods to predict the crystal structures of new derivatives, thereby accelerating the design of materials with desired properties.

By continuing to unravel the intricacies of the crystalline state, researchers can unlock the full potential of this versatile class of compounds.

References

Discovery and history of sulfonamide boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Sulfonamide Boronic Acids

This guide provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of sulfonamide boronic acids. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel enzyme inhibitors and strategies to combat antibiotic resistance.

Introduction: A Tale of Two Moieties

In the landscape of medicinal chemistry, both the sulfonamide and the boronic acid moieties are well-established pharmacophores. The history of sulfonamides as antibacterial agents dates back to the 1930s with the discovery of Prontosil, which heralded the dawn of the antibiotic era.[1][2] Boronic acids, first synthesized in 1860 by Edward Frankland, have gained prominence more recently, exemplified by the FDA-approved proteasome inhibitor Bortezomib.[3][4] They are valued for their unique ability to form reversible covalent bonds with the active site serine residues of enzymes.[4]

The strategic combination of these two functionalities into a single molecular entity, the sulfonamide boronic acid , represents a significant innovation in inhibitor design. This guide chronicles the pivotal discovery of this class of compounds as potent inhibitors of β-lactamase enzymes, a key driver of bacterial resistance to penicillin and cephalosporin antibiotics.

The Genesis of a New Inhibitor Class: A Hypothesis-Driven Discovery

The conceptual breakthrough for sulfonamide boronic acids as β-lactamase inhibitors was detailed in a seminal 2010 publication by a team of researchers including Oliv Eidam, Chiara Romagnoli, Brian K. Shoichet, and Fabio Prati.[5] Their work was born from the merging of two distinct lines of research into inhibitors of AmpC β-lactamase, a particularly challenging bacterial resistance enzyme.[6]

The core hypothesis was elegantly simple: replace the canonical carboxamide group found in many existing boronic acid-based β-lactamase inhibitors with a sulfonamide group.[5] While sulfonamides had been used as carboxamide isosteres in other contexts since the 1950s, their application in β-lactamase inhibitors was unexplored.[5] The rationale was supported by crystallographic evidence from an unrelated, non-covalent inhibitor where a sulfonamide group was observed making similar hydrogen-bonding interactions to the carboxamide it replaced.[7] This suggested that the geometric and electronic differences between a sulfonamide and a carboxamide could lead to novel and potentially advantageous structure-activity relationships (SAR).[7]

The pioneering scientists behind this work brought a confluence of expertise. Brian K. Shoichet , a professor at the University of California, San Francisco, is a leader in computational drug discovery and molecular docking.[6][8][9] Fabio Prati , a professor at the University of Modena and Reggio Emilia, has extensive experience in organic and medicinal chemistry, with a focus on boronic acids and stereoselective synthesis.[10][11] This combination of computational insight and synthetic expertise was crucial to the design and successful realization of this new class of inhibitors.

Synthesis of Sulfonamide Boronic Acids: A Detailed Workflow

The synthesis of sulfonamide boronic acids is a multi-step process that can be adapted to create a variety of analogs. The general strategy involves the sulfonylation of an aminomethaneboronate intermediate. For asymmetric synthesis, a chiral auxiliary such as (+)-pinanediol is employed.[5]

General Synthetic Workflow

The overall process can be visualized as a sequence of key transformations starting from a protected chloromethylboronic acid.

G cluster_0 Preparation of Key Intermediate cluster_1 Sulfonylation cluster_2 Deprotection A Chloromethylboronic acid pinacol ester B Aminomethaneboronate (Intermediate 2) A->B  LiHMDS D Sulfonamidomethaneboronic acid pinacol ester B->D C Sulfonyl Chloride (R-SO2Cl) C->D E Final Sulfonamide Boronic Acid D->E Transesterification (e.g., Phenylboronic acid)

Caption: General synthetic workflow for sulfonamide boronic acids.

Experimental Protocols

The following protocols are synthesized from the methodologies described in the primary literature and represent a standard approach.[5][7]

Protocol 1: Synthesis of Sulfonamidomethaneboronic Acid Pinacol Esters

  • Preparation of the Aminomethaneboronate Intermediate:

    • In an oven-dried, three-necked flask under an argon atmosphere, dissolve chloromethylboronic acid pinacol ester (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) in THF to the reaction mixture via a syringe or cannula.

    • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. This generates the key aminomethaneboronate intermediate in situ.

  • In Situ Sulfonylation:

    • To the freshly prepared solution of the aminomethaneboronate intermediate, add the desired sulfonyl chloride (R-SO₂Cl) (1.0 eq).

    • Add a suitable base, such as triethylamine (1.2 eq), to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the sulfonamidomethaneboronic acid pinacol ester.

Protocol 2: Asymmetric Synthesis using (+)-Pinanediol

For the synthesis of chiral sulfonamide boronic acids, the Matteson homologation reaction using (+)-pinanediol as a chiral auxiliary is a powerful method.[12]

  • Asymmetric Homologation:

    • Start with the appropriate boronic ester derived from (+)-pinanediol.

    • Cool a solution of the boronic ester in anhydrous THF to -100 °C in a liquid nitrogen/ether bath.

    • In a separate flask, generate dichloromethyllithium (LiCHCl₂) by adding n-butyllithium to a cooled (-100 °C) solution of dichloromethane in THF.

    • Transfer the cold LiCHCl₂ solution to the boronic ester solution via cannula and stir for 30 minutes. This extends the carbon chain by one, creating a new stereocenter with high diastereoselectivity (>98% de).[12]

  • Substitution and Sulfonylation:

    • The resulting α-chloro boronic ester is then substituted with an amino group using a reagent like lithium bis(trimethylsilyl)amide.[5]

    • The subsequent sulfonylation is carried out as described in Protocol 1.

Protocol 3: Deprotection to the Free Boronic Acid

The pinanediol and pinacol protecting groups are robust and require specific conditions for removal.[1][5]

  • Transesterification:

    • Dissolve the protected sulfonamide boronic ester (1.0 eq) in a biphasic solvent system, such as acetonitrile/water or ether/water.

    • Add phenylboronic acid or isobutylboronic acid (excess, ~5-10 eq) to the mixture.

    • Stir the mixture vigorously at room temperature for several hours to overnight. The reaction drives the equilibrium towards the formation of the more stable phenylboronic acid pinanediol ester and the desired water-soluble free boronic acid.[1][12]

    • Separate the aqueous and organic layers.

    • Wash the organic layer with water to ensure complete extraction of the product.

    • The combined aqueous layers, containing the final sulfonamide boronic acid, can be lyophilized or used directly for biological assays.

Mechanism of Action: Mimicking the Transition State

Sulfonamide boronic acids function as potent, reversible, competitive inhibitors of serine β-lactamases.[5][7] Their mechanism relies on the Lewis acidic nature of the boron atom. The boron atom is attacked by the nucleophilic hydroxyl group of the catalytic serine residue (Ser64 in AmpC) in the enzyme's active site.[5]

This attack results in the formation of a stable, tetrahedral boronate adduct. This adduct is a transition-state analog, meaning it closely mimics the high-energy tetrahedral intermediate that is formed during the normal hydrolysis of a β-lactam antibiotic by the enzyme.[5] By forming this stable mimic, the inhibitor effectively "jams" the catalytic machinery of the enzyme, preventing it from inactivating antibiotics.

G cluster_0 β-Lactamase Active Site cluster_1 Transition-State Analog Complex Enzyme Enzyme (with Ser-OH) Complex Tetrahedral Adduct Enzyme-Ser-O-B(OH)2⁻-CH2-NH-SO2-R (Tetrahedral Boron) Enzyme:e->Complex:w Inhibitor Sulfonamide Boronic Acid R-SO2-NH-CH2-B(OH)2 (Trigonal Boron) Inhibitor->Complex Reversible Covalent Bond Formation Complex->Inhibitor Dissociation

Caption: Mechanism of action of sulfonamide boronic acids.

A Surprising Structure-Activity Relationship (SAR)

The investigation by Eidam et al. revealed a highly distinct and unexpected SAR for sulfonamide boronic acids compared to their carboxamide counterparts.[5][13]

  • Advantage in Smaller Analogs: For inhibitors with small R₁ side chains, the sulfonamide group conferred a significant potency advantage. For instance, the methanesulfonamide derivative was 23-fold more potent than its carboxamide analog.[5][7] The compound bearing the penicillin G side chain showed an 8-fold improvement in potency.[7]

  • Disadvantage in Larger Analogs: Conversely, as the bulk of the side chains increased, the trend inverted. The sulfonamide with the large nafcillin side chain was significantly less potent than its carboxamide equivalent.[7]

  • Potency and Reversal of Resistance: The most potent inhibitors exhibited Kᵢ values in the low nanomolar range (down to 25 nM) and were effective at reversing antibiotic resistance in cell culture. They could lower the minimum inhibitory concentrations (MICs) of third-generation cephalosporins by up to 32-fold against resistant bacterial strains.[6]

X-ray crystal structures of the inhibitors in complex with AmpC β-lactamase revealed the structural basis for this altered SAR. The different geometry and polarity of the sulfonamide group versus the carboxamide led to a reorientation within the active site, altering the key hydrogen bonding interactions that govern affinity.[13]

Compound Analogs (R₁ Side Chain)Carboxamide Kᵢ (μM)Sulfonamide Kᵢ (μM)Fold Change (Sulfonamide vs. Carboxamide)
Methyl 18.50.78923.4x Improvement
Phenylacetyl (Penicillin G) 0.5700.0708.1x Improvement
2-Naphthylmethyl (Nafcillin) 0.0330.67020.3x Weaker
Data synthesized from Eidam et al., J. Med. Chem. 2010, 53(21), 7852–7863.[5][7]

Expanding the Horizon: Cross-Class Inhibition

While the initial discovery focused on the Class C β-lactamase AmpC, subsequent research has shown that the utility of sulfonamide boronic acids extends to other β-lactamase classes. More recent studies have demonstrated that certain sulfonamide boronic acids can act as "cross-class" inhibitors, showing potent activity against both Class C and Class D enzymes, the latter of which are a major concern for carbapenem resistance.[14] This broad-spectrum activity further underscores the therapeutic potential of this compound class.

Conclusion and Future Outlook

The discovery of sulfonamide boronic acids as potent β-lactamase inhibitors is a prime example of successful hypothesis-driven drug design. By replacing a single functional group—the carboxamide with a sulfonamide—researchers unlocked a novel class of molecules with a unique and advantageous SAR for inhibiting key bacterial resistance enzymes. The detailed synthetic pathways, including methods for asymmetric synthesis, provide a robust platform for the generation of diverse analogs.

To date, the primary application and research focus for this class of compounds remains in combating antibiotic resistance. Their ability to inhibit multiple classes of β-lactamases makes them promising candidates for further development as adjuvants to restore the efficacy of existing β-lactam antibiotics. Future work will likely focus on optimizing their pharmacokinetic properties, expanding their spectrum of activity, and evaluating their efficacy in more complex preclinical and clinical settings.

References

Navigating the "Ortho Effect": A Technical Guide to the Reactivity Profile of Ortho-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-substituted phenylboronic acids represent a class of reagents whose unique reactivity profile presents both challenges and opportunities in modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. The proximity of a substituent to the boronic acid moiety introduces a complex interplay of steric and electronic factors, collectively known as the "ortho effect," which significantly alters the reactivity compared to their meta- and para-substituted counterparts. This in-depth technical guide provides a comprehensive exploration of this phenomenon, offering field-proven insights into the underlying mechanistic principles, practical strategies for overcoming synthetic hurdles, and detailed experimental protocols to harness the synthetic potential of these valuable building blocks.

The "Ortho Effect": A Double-Edged Sword in Reactivity

The presence of a substituent at the ortho-position of a phenylboronic acid fundamentally alters its chemical behavior. This "ortho effect" is a multifaceted phenomenon arising from a combination of through-space steric interactions and through-bond electronic influences.[1][2] Understanding these factors is paramount for predicting and controlling the outcome of reactions involving these substrates.

Steric Hindrance: The Dominant Challenge

The most significant consequence of ortho-substitution is steric hindrance. The sheer bulk of the substituent can impede the approach of the boronic acid to the metal center in catalytic cycles, most notably in the crucial transmetalation step of the Suzuki-Miyaura coupling.[3][4] This steric clash can lead to significantly reduced reaction rates and lower yields compared to the corresponding meta- and para-isomers.[3] For instance, the reactivity of nitrophenylboronic acid isomers in Suzuki-Miyaura coupling generally follows the trend: para > meta >> ortho, a direct consequence of the escalating steric hindrance.[3]

Electronic Perturbations and Intramolecular Interactions

Beyond simple steric bulk, ortho-substituents can exert profound electronic effects that modulate the acidity and nucleophilicity of the boronic acid. Electron-withdrawing groups, such as a nitro group, increase the Lewis acidity of the boron center, which can, in principle, facilitate the formation of the boronate species required for transmetalation.[4] However, this favorable electronic effect is often overshadowed by the steric impediment.[4]

Furthermore, certain ortho-substituents can engage in intramolecular interactions with the boronic acid moiety. For example, an ortho-fluoro substituent can form an intramolecular hydrogen bond with the B-OH group, leading to an increase in acidity.[5] Conversely, bulky groups can force the boronic acid group out of the plane of the aromatic ring, disrupting resonance and affecting acidity.[4] In some cases, ortho-substituents with lone pairs, like methoxy groups, can chelate to the metal center in the transition state, influencing the regioselectivity of the reaction.[6][7]

The Suzuki-Miyaura Coupling: A Case Study in Ortho-Substituent Effects

The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation, and the challenges posed by ortho-substituted phenylboronic acids in this transformation are well-documented.[8] A successful coupling hinges on the careful optimization of several key parameters to overcome the inherent steric and electronic hurdles.

The Catalytic Cycle Under Steric Strain

The canonical Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. Ortho-substituents primarily impact the latter two steps.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Transmetalation: This is often the rate-limiting step for sterically hindered substrates. The ortho-substituent on the phenylboronic acid can sterically clash with the ligands on the palladium(II) complex, hindering the transfer of the aryl group from boron to palladium.[9] The choice of a suitable base is critical to form the more nucleophilic boronate species, [Ar'B(OH)3]-, which facilitates this step.[10]

Reductive Elimination: The formation of the new C-C bond also faces steric challenges. The two bulky aryl groups on the palladium center must adopt a cis-orientation for reductive elimination to occur. The ortho-substituents can create significant steric repulsion, slowing down this final step.[11]

Catalyst and Ligand Selection: The Key to Success

Overcoming the steric barrier in Suzuki-Miyaura couplings of ortho-substituted phenylboronic acids necessitates the use of specialized catalyst systems. Bulky, electron-rich phosphine ligands are often the ligands of choice.[8]

  • Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos): These ligands are characterized by their steric bulk, which promotes the formation of a coordinatively unsaturated, highly active monoligated Pd(0) species. This facilitates both oxidative addition and reductive elimination.[8]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This stability can prevent catalyst decomposition at the elevated temperatures often required for coupling sterically hindered substrates.[12]

The choice of palladium precursor is also important, with pre-formed catalysts or palladacycles often showing higher activity than simple palladium salts.[13]

Comparative Reactivity Data

The diminished reactivity of ortho-substituted phenylboronic acids is evident in comparative studies. The following table summarizes representative yields for the Suzuki-Miyaura coupling of nitrophenylboronic acid isomers with 4-bromoanisole, highlighting the "ortho effect."

IsomerAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[3]
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane1001288[3]
o-Nitrophenylboronic acid4-ChlorotoluenePd₂(dba)₃ / RuPhosK₃PO₄t-Amyl alcohol1002435[3]

Note: Data is compiled from different sources and serves as a representative comparison. Direct comparison under identical conditions in a single study is often unavailable due to the challenging nature of the ortho-isomer.[3]

The Protodeboronation Side Reaction: A Common Pitfall

A significant side reaction that plagues Suzuki-Miyaura couplings, especially with ortho-substituted and electron-deficient phenylboronic acids, is protodeboronation.[14] This is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding arene and boric acid, thus consuming the boronic acid and reducing the overall yield.[14][15]

Protodeboronation Arylboronic_Acid Ar-B(OH)₂ Arene Ar-H Arylboronic_Acid->Arene + H⁺ (from H₂O, etc.) Boric_Acid B(OH)₃ caption The protodeboronation side reaction.

Caption: The protodeboronation side reaction.

The mechanism of protodeboronation is often base-catalyzed, proceeding through the formation of the arylboronate anion, which is then protonated.[16][17] Ortho-substituted systems can be particularly susceptible. For example, 2,6-dihalogenated phenylboronic acids are highly prone to protodeboronation under basic conditions.[17]

Mitigation Strategies:

  • Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[7]

  • Anhydrous Conditions: Minimizing the amount of water in the reaction can suppress protodeboronation, although water is often necessary for the solubility and activity of the base.[18]

  • Careful Choice of Base: Weaker bases or fluoride-based bases can sometimes be effective in promoting the coupling reaction while minimizing protodeboronation.

  • Slow-Release Strategies: Using reagents like MIDA boronates that slowly release the active boronic acid can keep its concentration low, thereby disfavoring the side reaction.[7]

Experimental Protocols

Synthesis of an Ortho-Substituted Phenylboronic Acid: 2-Formylphenylboronic Acid

This protocol describes a typical procedure for the synthesis of an ortho-substituted phenylboronic acid.

Procedure:

  • To a solution of 2-bromobenzaldehyde dimethyl acetal (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon), cool the mixture to -78 °C.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at this temperature for 1 hour.

  • Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C. Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 2-formylphenylboronic acid.[12][19][20][21]

General Protocol for Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid

This protocol provides a starting point for the optimization of Suzuki-Miyaura reactions involving ortho-substituted phenylboronic acids.

Materials:

  • Ortho-substituted phenylboronic acid (e.g., 2,6-dimethylphenylboronic acid) (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, ligand, and base.

  • Add the ortho-substituted phenylboronic acid.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[18]

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Catalyst, Ligand, & Base B Add Ortho-Substituted Phenylboronic Acid A->B C Add Anhydrous, Degassed Solvent B->C D Heat with Vigorous Stirring (e.g., 80-110 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Purify (Chromatography/Recrystallization) H->I caption General workflow for Suzuki-Miyaura coupling.

Caption: General workflow for Suzuki-Miyaura coupling.

Conclusion

The reactivity profile of ortho-substituted phenylboronic acids is a nuanced area of organic chemistry, dominated by the steric and electronic consequences of the "ortho effect." While these substrates present significant challenges, particularly in Suzuki-Miyaura cross-coupling, a thorough understanding of the underlying mechanistic principles allows for the development of rational strategies to overcome these hurdles. The judicious selection of bulky, electron-rich ligands, coupled with careful optimization of reaction conditions to mitigate side reactions like protodeboronation, can unlock the synthetic potential of these valuable building blocks. For researchers and drug development professionals, mastering the reactivity of ortho-substituted phenylboronic acids opens the door to the efficient synthesis of sterically complex and novel molecular architectures.

References

A Technical Guide to the Biological Activity Screening of Novel Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals embarking on the biological activity screening of novel boronic acid derivatives. Moving beyond a simple recitation of protocols, this document elucidates the strategic rationale behind experimental design, data interpretation, and the construction of a self-validating screening cascade. Our focus is on providing field-proven insights to navigate the unique chemical properties of boronic acids and to efficiently identify and validate promising therapeutic candidates.

Introduction: The Resurgence of Boron in Medicinal Chemistry

For many years, boron-containing compounds were largely sidelined in drug discovery due to perceptions of toxicity.[1][2] This paradigm shifted dramatically with the FDA approval of the dipeptidyl boronic acid, bortezomib (Velcade®), in 2003 for the treatment of multiple myeloma.[1][2][3] This milestone event reignited interest in boronic acids, revealing their potential as highly effective therapeutic agents. Subsequently, other boronic acid-containing drugs such as ixazomib and vaborbactam have reached the market, solidifying the importance of this chemical class.[1][3]

The therapeutic efficacy of boronic acids stems from their unique electronic structure. The boron atom possesses a vacant p-orbital, making it an electrophilic Lewis acid capable of forming reversible covalent bonds with biological nucleophiles.[1][4] This ability to interact with key amino acid residues—such as the N-terminal threonine in the proteasome or the catalytic serine in proteases—is the cornerstone of their mechanism of action, allowing them to act as potent and often highly selective enzyme inhibitors.[1][5][6][7]

This guide will walk you through a logical, multi-tiered screening strategy designed to first identify active compounds and then rigorously validate their mechanism, selectivity, and cellular effects.

Part 1: The Strategic Screening Cascade

A successful screening campaign is not a linear path but a branching decision tree. The goal is to progressively increase the biological complexity of the assays while simultaneously increasing the stringency of the criteria for advancement. This "fail fast, fail cheap" philosophy ensures that resources are focused on the most promising candidates.

Our proposed cascade is built on three pillars:

  • Primary Screening: High-throughput biochemical assays to identify initial "hits" that modulate the activity of a purified target protein.

  • Secondary Validation & Orthogonal Assays: A suite of experiments to confirm the mechanism of action, rule out artifacts, and establish selectivity.

  • Tertiary Screening: Cell-based assays to determine if the biochemical activity translates into a desired physiological outcome in a more complex biological environment.

Below is a logical workflow for navigating this cascade.

Screening_Cascade cluster_0 Phase 1: Primary Screening (Biochemical) cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Cellular Activity HTS High-Throughput Screen (e.g., Fluorogenic Enzyme Assay) Hit_ID Initial Hit Identification (Activity > Threshold) HTS->Hit_ID Identify Actives Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Confirm Potency MOA_Studies Mechanism of Action Studies (e.g., Jump Dilution, Mass Spec) Dose_Response->MOA_Studies Validate Mechanism Artifact_Assay Assay Interference Screen (e.g., Aggregation, Reactivity) Dose_Response->Artifact_Assay Rule out False Positives Selectivity Selectivity Profiling (Counter-screens vs. Related Targets) MOA_Studies->Selectivity Assess Specificity Cell_Viability Cell Viability / Cytotoxicity Assay (e.g., MTT, Resazurin) Selectivity->Cell_Viability Advance Validated Hits Artifact_Assay->Dose_Response Target_Engagement Cellular Target Engagement (e.g., Western Blot for Pathway Markers) Cell_Viability->Target_Engagement Confirm On-Target Effect in Cells Lead_Opt Lead Optimization Target_Engagement->Lead_Opt Candidate Selection

Caption: A strategic workflow for screening novel boronic acid derivatives.

Part 2: Detailed Methodologies & Protocols

Primary Screening: Target-Based Enzyme Inhibition Assays

The logical starting point for many boronic acid projects is a biochemical assay using a purified enzyme. This approach directly tests the hypothesis that the compounds can inhibit the target of interest in a controlled, simplified system.

Causality Behind Experimental Choice: Boronic acids are well-documented inhibitors of proteases (serine and threonine) and other hydrolases.[5][8][9] Their mechanism involves mimicking the tetrahedral transition state of substrate hydrolysis.[8][9] Therefore, a direct enzymatic assay is the most relevant primary screen. We will use a proteasome chymotrypsin-like (CT-L) activity assay as a representative example, a common target for anticancer boronic acid derivatives like bortezomib.[10][11]

Protocol: Fluorogenic Proteasome Activity Assay

This protocol is designed for a high-throughput, 96- or 384-well plate format.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 2 mM ATP.[10] Prepare fresh and keep on ice.

    • Enzyme Stock: Purified human 20S or 26S proteasome, diluted in Assay Buffer to a working concentration (e.g., 2 nM). The exact concentration should be optimized to yield a linear reaction rate for at least 60 minutes.

    • Substrate Stock: Suc-LLVY-AMC (for chymotrypsin-like activity) dissolved in DMSO to 10 mM.[10][12]

    • Compound Plates: Prepare serial dilutions of novel boronic acid derivatives in 100% DMSO.

  • Assay Procedure:

    • Add 1 µL of each compound dilution (or DMSO for controls) to the wells of a black, flat-bottom microplate.

    • Add 50 µL of the proteasome enzyme solution to each well.

    • Pre-incubate the plate for 15-30 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for identifying time-dependent or covalent inhibitors.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate Suc-LLVY-AMC, diluted in Assay Buffer to a final concentration of 50 µM.[12]

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Monitor the increase in fluorescence (Excitation: ~360-380 nm, Emission: ~460 nm) kinetically every 1-2 minutes for 60 minutes.[10][12]

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data to controls:

      • 100% Activity Control: Enzyme + Substrate + DMSO (no inhibitor).

      • 0% Activity Control (Background): Substrate + Assay Buffer (no enzyme).

    • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Rate_compound - Rate_background) / (Rate_100%_activity - Rate_background))

    • Hits are typically defined as compounds showing >50% inhibition at a single screening concentration (e.g., 10 µM).

Secondary Validation: Confirming Hits and Elucidating Mechanism

A single-point primary screen is prone to false positives. The goal of this phase is to confirm the activity of the initial hits with dose-response curves and to perform experiments that validate the proposed covalent mechanism of action.

Protocol: IC₅₀ Determination

  • Follow the primary assay protocol, but use a wider range of compound concentrations (e.g., a 10-point, 3-fold serial dilution starting from 50 µM).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[13]

Protocol: Jump Dilution for Reversible Covalent Inhibition

Causality Behind Experimental Choice: This assay distinguishes between irreversible covalent inhibitors and reversible covalent inhibitors, like most boronic acids. A rapid dilution of the enzyme-inhibitor complex should lead to a recovery of enzyme activity if the binding is reversible.

  • Incubate a concentrated solution of the enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) for 30-60 minutes to allow the complex to form.

  • Rapidly dilute the enzyme-inhibitor complex 100-fold or more into assay buffer containing the fluorogenic substrate.

  • Immediately monitor the reaction progress in a plate reader.

  • Interpretation:

    • Reversible Covalent: An initial lag in the reaction rate will be observed, followed by a gradual increase in activity as the inhibitor dissociates from the enzyme.

    • Irreversible: The enzyme activity will remain low and constant, showing no recovery over time.

MOA_Jump_Dilution cluster_0 Step 1: Pre-incubation cluster_1 Step 2: Rapid Dilution cluster_2 Step 3: Monitor Activity E_I Enzyme (E) + Inhibitor (I) (High Concentration) Dilution Dilute 100x into Substrate (S) Buffer E_I->Dilution Reversible Reversible Covalent: Activity Recovers E-I <=> E + I -> E + P Dilution->Reversible Irreversible Irreversible: No Activity Recovery E-I -> No Reaction Dilution->Irreversible

Caption: Workflow for a jump dilution experiment to assess reversibility.

Tertiary Screening: Assessing Cellular Effects

Biochemical activity must translate to a functional effect in living cells. Cell-based assays are critical for evaluating a compound's ability to cross the cell membrane, engage its target in the complex intracellular environment, and elicit the desired biological response (e.g., inducing cancer cell death).

Causality Behind Experimental Choice: A common challenge with boronic acids is that the polar boronic acid moiety can impair cell permeability.[5] Therefore, it is essential to verify that potent biochemical inhibitors are also active in cellular models. A cell viability assay is a robust and straightforward method to measure the overall cytotoxic or cytostatic effect of a compound.

Protocol: Cell Viability (MTT/XTT) Assay

This protocol measures the metabolic activity of cells, which serves as a proxy for cell viability.[14]

  • Cell Culture:

    • Seed cancer cells (e.g., DU-145 prostate cancer cells) in a 96-well clear, flat-bottom plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[15][16]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the boronic acid derivatives in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control, typically <0.5% DMSO).

    • Incubate for a defined period (e.g., 48 or 72 hours).[15][16]

  • MTT Assay Procedure:

    • Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[14]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[14]

    • Mix thoroughly on a plate shaker.

  • Data Acquisition and Analysis:

    • Read the absorbance at ~570 nm using a microplate reader.

    • Normalize the data to vehicle-treated cells (100% viability) and wells with medium only (0% viability).

    • Calculate the percent viability and plot against the log of compound concentration to determine the cellular IC₅₀ (or GI₅₀, the concentration for 50% growth inhibition).

Data Presentation: Comparative Activity Table

All quantitative data should be summarized for clear comparison. This allows for the direct evaluation of structure-activity relationships (SAR) and the correlation between biochemical potency and cellular activity.

Compound IDTarget IC₅₀ (nM) [Biochemical]Selectivity vs. Target X (Fold)Cellular IC₅₀ (µM) [Cell Line Y]
B-0014.6>10000.05
B-00225.1>5000.22
B-003150.880>10
Bortezomib7.1[7]>10000.02

Part 3: Addressing Challenges and Ensuring Trustworthiness

The screening of boronic acids is not without its challenges. Acknowledging and proactively addressing these issues is key to generating trustworthy and reproducible data.

  • Assay Interference: Boronic acids can interact with diols. If components of the assay buffer (e.g., sugars, some buffering agents) contain diol moieties, they may interfere with the assay. Always run appropriate controls to check for such non-specific interactions.

  • Solubility and Stability: Like any small molecule library, boronic acid derivatives can have poor aqueous solubility. Using DMSO for stock solutions is standard, but monitor for compound precipitation in aqueous assay buffers. The stability of the C-B bond can also vary, so proper storage and handling are essential.

  • Lack of Commercial Libraries: The availability of diverse, high-quality boronic acid libraries for HTS can be limited compared to more traditional compound classes.[17] This places a greater emphasis on rational design and custom synthesis.

  • Mutagenicity Concerns: Some studies have highlighted that certain boronic acids can be mutagenic in the Ames assay.[13] While this is more of a downstream development concern, it is an important property to be aware of for the class.

Building a Self-Validating System:

Trustworthiness is built by incorporating orthogonal assays and counter-screens.

  • Orthogonal Assays: Confirm hits using a different assay technology. For example, if the primary screen uses a fluorescence-based readout, validate hits with a label-free method like mass spectrometry to ensure the activity is not an artifact of the detection method.[6]

  • Counter-Screens: To confirm selectivity, screen hits against related enzymes. For a proteasome inhibitor, this would involve testing against other proteases like trypsin or chymotrypsin to ensure the inhibition is specific.[8]

By systematically progressing through this multi-tiered cascade of biochemical and cellular assays, researchers can confidently identify and validate novel boronic acid derivatives, paving the way for the development of the next generation of boron-based therapeutics.

References

Methodological & Application

Protocol and Application Guide: Suzuki-Miyaura Coupling with (2-[(Methylamino)sulfonyl]phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Sulfonamide-Containing Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3][4][5]

This guide focuses on a specific, functionally rich building block: (2-[(Methylamino)sulfonyl]phenyl)boronic acid (CAS No: 956283-09-3).[6] The presence of the ortho-sulfonamide group introduces unique electronic and steric properties. This moiety is a common pharmacophore, capable of acting as a hydrogen bond donor and acceptor, which can significantly influence the pharmacological profile of a target molecule. Understanding the nuances of coupling this specific boronic acid is therefore critical for medicinal chemists aiming to synthesize novel biaryl structures with potential therapeutic value.

This document provides a deep dive into the mechanistic underpinnings of the reaction, a detailed, field-proven protocol, and expert insights into optimizing reaction conditions for this valuable substrate.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount to troubleshooting and adapting the protocol for different coupling partners. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][7] The three core steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[2][8][9]

  • Oxidative Addition : The cycle begins with the catalytically active Pd(0) species inserting into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a square planar Pd(II) complex.[1][8] Electron-rich ligands on the palladium center facilitate this step.[10]

  • Transmetalation : This is arguably the most complex step and is where the base plays its essential role.[10][11] The base activates the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[12][13] This activated species then transfers its organic group to the Pd(II) center, displacing the halide. The exact mechanism of this transfer can vary, but the activation by the base is non-negotiable for the reaction to proceed.[10][14]

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[1][8]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂-X pd0->pd_complex transmetalation Transmetalation product_complex R¹-Pd(II)L₂-R² pd_complex->product_complex   product_complex->pd0 reductive_elimination Reductive Elimination product R¹-R² (Product) reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ (Activated) boronic_acid->boronate base Base (e.g., OH⁻) base->boronate boronate->transmetalation

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Protocol Deep Dive: Component Selection and Rationale

The success of a Suzuki-Miyaura coupling is critically dependent on the synergy between its components. The ortho-sulfonamide group in our substrate may influence reaction kinetics, necessitating careful selection of parameters.

ComponentSelection & Rationale
Palladium Precatalyst Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ are common choices.[8][15] Pd(PPh₃)₄ is often used directly as it is a stable Pd(0) source. When using Pd(II) sources like Pd(OAc)₂, a phosphine ligand is added which also serves to reduce Pd(II) to the active Pd(0) state in situ. For challenging couplings, specialized precatalysts with pre-formed ligand complexes can offer higher activity.
Ligand Phosphine ligands are standard.[8] For general-purpose coupling, PPh₃ (Triphenylphosphine) is robust. For more challenging substrates (e.g., aryl chlorides or sterically hindered partners), electron-rich and bulky ligands like SPhos or XPhos are superior as they promote both oxidative addition and reductive elimination.[10][16][17]
Base The choice of base is crucial for activating the boronic acid without degrading the substrates.[12] Potassium Carbonate (K₂CO₃) is a versatile, moderately strong base suitable for many couplings. Potassium Phosphate (K₃PO₄) is a stronger option often used for less reactive partners. Cesium Carbonate (Cs₂CO₃) is highly effective but more expensive. The solubility of the base in the chosen solvent system is a key consideration.
Solvent System A mixture of an organic solvent and water is typical. 1,4-Dioxane/H₂O , Toluene/H₂O , or THF/H₂O are common.[1][9] The organic solvent solubilizes the aryl halide and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species. Crucially, all solvents must be rigorously degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Aryl Halide Partner The reactivity of the C-X bond follows the order: I > Br > OTf >> Cl .[10][15] Aryl bromides offer a good balance of reactivity and stability, making them an excellent starting point for optimization. Aryl chlorides are cheaper but significantly less reactive, often requiring more active catalyst systems.

Experimental Protocol: Synthesis of a Model Biaryl Sulfonamide

This protocol details the coupling of this compound with 4-bromoanisole. It is designed to be a robust starting point that can be adapted for other aryl halides.

Reagents and Equipment
Reagent / EquipmentQuantity / SpecificationPurpose
This compound215 mg (1.0 mmol, 1.0 eq)Nucleophilic partner
4-Bromoanisole206 mg (1.1 mmol, 1.1 eq)Electrophilic partner
Tetrakis(triphenylphosphine)palladium(0)35 mg (0.03 mmol, 3 mol%)Pd(0) Catalyst
Potassium Carbonate (K₂CO₃)415 mg (3.0 mmol, 3.0 eq)Base
1,4-Dioxane8 mLOrganic Solvent
Deionized Water2 mLAqueous Solvent
Oven-dried 25 mL Schlenk flask1Reaction Vessel
Magnetic stir bar, condenser1 eachStirring & Reflux
Inert Gas (Argon or Nitrogen)High purityInert Atmosphere
Ethyl Acetate, Brine, Anhydrous MgSO₄As neededWorkup
Silica GelAs neededPurification
Step-by-Step Procedure
  • Vessel Preparation : Place an oven-dried 25 mL Schlenk flask containing a magnetic stir bar under vacuum and heat gently with a heat gun to remove any adsorbed moisture. Allow to cool to room temperature.

  • Reagent Addition : Backfill the flask with an inert gas (Argon). To the flask, add this compound (1.0 mmol), 4-bromoanisole (1.1 mmol), potassium carbonate (3.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Solvent Degassing : Separately, degas the 1,4-dioxane and deionized water by bubbling argon through them for at least 20 minutes.

  • Solvent Addition : Using a syringe, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the Schlenk flask containing the solids.[18]

  • Reaction Execution : Fit the flask with a condenser under a positive pressure of argon. Lower the flask into a preheated oil bath at 90 °C. Stir the mixture vigorously for 12-18 hours.

  • Reaction Monitoring : Progress can be monitored by periodically taking a small aliquot (via syringe), diluting it, and analyzing by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of the starting materials.[19][20]

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Product Isolation : Combine the organic extracts, wash with brine (1 x 25 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5][9]

  • Purification : The resulting crude solid or oil should be purified by flash column chromatography on silica gel to yield the pure biaryl product.[9][21] The appropriate eluent system should be determined by TLC analysis.

Figure 2: General Experimental Workflow for the Suzuki-Miyaura Coupling.

Troubleshooting and Final Considerations

  • Low or No Conversion : This often points to an inactive catalyst. Ensure all solvents were properly degassed and that the reaction was maintained under a strict inert atmosphere. Consider using a more active ligand/catalyst system if aryl chlorides or sterically demanding substrates are used.

  • Protodeboronation : This side reaction, where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, can be problematic.[1] It is often promoted by excessive water or prolonged reaction times at high temperatures. Using a slight excess of the boronic acid (1.1-1.2 eq) can help compensate.

  • Homocoupling : The formation of R¹-R¹ or R²-R² products can occur, usually due to oxygen contamination.[21] Rigorous degassing is the best preventative measure.

  • Safety : Palladium catalysts, organic solvents, and boronic acids should be handled in a well-ventilated fume hood.[6] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes & Protocols: Palladium-Catalyzed Synthesis of Arylsulfonamides from Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry and drug development.[1][2] Since the discovery of the sulfa drugs, the first broadly effective antimicrobials, this moiety has been incorporated into a vast array of therapeutic agents, exhibiting activities ranging from antibacterial and antiviral to anticancer and antidiabetic.[1][2] The N-aryl sulfonamide, in particular, serves as a crucial pharmacophore and a bioisostere for the amide bond, offering improved metabolic stability, distinct geometric properties, and an additional hydrogen bond acceptor.[3]

Traditional synthesis of N-aryl sulfonamides relies on the condensation of an amine with a pre-formed arylsulfonyl chloride. However, the preparation of the requisite sulfonyl chlorides can be harsh, often requiring strongly acidic conditions or hazardous oxidizing agents that limit functional group tolerance and regiochemical control.[4][5]

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom and carbon-carbon bonds, offering mild, versatile, and highly efficient pathways to complex molecules.[6][7] While a direct Suzuki-Miyaura coupling between a sulfonamide N-H bond and a phenylboronic acid is not the standard approach, several powerful palladium-catalyzed strategies have emerged that leverage the versatility of boronic acids to construct the critical aryl-sulfur bond, enabling the convergent synthesis of N-aryl sulfonamides.

This guide provides an in-depth exploration of a state-of-the-art palladium-catalyzed method for the synthesis of arylsulfonamides, starting directly from widely available arylboronic acids. We will dissect the underlying mechanism, provide detailed, field-proven protocols, and offer insights into optimization and troubleshooting for researchers engaged in drug discovery and synthetic chemistry.

Core Methodology: One-Pot Synthesis via Palladium-Catalyzed Chlorosulfonylation

A highly effective and versatile strategy for synthesizing arylsulfonamides from arylboronic acids involves a palladium-catalyzed chlorosulfonylation, followed by an in situ reaction with an amine.[4][5][8] This approach, pioneered by the Buchwald group, utilizes a specialized sulfur-containing reagent that acts as a "[SO₂Cl]⁺" synthon, effectively coupling with the arylboronic acid. The resulting arylsulfonyl chloride intermediate is then trapped by an amine in the same reaction vessel to yield the final sulfonamide product.

This one-pot process offers significant advantages:

  • Convergent Synthesis: It allows for the combination of diverse arylboronic acids and amines, enabling rapid library synthesis.[4]

  • Mild Conditions: The reaction avoids the harsh conditions of traditional sulfonyl chloride formation.[8]

  • High Functional Group Tolerance: The palladium-catalyzed system is compatible with a wide range of sensitive functional groups, including esters, ketones, and even other halides.[4][5]

Logical Workflow of the One-Pot Chlorosulfonylation/Amination

The overall transformation follows a logical and efficient sequence within a single reaction vessel.

G cluster_0 One-Pot Reaction Vessel A Arylboronic Acid (Ar-B(OH)₂) D In Situ Generated Arylsulfonyl Chloride (Ar-SO₂Cl) A->D Pd-Catalyzed Suzuki-Miyaura Coupling B Phenyl Chlorosulfate (PhO-SO₂Cl) [SO₂Cl]⁺ Source B->D C Pd(0) Catalyst + Ligand F Final Product: N-Aryl Sulfonamide (Ar-SO₂-NHR) D->F Nucleophilic Substitution E Amine (R-NH₂) + Base E->F

Caption: Workflow for the one-pot synthesis of N-aryl sulfonamides.

Reaction Mechanism: The Palladium Catalytic Cycle

The key transformation in this process is the palladium-catalyzed Suzuki-Miyaura cross-coupling of the arylboronic acid with phenyl chlorosulfate. The currently accepted mechanism proceeds through a canonical Pd(0)/Pd(II) catalytic cycle.[5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the sulfur-oxygen bond of phenyl chlorosulfate. This is a crucial step, as insertion into the S-Cl bond is a competing but less productive pathway.[5]

  • Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium(II) center, displacing the phenoxide group.

  • Reductive Elimination: The newly formed aryl group and the sulfonyl chloride moiety couple and are eliminated from the palladium center, forming the arylsulfonyl chloride product and regenerating the active Pd(0) catalyst for the next cycle.

G Pd0 LₙPd(0) (Active Catalyst) PdII_Intermediate1 LₙPd(II)(SO₂Cl)(OPh) Pd0->PdII_Intermediate1  + PhO-SO₂Cl OxAdd OxAdd Oxidative Addition PdII_Intermediate2 LₙPd(II)(SO₂Cl)(Ar) PdII_Intermediate1->PdII_Intermediate2  + ArB(OH)₂ Transmetalation Phenoxide PhO⁻ PdII_Intermediate1->Phenoxide Transmetalation Transmetalation PdII_Intermediate2->Pd0  - Ar-SO₂Cl RedElim RedElim Reductive Elimination Chlorosulfate PhO-SO₂Cl BoronicAcid ArB(OH)₂ (Base) Product Ar-SO₂Cl

Caption: Catalytic cycle for palladium-catalyzed chlorosulfonylation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phenyl chlorosulfate is corrosive and moisture-sensitive.

Protocol 1: One-Pot Synthesis of N-Benzyl-4-methylbenzenesulfonamide

This protocol is adapted from the work of DeBergh, Niljianskul, and Buchwald.[5]

Materials:

  • p-Tolylboronic acid

  • Phenyl chlorosulfate

  • Benzylamine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • PhCPhos (2-Dicyclohexylphosphino-2'-phenyl-1,1'-biphenyl)

  • Potassium phosphate, tribasic (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Equipment:

  • Magnetic stir plate with heating capabilities

  • Schlenk line or glovebox

  • Standard laboratory glassware, syringes, and needles

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add p-tolylboronic acid (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and PhCPhos (0.04 mmol, 4 mol%).

    • Add anhydrous 1,4-dioxane (2.0 mL).

    • Stir the mixture at room temperature for 10 minutes.

  • Reagent Addition:

    • Add phenyl chlorosulfate (1.1 mmol, 1.1 equiv) to the flask via syringe.

    • Stir the reaction mixture at 60 °C.

  • Reaction Monitoring:

    • Monitor the formation of the intermediate p-toluenesulfonyl chloride by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • In Situ Amination:

    • Once the formation of the sulfonyl chloride is complete, cool the reaction mixture to room temperature.

    • In a separate vial, dissolve benzylamine (1.2 mmol, 1.2 equiv) and K₃PO₄ (2.0 mmol, 2.0 equiv) in 1,4-dioxane (1.0 mL).

    • Add the amine/base solution to the reaction flask.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-4-methylbenzenesulfonamide.

Data Presentation: Optimized Reaction Conditions

The choice of ligand, base, and solvent is critical for achieving high yields. The following table summarizes generally optimized conditions for this transformation.

ParameterRecommended ConditionRationale & Notes
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Both are effective Pd(0) sources or precursors.[6]
Ligand Buchwald Biarylphosphines (e.g., PhCPhos, XPhos)Electron-rich, bulky phosphine ligands are crucial for promoting efficient oxidative addition and reductive elimination. PhCPhos often gives superior results for this specific transformation.[4]
Catalyst Loading 1-2 mol% PdSufficient for most substrates; higher loading may be needed for challenging cases.
[SO₂Cl]⁺ Source Phenyl ChlorosulfateCommercially available and effective.
Solvent Anhydrous 1,4-Dioxane, Toluene, or CPMEAprotic solvents are required. Dioxane is a common and effective choice.
Base (for amination) K₃PO₄ or K₂CO₃Inorganic bases are used to neutralize the HCl generated during the amination step.
Temperature 60-100 °CThe optimal temperature depends on the specific substrates. The initial coupling is often run at a lower temperature than the subsequent amination.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (degraded Pd source or ligand).- Poor quality solvent or reagents (presence of water/oxygen).- Insufficient temperature.- Use fresh, high-purity catalyst and ligand.- Ensure all reagents and solvents are anhydrous and reactions are run under a strict inert atmosphere.- Screen higher temperatures in increments of 10 °C.
Protodeboronation of Boronic Acid - Presence of trace water.- Base present during the initial coupling step.- Use rigorously dried solvent.- Ensure the base is added only for the second (amination) step.
Formation of Biaryl Homocoupling Product - Catalyst decomposition.- Side reaction of the boronic acid.- Screen different ligands; sometimes a less bulky ligand can suppress this.- Lower the reaction temperature.
Incomplete Amination Step - Insufficiently nucleophilic amine.- Steric hindrance.- Insufficient base.- For weakly nucleophilic amines (e.g., anilines), a stronger base like Cs₂CO₃ or adding a co-solvent like t-amyl alcohol may be beneficial.[9]- Increase reaction time and/or temperature for the amination step.

Applications in Drug Discovery: Synthesis of a Celecoxib Analog

The sulfonamide moiety is present in numerous blockbuster drugs. For instance, the core of Celecoxib, a selective COX-2 inhibitor, features a pyrazole-benzenesulfonamide structure. The methodology described herein is directly applicable to the synthesis of such structures.

Using 4-hydrazinyl-N,N-dimethylaniline and an appropriate diketone, one can form the pyrazole core containing a free amine. This amine can then be coupled with an arylsulfonyl chloride generated in situ from the corresponding arylboronic acid using the palladium-catalyzed protocol, providing a convergent and flexible route to a library of Celecoxib analogs for structure-activity relationship (SAR) studies.

References

Optimizing Suzuki-Miyaura Couplings for Electron-Deficient Boronic Acids: A Guide to Base and Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in constructing C-C bonds.[1] However, its efficiency can be significantly hampered when employing electron-deficient boronic acids. These substrates are notoriously prone to a parasitic side reaction, protodeboronation, and exhibit sluggish kinetics in the critical transmetalation step.[2][3] This guide provides a detailed analysis of these challenges and offers a systematic approach to selecting the optimal base and solvent systems. We will delve into the mechanistic rationale behind these choices, present structured protocols, and provide troubleshooting strategies to empower researchers in drug development and materials science to overcome these synthetic hurdles.

The Underlying Challenge: Electronic Effects in the Catalytic Cycle

The success of the Suzuki-Miyaura reaction hinges on the delicate balance of three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4] For electron-deficient boronic acids, the primary bottleneck is the transmetalation step.

An electron-withdrawing group (EWG) on the boronic acid reduces the nucleophilicity of the ipso-carbon atom that is transferred to the palladium center. This electronic deficit makes the transfer inherently slower. Concurrently, the C-B bond becomes more susceptible to cleavage by protons, leading to the undesired formation of an arene byproduct through protodeboronation .[3][5]

The base is not merely an additive; it is a crucial activator. It coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., a boronate), which is the active species in transmetalation.[6] However, a stronger base or the presence of excess protic sources (like water) can also accelerate the destructive protodeboronation pathway.[5] Therefore, the selection of base and solvent is not a matter of simple optimization but a strategic balancing act.

G cluster_challenge Key Challenges with EWG Boronic Acids Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA + Ar¹-X PdII Ar¹-Pd(II)-X L₂ OA->PdII TM Transmetalation (Often Rate-Limiting) PdII->TM + [Ar²-B(OH)₃]⁻ PdII_Ar2 Ar¹-Pd(II)-Ar² L₂ TM->PdII_Ar2 RE Reductive Elimination PdII_Ar2->RE RE->Pd0  Regenerates  Catalyst Product Ar¹-Ar² (Product) RE->Product BoronicAcid Ar²-B(OH)₂ (Electron-Deficient) Boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + Base (OH⁻) SideReaction Protodeboronation BoronicAcid->SideReaction + H⁺ Boronate->TM Arene Ar²-H (Byproduct) SideReaction->Arene

Caption: Suzuki-Miyaura cycle highlighting challenges with electron-deficient boronic acids.

Strategic Selection of Base and Solvent

The optimal conditions are highly substrate-dependent, but general principles can guide the initial choice. The goal is to identify a system that promotes boronate formation for transmetalation while minimizing the concentration of free boronic acid and protic species that lead to protodeboronation.

Choosing the Right Base

A moderately strong base often provides the best balance between activating the boronic acid and preventing unwanted side reactions.[5]

BaseFormulaStrengthRecommended Solvent(s)Key Considerations & Insights
Potassium Phosphate K₃PO₄Moderate-StrongDioxane/H₂O, Toluene/H₂OOften the first choice for difficult couplings. Its moderate strength and buffering capacity provide excellent reactivity while minimizing degradation of sensitive substrates.[5]
Cesium Carbonate Cs₂CO₃Stronger than K₂CO₃Dioxane, DMF, TolueneHigher solubility in organic solvents compared to other carbonates can increase reaction rates, especially when weaker bases fail.[5]
Potassium Carbonate K₂CO₃ModerateToluene/EtOH/H₂O, THF/H₂OA standard, cost-effective base. It may be less effective for highly deactivated boronic acids but is a reliable starting point for moderately electron-deficient systems.[5]
Potassium Fluoride KFMildTHF (anhydrous), DioxaneThe fluoride ion is thought to form a highly nucleophilic trifluoroborate species in situ. KF is an excellent choice for substrates with base-sensitive groups (e.g., esters) and is often used under anhydrous conditions to suppress protodeboronation.[5][6]
Choosing the Optimal Solvent System

The solvent must dissolve the reagents and, critically, mediate the activity of the base. Aqueous mixtures are common, but the water content must be carefully controlled.

Solvent SystemTypical Ratio (v/v)Temperature (°C)Key Considerations & Insights
1,4-Dioxane / H₂O 4:1 to 10:180 - 110A highly versatile and common system. The water solubilizes the inorganic base, but minimizing its amount is crucial to disfavor protodeboronation.[5]
Toluene / Ethanol / H₂O Varies80 - 110The addition of ethanol can improve the solubility of some reagents. This is a robust, general-purpose system.[5]
Tetrahydrofuran (THF) Anhydrous60 - 80Typically used with KF. The absence of water is a direct strategy to inhibit the protodeboronation pathway. Requires careful drying of reagents and solvent.[5]
N,N-Dimethylformamide (DMF) N/A80 - 110A polar aprotic solvent that can be effective, especially with Cs₂CO₃, due to good salt solubility. Must be rigorously degassed.

Advanced Strategies for Difficult Couplings

When optimizing the base and solvent is insufficient, two powerful strategies can be employed: modifying the boron reagent and selecting a more active catalyst system.

Stabilizing the Boron Reagent

Protodeboronation is often a concentration-dependent side reaction. By converting the boronic acid to a more stable derivative, it can act as a "slow-release" reservoir of the active boronic acid, keeping its standing concentration low throughout the reaction.[2][5]

  • Pinacol Esters (Bpin): More stable to protodeboronation and often commercially available or easily prepared.

  • MIDA Boronates: Exceptionally stable, air-stable solids that slowly hydrolyze under reaction conditions to release the boronic acid.

  • Potassium Trifluoroborates (BF₃K): Air-stable, crystalline solids that are robust against protodeboronation.[5]

The Role of Phosphine Ligands

While the base and solvent are critical for the transmetalation step, the ligand influences all stages of the cycle. For challenging substrates, bulky and electron-donating phosphine ligands are essential.[7] They promote the initial oxidative addition and the final reductive elimination, accelerating the overall catalytic turnover.[8][9] Examples include Buchwald-type ligands (e.g., SPhos, XPhos) and bulky trialkylphosphines.[10]

General Protocol: Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid Pinacol Ester

This protocol provides a robust starting point for coupling an electron-deficient boronic ester with a typical aryl bromide. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon).

Materials & Equipment
  • Reagents: Aryl Bromide (1.0 equiv), 2-Nitrophenylboronic Acid Pinacol Ester (1.3 equiv), Potassium Phosphate (K₃PO₄, 3.0 equiv), Pd₂(dba)₃ (1.5 mol%), SPhos (6.0 mol%).

  • Solvent: Anhydrous, degassed 1,4-Dioxane and degassed DI Water.

  • Equipment: Schlenk flask or reaction vial with stir bar, septum, needles, inert gas line, heating mantle with temperature controller, TLC plates, and standard glassware for workup.

Experimental Workflow

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), 2-nitrophenylboronic acid pinacol ester (0.65 mmol, 1.3 equiv), and K₃PO₄ (1.5 mmol, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor Pd₂(dba)₃ (0.0075 mmol, 1.5 mol%) and the SPhos ligand (0.03 mmol, 6.0 mol%).

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the atmosphere is completely inert.

  • Solvent Addition: Add degassed 1,4-dioxane (2.0 mL) and degassed water (0.4 mL) via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by periodically taking aliquots and analyzing by TLC or LC-MS until the aryl bromide is consumed (typically 4-16 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Isolation: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous degassing; use fresh catalyst/ligand.2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).3. Increase temperature in 10 °C increments.
Significant Protodeboronation 1. Excess water in the solvent.2. Base is too strong or harsh.3. Boronic acid instability.1. Reduce the amount of water or switch to an anhydrous system (e.g., KF/THF).2. Use a milder base (e.g., KF or K₂CO₃).3. Switch to a more stable boronic acid derivative (Bpin, MIDA, or BF₃K).[2][5]
Homocoupling of Boronic Acid Presence of oxygen in the reaction.Improve degassing procedure (freeze-pump-thaw cycles are highly effective).[11] Use fresh, high-purity reagents.
Stalled Reaction Catalyst deactivation.Increase catalyst loading slightly or try a more robust ligand/precatalyst system (e.g., a G3 or G4 Buchwald precatalyst).

References

Application Notes: (2-[(Methylamino)sulfonyl]phenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: A Privileged Scaffold Component in Modern Drug Discovery

(2-[(Methylamino)sulfonyl]phenyl)boronic acid (CAS 1256355-60-3) has emerged as a crucial building block for medicinal chemists, particularly in the synthesis of targeted therapies. Its utility lies in the unique combination of a reactive boronic acid handle, ideal for palladium-catalyzed cross-coupling reactions, and an ortho-N-methylsulfonamide group. This sulfonamide moiety is not merely a passive substituent; it imparts specific physicochemical properties and can engage in critical hydrogen bonding interactions within enzyme active sites, making it a key pharmacophoric element.

Historically, the use of boronic acids in medicinal chemistry was approached with caution, but the approval of drugs like bortezomib (Velcade®) demystified concerns over toxicity and highlighted their therapeutic potential.[1][2] Today, boronic acids are recognized for their versatile reactivity, stability, and relatively low toxicity, often degrading to boric acid, which can be eliminated by the body. This reagent, this compound, is particularly significant in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs that exploit the concept of synthetic lethality in cancers with deficient DNA repair mechanisms.[3][4][5]

Physicochemical Properties & Handling

A thorough understanding of a reagent's properties is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 1256355-60-3N/A
Molecular Formula C7H10BNO4S[6]
Molecular Weight 215.04 g/mol [6]
Appearance Typically a white to off-white solidSupplier Data
Storage Store at 4°C, protect from light and moisture[7]

Handling & Stability Insights: Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides. While this often does not impede reactivity in Suzuki-Miyaura couplings (as the boroxine can re-hydrolyze in situ), it can affect stoichiometry. For precise reactions, it is advisable to use the reagent as fresh as possible or to verify its purity. Furthermore, like many boronic acids, it can be unstable under certain conditions.[8] Protecting the boronic acid as a diethanolamine complex can form air- and water-stable crystalline solids that can be used directly in some coupling reactions.[8]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds, a cornerstone of modern synthetic chemistry.[9][10][11] This reaction enables the efficient construction of biaryl or aryl-heteroaryl scaffolds, which are common motifs in biologically active molecules.

Mechanistic Rationale & Causality

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[11]

// Nodes Pd0 [label="Pd(0)L₂\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="Ar¹-Pd(II)-X\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronate [label="[Ar²B(OH)₃]⁻\nActivated Boronate", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_Ar2 [label="Ar¹-Pd(II)-Ar²\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar¹-Ar²\nCoupled Product", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Ar¹-X\n(Aryl Halide)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar²-B(OH)₂\n(Our Reagent)", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=" "]; ArylHalide -> OxAdd [label=" "]; OxAdd -> PdII [label=" "]; PdII -> Transmetal [label=" "]; Boronate -> Transmetal [label=" "]; Transmetal -> PdII_Ar2 [label=" "]; PdII_Ar2 -> RedElim [label=" "]; RedElim -> Product [label=" "]; RedElim -> Pd0 [label=" Catalyst\nRegenerated"]; BoronicAcid -> Boronate [style=dashed]; Base -> Boronate [label=" Activation", style=dashed]; } dot Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step requires a base to form a more nucleophilic "ate" complex from the boronic acid.[9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

The ortho-sulfonamide group in this compound can influence the reaction through steric and electronic effects, potentially affecting the rate and efficiency of the coupling compared to simpler phenylboronic acids.

Case Study: Synthesis of PARP-1 Inhibitors

This reagent is a key intermediate in the synthesis of potent PARP-1 inhibitors.[3] PARP inhibitors are a targeted cancer therapy effective against tumors with mutations in BRCA1 or BRCA2 genes, an example of "synthetic lethality".[5][12] The N-methylsulfonamide group is often incorporated to form critical interactions in the nicotinamide (NI) binding site of the PARP enzyme.[5]

// Nodes start [label="Reactants:\nthis compound\n+ Heterocyclic Halide (e.g., Bromide)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Suzuki-Miyaura Coupling\n(Pd Catalyst, Base, Solvent)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up &\nExtraction", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="Purification\n(e.g., Column Chromatography)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; characterize [label="Characterization\n(NMR, LC-MS)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Biaryl Intermediate\n(Core of PARP Inhibitor)", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> reaction; reaction -> workup [label=" After reaction completion"]; workup -> purify; purify -> characterize; characterize -> product; } dot Caption: General workflow for synthesizing a biaryl PARP inhibitor core.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of this compound with a generic heteroaryl bromide. Researchers must adapt conditions based on the specific substrates used.

Materials:

  • This compound (1.2 equiv)

  • Heteroaryl bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. This is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe. The final concentration is typically 0.1 M with respect to the limiting reagent (the heteroaryl bromide).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature and time depend on the reactivity of the coupling partners.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Self-Validation and Troubleshooting:

  • No Reaction: Ensure the catalyst is active and the atmosphere is truly inert. Check for impurities in starting materials that could poison the catalyst. Ensure the base is anhydrous and of sufficient strength.

  • Low Yield: The boronic acid may have degraded to its boroxine. Consider using a larger excess (e.g., 1.5 equiv). The choice of ligand, solvent, and base can dramatically impact yield and should be screened for challenging substrates.[9][13]

  • Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid, rather than a large excess, can mitigate this.

Conclusion

This compound is a high-value, versatile reagent in medicinal chemistry. Its primary role as a coupling partner in the Suzuki-Miyaura reaction allows for the straightforward synthesis of complex biaryl structures. The embedded N-methylsulfonamide functionality is a key pharmacophoric element, particularly in the design of PARP inhibitors, providing both structural rigidity and crucial hydrogen bonding capabilities. The protocols and insights provided herein serve as a guide for researchers to effectively utilize this compound in the synthesis of next-generation therapeutics.

References

Application Notes & Protocols: Sulfonamide Boronic Acids in Glucose Sensor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Physiological pH Barrier in Glucose Sensing

Continuous glucose monitoring (CGM) is paramount for managing diabetes and understanding metabolic health. For decades, enzyme-based sensors, primarily using glucose oxidase, have been the gold standard.[1][2] However, these biological systems suffer from inherent limitations, including sensitivity to temperature and pH, limited shelf-life, and degradation over time, which complicates their use in long-term implantable devices.[1][3]

Synthetic chemical sensors based on boronic acids have emerged as a robust alternative.[1][4] These sensors operate on the principle of reversible covalent binding between the boronic acid moiety and the cis-diol groups present in glucose.[5][6][7] This interaction is stable and repeatable, offering the potential for long-term, enzyme-free monitoring.[1][3]

A fundamental challenge, however, has been the high pKa of simple phenylboronic acids (PBA), which is typically around 9.[2] This necessitates alkaline conditions for efficient glucose binding, rendering them incompatible with the physiological pH of ~7.4. The innovation of incorporating a sulfonamide group adjacent to the boronic acid moiety is a significant breakthrough. The strongly electron-withdrawing nature of the sulfonamide group lowers the pKa of the boronic acid to approximately 7.2, enabling efficient and reversible glucose binding under physiological conditions.[8][9] This application note provides a detailed guide to the principles and practical application of sulfonamide boronic acids in the development of next-generation fluorescent and electrochemical glucose sensors.

Principle of Operation: The Role of the Sulfonamide Group

The functionality of a sulfonamide boronic acid sensor is rooted in a pH-dependent equilibrium and its perturbation by glucose.

A. The Boronic Acid Equilibrium: A boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The trigonal form is a weak Lewis acid and does not bind effectively with diols. The anionic tetrahedral form, however, readily forms stable cyclic esters with cis-diols like glucose.

B. pKa Modulation by the Sulfonamide Moiety: The pKa is the pH at which the concentrations of the trigonal acid and the tetrahedral boronate are equal. For effective binding at physiological pH (~7.4), a significant population of the boronate form must be present. The sulfonamide group (-SO₂NHR), with its powerful electron-withdrawing properties, stabilizes the anionic boronate form. This stabilization lowers the energy barrier for the trigonal-to-tetrahedral transition, thereby reducing the pKa of the boronic acid into the physiological range.[9]

C. Glucose Binding and Signal Transduction: When glucose is introduced, it selectively binds to the anionic tetrahedral form, shifting the equilibrium. This binding event forms a cyclic boronate ester and alters the electronic properties of the entire molecule.[10] This change is the basis for signal transduction, which can be harnessed in several ways:

  • Fluorescence: If the sulfonamide boronic acid is conjugated to a fluorophore, glucose binding can alter the fluorophore's electronic environment. This can lead to changes in fluorescence intensity, lifetime, or emission wavelength through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[10][11]

  • Electrochemical: When the recognition element is immobilized on an electrode surface, the binding of glucose, a neutral molecule, to the anionic boronate creates a net negative charge at the interface. This charge accumulation alters the electrochemical properties of the electrode, such as impedance or capacitance, which can be measured to quantify glucose concentration.[12][13]

Diagram: Glucose Sensing Mechanism

The following diagram illustrates the fundamental principle of how a sulfonamide boronic acid interacts with glucose at physiological pH, leading to a change in the state of a conjugated fluorophore.

G cluster_0 Low Glucose (Physiological pH) cluster_1 High Glucose (Physiological pH) Trigonal Trigonal Boronic Acid (Low Fluorescence) Tetrahedral Anionic Tetrahedral Boronate (Low Fluorescence) Trigonal->Tetrahedral pKa ≈ 7.2 Equilibrium GlucoseComplex Glucose-Boronate Ester Complex (High Fluorescence) Tetrahedral->GlucoseComplex + Glucose (Binding Shifts Equilibrium) GlucoseComplex->Tetrahedral - Glucose (Reversible Release) caption Mechanism of a 'Turn-On' Fluorescent Sulfonamide Boronic Acid Sensor.

Caption: Glucose binding shifts the equilibrium to the boronate ester, modulating the fluorescent signal.

Application Protocol: Homogeneous Fluorescent Glucose Assay

This protocol describes a spectrofluorometric assay to determine glucose concentration in an aqueous buffer using a generic sulfonamide-boronic acid-appended fluorophore (SBA-Fluor).

Objective

To quantify glucose concentration in a sample by measuring the change in fluorescence intensity of an SBA-Fluor probe in a 96-well plate format.

Materials & Reagents
  • SBA-Fluor probe (e.g., an anthracene or coumarin derivative with an appended sulfonamide phenylboronic acid)

  • D-Glucose (Anhydrous)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with excitation/emission filters appropriate for the chosen SBA-Fluor

  • Calibrated pipettes

Step-by-Step Methodology

1. Preparation of Stock Solutions:

  • SBA-Fluor Stock (10 mM): Dissolve the required mass of SBA-Fluor in anhydrous DMSO. Store in small aliquots at -20°C, protected from light. Causality: DMSO is used to solubilize the often hydrophobic probe. Stock solutions are made at high concentration to minimize the final percentage of organic solvent in the aqueous assay buffer, which can affect binding.
  • Glucose Stock (1 M): Dissolve 1.802 g of D-Glucose in 10 mL of PBS (pH 7.4). Allow the solution to sit for at least 24 hours at room temperature to allow for mutarotation to reach equilibrium. Causality: Mutarotation is the process where the different anomers of glucose (α and β) interconvert in aqueous solution. Allowing the solution to equilibrate ensures a consistent isomeric composition for binding studies.

2. Preparation of Working Solutions:

  • SBA-Fluor Working Solution (20 µM): Dilute the 10 mM stock solution 1:500 in PBS (pH 7.4). For example, add 4 µL of 10 mM stock to 1996 µL of PBS. Vortex briefly. Causality: This working concentration is a typical starting point. It should be optimized to be low enough to minimize inner filter effects but high enough to provide a robust signal-to-noise ratio.
  • Glucose Standards (0-50 mM): Prepare a serial dilution of the 1 M glucose stock in PBS (pH 7.4) to create a range of standards. A typical range for physiological relevance would be 0, 2, 5, 10, 20, and 50 mM.

3. Assay Procedure:

  • Add 50 µL of the 20 µM SBA-Fluor working solution to each well of the 96-well plate.
  • Add 50 µL of each glucose standard or unknown sample to the appropriate wells. This brings the final volume to 100 µL and the final SBA-Fluor concentration to 10 µM.
  • Prepare a "blank" well containing 100 µL of PBS only.
  • Incubate the plate for 15 minutes at room temperature, protected from light. Causality: Incubation allows the binding equilibrium between the SBA-Fluor and glucose to be reached.
  • Measure the fluorescence intensity on a plate reader using the pre-determined optimal excitation and emission wavelengths for the SBA-Fluor.

4. Data Analysis:

  • Subtract the average fluorescence of the blank wells from all other readings.
  • Plot the fluorescence intensity (or the fold-change, F/F₀, where F₀ is the intensity of the zero-glucose sample) against the glucose concentration.
  • Perform a linear or non-linear regression fit to the standard curve.
  • Determine the concentration of unknown samples by interpolating their fluorescence values from the standard curve.

Diagram: Fluorescent Assay Workflow

G cluster_workflow Fluorescent Glucose Assay Workflow prep 1. Prepare Stocks (SBA-Fluor, Glucose) working 2. Prepare Working Solutions (SBA-Fluor, Glucose Standards) prep->working plate 3. Plate Assay 50µL SBA-Fluor + 50µL Sample working->plate incubate 4. Incubate 15 min @ RT, dark plate->incubate read 5. Read Fluorescence (Excitation/Emission) incubate->read analyze 6. Analyze Data (Plot F/F₀ vs. [Glucose]) read->analyze

Caption: Step-by-step workflow for the homogeneous fluorescent glucose assay.

Application Protocol: Electrochemical Sensor Fabrication & Testing

This protocol outlines the fabrication of a label-free electrochemical glucose sensor by immobilizing a sulfonamide boronic acid derivative onto a gold electrode and testing it using electrochemical impedance spectroscopy (EIS).

Objective

To create a reusable sensor for detecting glucose by measuring changes in interfacial charge transfer resistance upon glucose binding.

Materials & Reagents
  • Screen-Printed Gold Electrodes (SPGEs) or a standard three-electrode system (Gold working, Ag/AgCl reference, Pt counter)

  • Sulfonamide boronic acid derivative containing a thiol or amine group for surface attachment (e.g., 3-aminophenylboronic acid with a sulfonamide modification, followed by thiol functionalization).

  • Self-Assembled Monolayer (SAM) reagents: 11-Mercaptoundecanoic acid (MUA), 6-Mercapto-1-hexanol (MCH).

  • Activation reagents: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS).

  • Ethanol, absolute

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Redox probe solution: 5 mM Potassium Ferricyanide/Ferrocyanide ([Fe(CN)₆]³⁻/⁴⁻) in PBS.

  • Potentiostat capable of performing Cyclic Voltammetry (CV) and EIS.

Step-by-Step Methodology

1. Electrode Cleaning and Preparation:

  • Clean the gold electrode surface by cycling the potential in 0.5 M H₂SO₄ until a characteristic gold oxide formation/reduction peak is observed in the CV. Rinse thoroughly with deionized water and ethanol. Dry under a stream of nitrogen.
  • Self-Validating Step: Record a baseline CV and EIS spectrum of the bare gold electrode in the redox probe solution. This provides the initial, unmodified electrode characteristics.

2. Formation of the Self-Assembled Monolayer (SAM):

  • Immerse the cleaned electrode in a 10 mM ethanolic solution of MUA for 12-24 hours to form a carboxyl-terminated SAM.
  • Rinse with ethanol and water to remove non-specifically bound molecules.
  • Causality: The thiol group of MUA forms a strong, covalent Au-S bond, creating a stable, organized monolayer on the electrode surface. The terminal carboxyl groups are used for subsequent covalent attachment of the boronic acid receptor.

3. Activation and Immobilization of the SBA Receptor:

  • Activate the carboxyl groups by immersing the MUA-modified electrode in a freshly prepared aqueous solution of 100 mM EDC and 50 mM NHS for 1 hour.
  • Rinse gently with deionized water.
  • Immediately immerse the activated electrode in a 10 mM solution of the amine-functionalized SBA receptor in PBS (pH 7.4) for 2-4 hours. Causality: EDC/NHS chemistry converts carboxyl groups into reactive NHS-esters, which readily form stable amide bonds with primary amines on the SBA receptor.
  • To passivate any remaining reactive sites and orient the SBA receptors, immerse the electrode in a 1 mM solution of MCH for 30 minutes. Rinse with PBS.
  • Self-Validating Step: Record CV and EIS spectra in the redox probe solution. Successful immobilization will result in an increased charge transfer resistance (Rct) compared to the bare and MUA-modified electrode, as the insulating organic layer impedes electron transfer.[12][13]

4. Electrochemical Glucose Sensing:

  • Place the functionalized electrode in the redox probe solution.
  • Record a baseline EIS spectrum (this is the 0 mM glucose reading).
  • Add aliquots of a concentrated glucose stock solution to the electrochemical cell to achieve the desired final concentrations (e.g., 1 mM to 30 mM).
  • After each addition, allow the system to equilibrate for 5-10 minutes, then record a new EIS spectrum.

5. Data Analysis:

  • Model the EIS data using a Randles equivalent circuit to extract the charge transfer resistance (Rct) value for each glucose concentration.
  • Principle: At pH 7.4, the immobilized SBA is partially in the anionic boronate form. Binding of neutral glucose molecules increases the net negative charge on the electrode surface. This enhanced electrostatic repulsion hinders the access of the anionic [Fe(CN)₆]³⁻/⁴⁻ redox probe to the electrode, leading to a measurable increase in Rct.[13]
  • Plot the change in Rct (ΔRct = Rct,glucose - Rct,baseline) against the glucose concentration.
  • This plot serves as the calibration curve for the sensor.

Diagram: Electrochemical Sensor Fabrication Workflow

G cluster_fab Electrochemical Sensor Fabrication & Testing start Bare Gold Electrode clean 1. Electrochemical Cleaning start->clean sam 2. Form SAM (e.g., MUA) clean->sam activate 3. Activate Surface (EDC/NHS) sam->activate immobilize 4. Immobilize SBA Receptor activate->immobilize passivate 5. Passivate (e.g., MCH) immobilize->passivate test 6. Test with Glucose (Measure EIS) passivate->test analyze 7. Analyze Data (Plot ΔRct vs. [Glucose]) test->analyze

Caption: The sequential process for building and testing an SBA-based electrochemical sensor.

Data Interpretation & Performance Metrics

The performance of a sulfonamide boronic acid glucose sensor is evaluated by several key metrics. The table below summarizes typical performance characteristics reported in the literature, providing a benchmark for researchers.

Performance MetricDescriptionTypical Values & Considerations
Binding Constant (Ka) Measures the affinity of the sensor for glucose. Higher Ka indicates stronger binding.Varies widely based on structure. For diboronic acids, Ka can be >3000 M⁻¹ for glucose, showing high affinity.[1][5]
Sensitivity / Limit of Detection (LOD) The smallest amount of glucose that can be reliably detected above the background noise.Can reach the low micromolar (µM) range for highly sensitive fluorescent probes.[9] Electrochemical sensors typically have LODs in the tens of mg/dL range.[12][13]
Dynamic Range The concentration range over which the sensor provides a linear or predictable response.Should ideally cover the physiologically relevant range for blood glucose (approx. 2-22 mM or 40-400 mg/dL).[13]
Selectivity The ability of the sensor to detect glucose in the presence of other potentially interfering sugars like fructose or galactose.A key advantage of bis-boronic acid designs, which can achieve selectivity for glucose over fructose by a factor of 10 or more.[1][5] Monoboronic acids are often more selective for fructose.[5]
Response Time The time required for the sensor to reach 90-95% of its final signal after a change in glucose concentration.Typically in the range of 5-15 minutes, as it is dependent on diffusion and binding kinetics.
Stability & Reversibility The ability to provide consistent measurements over time and through multiple binding/unbinding cycles.Boronic acid chemistry is inherently reversible and more stable than enzymatic approaches, with some sensors demonstrating stability for weeks or months.[3][12]

References

Boronic Acid-Based Probes for Reactive Oxygen Species Detection: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Reactive Oxygen Species

Reactive Oxygen Species (ROS) are a group of chemically reactive molecules containing oxygen, such as hydrogen peroxide (H₂O₂), superoxide (O₂•⁻), and peroxynitrite (ONOO⁻).[1][2] Historically viewed as mere byproducts of aerobic metabolism, it is now well-established that ROS play a dual role in biology.[1] At physiological levels, they function as critical second messengers in a variety of cellular signaling pathways.[3][4] However, their overproduction can lead to oxidative stress, a deleterious process implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[5][6][7] This dichotomy necessitates the development of robust and specific tools for the sensitive detection and quantification of ROS in biological systems.[8]

Boronic acid-based probes have emerged as a powerful class of chemical tools for monitoring ROS, offering a unique combination of selectivity and biocompatibility.[9][10] This guide provides a comprehensive overview of the principles, applications, and protocols for utilizing these probes in your research.

The Chemistry of Detection: Why Boronic Acids?

The utility of boronic acid-based probes for ROS detection is rooted in a specific and predictable chemical transformation. The core of this detection mechanism is the oxidative conversion of an arylboronic acid to its corresponding phenol.[9][11] This reaction is driven by the nucleophilic attack of a reactive oxygen species on the electron-deficient boron atom.[12]

The general mechanism proceeds as follows:

  • Nucleophilic Addition: A nucleophilic ROS, such as the hydroperoxide anion (HOO⁻) or peroxynitrite (ONOO⁻), attacks the Lewis acidic boron atom of the boronic acid.[7][12]

  • Tetrahedral Intermediate Formation: This addition forms a transient, unstable tetrahedral boronate complex.[7]

  • 1,2-Migration: A rearrangement occurs where the carbon-boron bond migrates to one of the electrophilic oxygen atoms of the peroxide.[7]

  • Hydrolysis: The resulting borate ester is rapidly hydrolyzed by water to yield the corresponding phenol and boric acid.[7]

This transformation is highly specific for certain ROS, particularly hydrogen peroxide and peroxynitrite.[12][13] The key to the probe's function is that the electronic and photophysical properties of the parent molecule are significantly altered upon conversion of the boronic acid to a hydroxyl group. For instance, a non-fluorescent molecule can be rendered highly fluorescent, or the emission wavelength can shift, providing a clear and measurable signal.[1]

ReactionMechanism

A Spectrum of Probes: Choosing the Right Tool for the Job

The versatility of boronic acid chemistry has led to the development of a wide array of probes, each with unique characteristics. The choice of probe depends on the specific ROS of interest, the desired detection method (e.g., fluorescence intensity, ratiometric imaging), and the biological system under investigation. Probes can be broadly categorized as follows:

  • Monoboronate Probes: These probes contain a single boronic acid group. They offer a direct 1:1 stoichiometric reaction with the target ROS, which can lead to higher sensitivity compared to their diboronate counterparts.[9][10]

  • Diboronate Probes: These probes possess two boronic acid groups. Both groups must be oxidized to generate the fluorescent signal, a design that can enhance selectivity but may reduce sensitivity as it requires two equivalents of the analyte.[9][10]

  • Targeted Probes: Many boronic acid probes are conjugated to specific targeting moieties to enable their accumulation in particular subcellular compartments, such as the mitochondria.[9][13][14] This is achieved by attaching molecules like the triphenylphosphonium (TPP) cation, which leverages the mitochondrial membrane potential for accumulation.[13]

Probe TypeTarget ROSKey FeaturesAdvantagesLimitations
General Arylboronates H₂O₂, ONOO⁻, HOClSimple aromatic structures.Foundational for probe design.Low fluorescence quantum yield, slow reaction with H₂O₂.
Fluorescein-based (e.g., PF1, PF2) H₂O₂"Turn-on" fluorescence upon oxidation.[9]High quantum yield of the product.pH sensitivity of the fluorescein fluorophore.[7]
Rhodol-based (e.g., MitoPY1) H₂O₂ (Mitochondrial)Often targeted to mitochondria.[9]Good photostability, suitable for live-cell imaging.Potential for off-target effects of the targeting moiety.
Coumarin-based H₂O₂, ONOO⁻Can be designed for ratiometric sensing.Large Stokes shift, good cell permeability.[15]Lower quantum yield compared to fluorescein.
Bioluminescent Probes (e.g., PCL-1) H₂O₂Luciferin-caged with a boronic acid group.[12][13]High sensitivity, suitable for in vivo imaging.Requires luciferase and ATP for signal generation.[12][13]
Borinic Acid-based Probes H₂O₂A newer class with significantly faster kinetics.[3][4]Extremely rapid response time (10,000-fold faster than boronates).[3][4]Can produce multiple products, potentially complicating analysis.[3]

Experimental Protocols: From Benchtop to Live Cells

The successful application of boronic acid-based probes requires careful experimental design and execution. Below are detailed protocols for common applications.

Protocol 1: In Vitro Fluorometric Assay for ROS Detection

This protocol describes a general procedure for quantifying ROS in solution using a boronic acid-based fluorescent probe and a microplate reader.

Materials:

  • Boronic acid-based probe of choice

  • High-purity solvent for probe stock solution (e.g., DMSO, ethanol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • ROS source (e.g., H₂O₂ solution, SIN-1 for ONOO⁻ generation)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Probe Preparation: Prepare a stock solution of the boronic acid probe (typically 1-10 mM) in a suitable organic solvent. Store protected from light and moisture.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in PBS (pH 7.4) to the desired final concentration (typically 1-10 µM). Vortex briefly to ensure complete dissolution.

  • Experimental Setup:

    • Pipette 100 µL of the probe working solution into the wells of the 96-well plate.

    • Include appropriate controls:

      • Blank: PBS only (to measure background).

      • Probe only: Probe working solution without ROS (to measure baseline fluorescence).

      • Positive control: Probe with a known concentration of the target ROS.

      • Negative controls: Probe with other, non-target ROS to assess specificity.

  • ROS Addition: Add a small volume (e.g., 10 µL) of the ROS source to the appropriate wells. Gently mix by pipetting or plate shaking.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (this will vary depending on the probe's reaction kinetics; consult the manufacturer's data or literature).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the oxidized form of the probe.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Calculate the fold-change in fluorescence by dividing the intensity of the ROS-treated wells by the intensity of the "probe only" wells.

    • Generate a standard curve if quantifying the ROS concentration.

InVitroWorkflow

Protocol 2: Live-Cell Imaging of ROS with Confocal Microscopy

This protocol provides a step-by-step guide for visualizing intracellular ROS production in cultured cells.

Materials:

  • Cultured cells seeded on glass-bottom dishes or chamber slides

  • Boronic acid-based probe suitable for live-cell imaging

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other imaging buffer

  • ROS inducer (e.g., phorbol 12-myristate 13-acetate (PMA), lipopolysaccharide (LPS))[16]

  • ROS scavenger (e.g., N-acetylcysteine) for negative control

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding: Seed cells at an appropriate density on imaging-quality plates or slides and allow them to adhere overnight.

  • Probe Loading:

    • Remove the culture medium and wash the cells once with pre-warmed HBSS.

    • Prepare a loading solution of the boronic acid probe in HBSS at the desired final concentration (typically 1-10 µM).

    • Add the loading solution to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes.

  • Washing: Remove the loading solution and wash the cells twice with pre-warmed HBSS to remove any extracellular probe.

  • ROS Stimulation (Optional):

    • If studying induced ROS, replace the HBSS with a solution containing the ROS inducer.

    • For controls, treat cells with vehicle only or the inducer in the presence of a scavenger.

  • Image Acquisition:

    • Immediately place the dish or slide on the stage of the confocal microscope.

    • Use the appropriate laser line for excitation and set the emission detector to capture the fluorescence of the oxidized probe.

    • Acquire images at different time points to monitor the dynamics of ROS production.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity in individual cells or regions of interest.

    • Normalize the fluorescence intensity to a control condition or a baseline measurement.

Trustworthiness and Self-Validation: Ensuring Data Integrity

The interpretation of data obtained with boronic acid probes requires careful consideration of potential artifacts and limitations. To ensure the trustworthiness of your results, incorporate the following self-validating steps into your experimental design:

  • Specificity Controls: Always test the probe's response to a panel of different ROS and reactive nitrogen species (RNS) to confirm its selectivity for the analyte of interest.[13]

  • Inhibitor/Scavenger Controls: Use known inhibitors of ROS-producing enzymes (e.g., apocynin for NADPH oxidase) or ROS scavengers to confirm that the observed signal is indeed due to the target ROS.

  • HPLC Verification: For in vitro assays, high-performance liquid chromatography (HPLC) can be used to separate and quantify the fluorescent product, confirming its identity and providing a more accurate measurement than fluorescence intensity alone.[13]

  • Probe Concentration: Use the lowest possible probe concentration that gives a detectable signal to minimize potential cellular toxicity or perturbation of the redox environment.

  • Kinetics: Be mindful of the reaction kinetics. The relatively slow reaction of many boronate probes with H₂O₂ means they may not be suitable for detecting rapid, transient bursts of this particular ROS.[12][13] In such cases, the faster-reacting borinic acid-based probes may be a better choice.[3][4]

Future Perspectives

The field of boronic acid-based ROS probes is continually evolving. Current research focuses on developing probes with faster reaction kinetics, improved specificity, and near-infrared emission profiles for deep-tissue in vivo imaging.[17] The development of multi-analyte probes capable of simultaneously detecting different ROS or ROS in conjunction with other biomarkers will undoubtedly provide deeper insights into the complex interplay of redox signaling in health and disease.[1]

References

Application Notes and Protocols: Solid-Phase Synthesis Utilizing Boronic Acid Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Boronic Acids in Solid-Phase Synthesis

Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their unique electronic properties, particularly the Lewis acidic nature of the boron atom, enable a diverse range of chemical transformations and facilitate the formation of reversible covalent bonds with biological targets.[1][2] The integration of boronic acid building blocks with solid-phase synthesis (SPS) has revolutionized the construction of complex molecular libraries, offering significant advantages in terms of purification, automation, and efficiency. This guide provides an in-depth exploration of the principles, protocols, and applications of solid-phase synthesis centered around boronic acid chemistry, tailored for researchers and professionals in drug discovery and development. We will delve into the causal relationships behind experimental choices, ensuring a thorough understanding of the underlying science.

Core Principles: Immobilization and Manipulation of Boronic Acids on Solid Supports

The success of any solid-phase synthesis hinges on the effective immobilization of the initial building block onto a solid support (resin), its subsequent chemical modification, and finally, its clean cleavage from the resin. For boronic acids, specialized resins have been developed to reversibly capture the boronic acid moiety.

Choosing the Right Solid Support

The selection of an appropriate resin is critical for a successful solid-phase strategy. Two prominent examples for boronic acid chemistry are N,N-diethanolaminomethyl polystyrene (DEAM-PS) and 1-glycerol polystyrene.

  • DEAM-PS Resin: This resin features a diethanolamine anchor that readily reacts with boronic acids to form a stable bicyclic boronate ester.[3][4] A key advantage of DEAM-PS is that the immobilization can be performed in anhydrous solvents at room temperature without the need for exhaustive water removal.[4] This simplifies the experimental setup and protects the boronic acid from potential degradation.[3]

  • 1-Glycerol Polystyrene Resin: This commercially available resin has proven to be highly effective for the solid-phase synthesis of C-terminal peptide boronic acids.[5][6][7] It is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, allowing for the sequential addition of amino acids to a resin-bound boronic acid.[6][8]

The choice between these resins depends on the specific application. DEAM-PS is a versatile option for general derivatization of boronic acids, while 1-glycerol polystyrene is particularly well-suited for the synthesis of peptide boronic acids.

The Chemistry of Immobilization and Cleavage

The immobilization of a boronic acid onto a diol-functionalized resin, such as DEAM-PS or 1-glycerol polystyrene, is an equilibrium process that forms a boronate ester. This reaction is typically driven to completion by using an excess of the boronic acid.

Cleavage of the final product from the resin is achieved by hydrolysis of the boronate ester. For DEAM-PS, this can be accomplished under very mild conditions, such as treatment with 5% water in THF for a short period.[3] For peptide boronic acids synthesized on 1-glycerol polystyrene, cleavage is often achieved using a mixture of THF and water, which hydrolyzes the boronate ester and releases the desired peptide boronic acid in high purity.[7] This mild cleavage is a significant advantage, as it preserves sensitive functional groups within the synthesized molecule.

Key Solid-Phase Reactions with Boronic Acid Building Blocks

Once the boronic acid is immobilized, a wide array of chemical transformations can be performed on the solid support. Two of the most powerful and widely used reactions are the Suzuki-Miyaura cross-coupling and the Chan-Lam amination.

Solid-Phase Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.[9] Its adaptation to solid-phase synthesis has enabled the efficient construction of biaryl and other conjugated systems, which are common motifs in pharmaceutically active compounds.

Workflow for Solid-Phase Suzuki-Miyaura Coupling:

Caption: Workflow for Solid-Phase Suzuki-Miyaura Cross-Coupling.

Protocol: Solid-Phase Suzuki-Miyaura Cross-Coupling of an Immobilized Aryl Boronic Acid

  • Immobilization:

    • Swell the DEAM-PS resin (1 equiv.) in a suitable anhydrous solvent (e.g., THF or DCM) in a fritted vessel for 30 minutes.

    • Add a solution of the aryl boronic acid (1.5 equiv.) in the same solvent.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Wash the resin extensively with the reaction solvent, followed by DCM and diethyl ether, and dry under vacuum.

  • Suzuki-Miyaura Coupling:

    • Swell the resin-bound aryl boronic acid in a suitable solvent (e.g., dioxane or DMF).

    • Add the aryl halide (3-5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equiv.), and a base (e.g., K₂CO₃ or CsF, 5-10 equiv.).

    • Heat the reaction mixture at 80-100 °C with agitation for 12-24 hours. Microwave irradiation can significantly shorten the reaction time.

    • Monitor the reaction progress by taking a small sample of the resin, cleaving the product, and analyzing by LC-MS.

    • Once the reaction is complete, wash the resin thoroughly with the reaction solvent, water, DMF, DCM, and diethyl ether.

  • Cleavage:

    • Treat the dried resin with a solution of 5% water in THF.

    • Agitate for 15-30 minutes at room temperature.

    • Filter the resin and collect the filtrate.

    • Repeat the cleavage step 2-3 times to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude biaryl product, which is often of high purity.

Causality in Protocol Design:

  • Excess Reagents: The use of excess aryl halide, catalyst, and base in the coupling step is to drive the reaction to completion on the solid support, where reaction kinetics can be slower than in solution.

  • Washing Steps: The extensive washing steps are crucial in solid-phase synthesis to remove unreacted reagents and byproducts, ensuring the purity of the final product without the need for column chromatography.

  • Mild Cleavage: The mild hydrolytic cleavage preserves the integrity of the newly formed biaryl product.

Solid-Phase Chan-Lam Amination

The Chan-Lam amination reaction enables the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds, using a copper catalyst.[10][11] This reaction is particularly valuable for synthesizing aryl amines and ethers, which are prevalent in drug molecules.

Workflow for Solid-Phase Chan-Lam Amination:

Caption: Workflow for Solid-Phase Chan-Lam Amination.

Protocol: Solid-Phase Chan-Lam Amination of an Immobilized Aryl Boronic Acid with an Amine

  • Preparation of Resin-Bound Boronic Acid:

    • Start with the aryl boronic acid immobilized on DEAM-PS resin, prepared as described in the Suzuki-Miyaura protocol.

  • Chan-Lam Amination:

    • Swell the resin in a suitable solvent, typically DCM or THF.

    • Add the amine (3-5 equiv.), a copper catalyst (e.g., Cu(OAc)₂, 1-2 equiv.), and a base (e.g., pyridine or triethylamine, 3-5 equiv.).

    • The reaction is often performed open to the air, as oxygen can serve as the oxidant.[10]

    • Agitate the reaction mixture at room temperature for 24-72 hours.

    • Monitor the reaction progress by LC-MS analysis of a cleaved sample.

    • After completion, wash the resin extensively with the reaction solvent, DMF, DCM, and diethyl ether.

  • Cleavage:

    • Cleave the product from the resin using 5% water in THF as described previously.

    • Collect the filtrate and evaporate the solvent to obtain the aryl amine product.

Expertise-Driven Insights:

  • Catalyst Choice: While Cu(OAc)₂ is a common catalyst, other copper sources can also be effective. The choice of ligand, if any, can also influence the reaction outcome.

  • Reaction Conditions: The Chan-Lam coupling is known for its mild reaction conditions, often proceeding at room temperature.[11] This is a significant advantage when working with thermally sensitive substrates.

  • Scope: The reaction is compatible with a wide range of amines, including primary and secondary anilines and alkylamines.[10][12]

Application in Peptide Synthesis: The Case of Peptide Boronic Acids

Peptide boronic acids are a prominent class of enzyme inhibitors, with bortezomib (Velcade®) being a notable example for the treatment of multiple myeloma.[7] Solid-phase synthesis provides a streamlined approach to constructing these complex molecules, eliminating the need for tedious workups and purifications.[7]

Table 1: Comparison of Resins for Solid-Phase Boronic Acid Chemistry

ResinAnchor GroupTypical LoadingImmobilization ConditionsCleavage ConditionsPrimary Application
DEAM-PS N,N-Diethanolamine1.0-1.5 mmol/gBoronic acid (1.3 equiv.), THF, RT, 1h[3]5% H₂O/THF, RT, 1 min[3]General derivatization of boronic acids
1-Glycerol Polystyrene 1,2-Diol (Glycerol)0.5-1.0 mmol/gBoronic acid, DCM, RT, overnightTHF/H₂O (9:1), RT, overnight[7]Solid-phase peptide synthesis of C-terminal boronic acids[5][7]

Protocol: Solid-Phase Synthesis of a Dipeptide Boronic Acid

This protocol outlines the synthesis of a simple dipeptide with a C-terminal boronic acid using 1-glycerol polystyrene resin and Fmoc chemistry.

  • Immobilization of the First Amino Boronic Acid:

    • Swell 1-glycerol polystyrene resin in DCM.

    • Add a solution of the Fmoc-protected α-amino boronic acid in DCM.

    • Agitate at room temperature overnight.

    • Wash the resin with DCM, DMF, and diethyl ether.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF.

  • Peptide Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

    • Wash the resin with DMF.

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection step as described above.

  • N-Terminal Capping (Optional):

    • The N-terminus can be capped, for example, by acylation with an acid chloride or anhydride.

  • Cleavage:

    • Treat the dried resin with a mixture of THF and water (e.g., 9:1 v/v) and agitate overnight at room temperature.[7]

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure to obtain the crude peptide boronic acid.

Trustworthiness Through Self-Validation:

Each step of the synthesis can be monitored using qualitative tests (e.g., Kaiser test for free amines) and by analyzing small, cleaved samples by LC-MS. This iterative process of reaction and analysis ensures that each step proceeds as expected before moving to the next, a hallmark of a self-validating system.

Conclusion: A Powerful Synergy for Modern Drug Discovery

The marriage of boronic acid chemistry with solid-phase synthesis provides a robust and versatile platform for the rapid generation of diverse molecular libraries. From the construction of complex biaryl structures via the Suzuki-Miyaura reaction to the synthesis of valuable aryl amines and ethers through the Chan-Lam coupling, and the streamlined assembly of potent peptide boronic acid inhibitors, this methodology has proven its value in both academic and industrial research. By understanding the fundamental principles behind resin selection, immobilization, and cleavage, and by following well-established protocols, researchers can harness the full potential of this powerful synthetic strategy to accelerate the discovery of new therapeutic agents.

References

Application Notes & Protocols: Boronate Affinity Chromatography with Sulfonamide-Modified Silica Phases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the pH Barrier in Boronate Affinity Chromatography

Boronate affinity chromatography (BAC) is a powerful separation technique predicated on the reversible covalent interaction between boronic acid ligands and molecules bearing cis-1,2- or 1,3-diol functionalities.[1][2] This unique selectivity makes it an indispensable tool for the isolation and analysis of critical biomolecules such as glycoproteins, catecholamines, ribonucleosides, and carbohydrates.[2][3]

However, the utility of conventional BAC has been historically constrained by a significant operational limitation: the requirement for alkaline mobile phases, typically at a pH greater than 8.5.[4] This is because the commonly used phenylboronic acid ligands possess a high acid dissociation constant (pKa ≈ 8.8), and only the anionic tetrahedral boronate form can efficiently form stable cyclic esters with cis-diols.[2][5] Such high pH conditions can be detrimental to the structural integrity and biological activity of sensitive analytes, leading to protein denaturation or degradation of labile compounds.[4][6]

This guide details a significant advancement in BAC technology: the use of sulfonamide-modified phenylboronic acid ligands immobilized on silica supports. By introducing a strongly electron-withdrawing sulfonamide group to the phenyl ring, the Lewis acidity of the boron atom is increased, which in turn lowers the ligand's pKa.[5][7] This fundamental modification allows the crucial transition to the active tetrahedral boronate state to occur at or near physiological pH.[5] The result is a robust affinity matrix capable of efficiently capturing cis-diol-containing molecules under mild pH conditions (e.g., pH 5.5–7.0), thereby preserving sample integrity and expanding the applicability of BAC to a wider range of biological and pharmaceutical challenges.[7][8]

The Core Mechanism: pH-Modulated Covalent Interaction

The efficacy of sulfonamide-modified boronate affinity phases hinges on a precisely controlled, pH-dependent equilibrium. The interaction is not a simple adsorption but a reversible covalent bond formation.

Causality of Binding and Release:

  • Activation (Binding Phase): In an aqueous environment, the boronic acid ligand exists in equilibrium between a trigonal planar, sp² hybridized state and a tetrahedral, sp³ hybridized anionic state. The trigonal form has a very weak affinity for diols.[2] When the mobile phase pH is raised to a level approaching or exceeding the ligand's pKa, the equilibrium shifts significantly towards the formation of the tetrahedral boronate anion.[2][4] This activated, sp³ hybridized form readily reacts with cis-diol groups on the target analyte to form a stable, five- or six-membered cyclic boronate ester. The electron-withdrawing sulfonamide group lowers the ligand's pKa from ~8.8 to the 7.1-7.4 range, enabling this activation step to occur at neutral or even slightly acidic pH.[5]

  • Deactivation (Elution Phase): To release the bound analyte, the mobile phase pH is lowered significantly below the ligand's pKa. This protonates the boronate ester, destabilizing the complex and shifting the equilibrium back towards the inactive, trigonal planar sp² state. The covalent bond is broken, and the cis-diol-containing molecule is eluted from the column.[2]

G cluster_binding Binding Phase (pH ≥ pKa) cluster_elution Elution Phase (pH << pKa) Ligand_sp2 Sulfonamide-Boronic Acid (Trigonal, sp²) Inactive Ligand_sp3 Tetrahedral Boronate Anion (sp³) ACTIVATED Ligand_sp2->Ligand_sp3 OH⁻ Complex Stable Cyclic Boronate Ester (Bound to Column) Ligand_sp3->Complex Analyte cis-Diol Analyte (e.g., Glycoprotein) Analyte->Complex Bound_Complex Stable Cyclic Boronate Ester Eluted_Analyte Eluted Analyte Eluted_Ligand Sulfonamide-Boronic Acid (Trigonal, sp²) Regenerated Bound_Complex->Eluted_Analyte H⁺ Bound_Complex->Eluted_Ligand H⁺

Caption: pH-controlled binding and release mechanism in sulfonamide-modified BAC.

Stationary Phase Synthesis and Workflow

The preparation of a high-performance sulfonamide-boronate affinity phase is a multi-step process involving organic synthesis of the ligand followed by its covalent immobilization onto a solid support. The protocols described are self-validating, with checkpoints for characterization to ensure the integrity of the final material.

G cluster_synthesis Ligand Synthesis cluster_characterization1 Validation cluster_immobilization Immobilization cluster_characterization2 Validation start Starting Materials (e.g., Bromophenylboronic Acid) step1 Sulfonylation/ Functionalization start->step1 step2 Introduction of Silane Coupling Group step1->step2 ligand Final Sulfonamide-Silane Ligand step2->ligand char1 NMR, MS, IR Spectroscopy ligand->char1 activation Silylation Reaction ligand->activation silica Porous Silica Gel silica->activation washing Wash & Dry activation->washing final_phase Sulfonamide-Modified Silica Phase washing->final_phase char2 Boron Content Analysis (Quantifies Ligand Density) final_phase->char2 char3 Chromatographic Testing (Confirms Activity & pKa) final_phase->char3

Caption: General workflow for synthesis and validation of the affinity phase.

Protocol 1: Synthesis and Immobilization of a Sulfonamide-Phenylboronic Acid Phase

This protocol is a generalized representation based on established literature and should be performed by personnel trained in synthetic chemistry with appropriate safety precautions.[5][7]

Part A: Ligand Synthesis

  • Starting Material: Begin with a suitable precursor, such as 3-(dihydroxyboryl)benzenesulfonamide.

  • Protection: Protect the boronic acid moiety (e.g., by esterification with pinacol) to prevent unwanted side reactions in subsequent steps.

  • Functionalization for Immobilization: React the sulfonamide group with a linker containing a reactive silane, such as (3-isocyanatopropyl)triethoxysilane. This step introduces the anchor group needed for covalent attachment to the silica.

  • Purification: Purify the resulting protected sulfonamide-phenylboronic acid silane derivative using flash chromatography or recrystallization.

  • Validation: Confirm the structure of the final ligand using ¹H NMR, ¹³C NMR, and mass spectrometry. The spectra should be consistent with the expected chemical structure.

Part B: Immobilization on Silica

  • Support Preparation: Use high-purity, porous silica gel (e.g., 5 µm, 100 Å pore size). Dry the silica gel under vacuum at >120 °C for several hours to remove adsorbed water and activate the surface silanol groups.

  • Silylation: Suspend the dried silica in an anhydrous solvent (e.g., toluene). Add the synthesized ligand from Part A to the slurry. The reaction is typically refluxed under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours to allow the silane to covalently bond to the silica surface.

  • Washing and Curing: After the reaction, filter the modified silica and wash it extensively with a series of solvents (e.g., toluene, chloroform, methanol, water, and acetone) to remove any unreacted ligand.[5]

  • End-capping (Optional but Recommended): To minimize non-specific interactions with residual silanol groups on the silica surface, the material can be "end-capped" by reacting it with a small silylating agent like trimethylchlorosilane.

  • Final Drying: Dry the final sulfonamide-modified silica phase under vacuum.

  • Validation: Determine the boron content of the solid phase via inductively coupled plasma mass spectrometry (ICP-MS) or another suitable method to quantify the ligand loading density.[5]

Method Development and Practical Protocols

Key Parameters for Method Optimization

Successful separation requires careful optimization of the mobile phase conditions. The ability to operate at physiological pH is a key advantage, but the exact pH must be tailored to the specific analyte and application.

ParameterRationale & Expert InsightTypical Starting Conditions
Binding Buffer pH The pH must be high enough to deprotonate the boronic acid to its active tetrahedral state but low enough to maintain analyte stability. For sulfonamide phases (pKa ~7.2), a pH of 6.5-7.5 provides a good balance of binding efficiency and mild conditions. The relationship between retention factor and pH can be used to confirm that the binding mechanism is chelation.[5][7]25-50 mM Phosphate or Ammonium Acetate buffer, pH 7.0
Elution Method 1. pH Elution (Most Common): Switching to an acidic mobile phase is a highly effective and "digital" way to release analytes. It fully protonates the boronate, ensuring complete disruption of the interaction.[2] 2. Competitive Elution: Adding a high concentration of a competing diol (e.g., sorbitol) to the binding buffer can displace the bound analyte. This is useful for extremely pH-sensitive molecules where even a temporary drop to acidic pH is undesirable.[9]1. 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (v/v) in water. 2. Binding buffer + 100-200 mM D-Sorbitol.
Ionic Strength While the primary interaction is covalent, secondary ionic or hydrophobic interactions can occur. Maintaining a moderate ionic strength (e.g., 50-150 mM salt) in the binding buffer can help minimize non-specific binding.Binding buffer containing 100 mM NaCl.
Flow Rate The kinetics of boronate ester formation are generally fast. However, for large molecules like glycoproteins, a lower flow rate (e.g., 0.2-0.5 mL/min for a 4.6 mm ID column) can increase residence time and improve capture efficiency.0.5 - 1.0 mL/min for small molecules; 0.2 - 0.5 mL/min for glycoproteins.
Protocol 2: General Separation of cis-Diol-Containing Small Molecules

(Example: Separation of Catecholamines)[5][7]

  • Column: Stainless steel column (e.g., 50 x 4.6 mm) packed with the synthesized sulfonamide-modified silica phase.

  • Mobile Phase A (Binding): 50 mM phosphate buffer, pH 7.0.

  • Mobile Phase B (Elution): 0.1% (v/v) TFA in water.

  • Equilibration: Equilibrate the column with Mobile Phase A for at least 10 column volumes at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject the sample mixture (e.g., L-DOPA, L-tyrosine, catecholamines) dissolved in Mobile Phase A.

  • Isocratic Binding/Wash: Continue to run Mobile Phase A. Non-binding components (like L-tyrosine) will pass through the column into the waste or detector.

  • Elution: After the non-binding peaks have eluted, switch the mobile phase to 100% Mobile Phase B. The bound cis-diol-containing analytes (like L-DOPA) will be released from the column and elute as sharp peaks.

  • Re-equilibration: Before the next injection, re-equilibrate the column with Mobile Phase A for at least 10 column volumes.

Protocol 3: Enrichment of Glycoproteins from a Complex Biological Sample
  • Sample Preparation: Start with a complex protein mixture (e.g., human serum, cell lysate). If necessary, perform a buffer exchange into the Binding Buffer using dialysis or a desalting column. Filter the sample through a 0.22 µm filter to remove particulates.

  • Column and Buffers: Use the same column and buffers as in Protocol 2.

  • Equilibration: Equilibrate the column with Binding Buffer (Mobile Phase A) for 10-15 column volumes.

  • Sample Loading: Load a significant volume of the prepared sample onto the column at a reduced flow rate (e.g., 0.2 mL/min) to maximize the opportunity for interaction between the glycoproteins and the stationary phase.

  • Washing: After loading, wash the column extensively with Binding Buffer (at least 10-20 column volumes) to thoroughly remove the vast excess of non-glycosylated proteins (e.g., albumin). Monitor the UV absorbance at 280 nm until it returns to baseline. This step is critical for ensuring the purity of the enriched fraction.

  • Elution: Switch to Elution Buffer (Mobile Phase B) to release the captured glycoproteins. Collect the eluting peak into a tube containing a neutralizing buffer (e.g., 1 M Tris, pH 8.0) to immediately raise the pH and protect the proteins from prolonged acid exposure.

  • Downstream Processing: The enriched glycoprotein fraction is now ready for downstream analysis, such as SDS-PAGE, western blotting, or digestion followed by LC-MS/MS for glycopeptide identification.

Applications and Case Studies

The unique ability to operate under mild pH conditions makes sulfonamide-boronate phases particularly well-suited for challenging separations in proteomics and metabolomics.

Case Study: Separation of L-DOPA and Related Compounds

Unmodified boronate columns struggle to retain catechols at pH levels where these molecules are stable. Using a sulfonamide-modified phase, researchers have successfully resolved a mixture of L-tyrosine, 3-amino-tyrosine, and L-DOPA.[5]

Experimental Conditions & Results:

CompoundStructurecis-Diol Group?Expected BehaviorObserved Result (pH 7.0)
L-TyrosinePhenolic -OHNoNo bindingElutes in void volume
3-Amino-TyrosinePhenolic -OHNoNo bindingElutes in void volume
L-DOPACatecholYes Strong bindingRetained and eluted with acid

This demonstrates the exquisite selectivity of the column for the cis-diol moiety, enabling the specific enrichment of L-DOPA from its structurally similar, non-diol-containing precursors under non-denaturing conditions.[5]

Application in Glycoproteomics

Glycoproteins are critical biomarkers for many diseases, but their low abundance makes them difficult to study.[6][10] Sulfonamide-boronate affinity chromatography provides an efficient front-end enrichment strategy for glycoproteomic workflows. It is a powerful alternative to lectin affinity chromatography, offering broader selectivity for various glycan structures.[6]

G start Complex Sample (Serum, Lysate) bac Sulfonamide-BAC Enrichment (Protocol 3) start->bac wash Non-Glycoproteins (WASH) bac->wash Flow-through elute Enriched Glycoproteins (ELUATE) bac->elute Acid Elution digest Tryptic Digestion elute->digest ms LC-MS/MS Analysis digest->ms result Identification of Glycopeptides & Glycosylation Sites ms->result

Caption: Workflow for glycoproteomic analysis using sulfonamide-BAC.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of boronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered during the purification of boronic acids and their derivatives from reaction byproducts.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding boronic acid purification.

Q1: What are the most common impurities I should expect in my crude boronic acid?

A1: Common impurities include the protodeboronated byproduct (where the boronic acid group is replaced by a hydrogen), homocoupled species (dimers of your starting material), unreacted starting materials, and boroxines (anhydrides formed from the dehydration of three boronic acid molecules).[1][2] The presence and proportion of these impurities will depend on your specific reaction conditions.

Q2: My boronic acid is an oil and won't crystallize. What are my purification options?

A2: For oily boronic acids, chromatography is a common approach.[3] If standard silica gel chromatography is problematic, consider using boric acid-treated silica, neutral alumina, or reversed-phase chromatography.[4][5] Another effective strategy is to derivatize the boronic acid into a crystalline solid, such as a diethanolamine adduct or a trifluoroborate salt, which can then be purified by recrystallization and the boronic acid regenerated.[6][7]

Q3: Can I use my crude boronic acid or its pinacol ester (Bpin) in the next step without purification?

A3: In many instances, particularly for Suzuki-Miyaura couplings, crude boronic acid pinacol esters can be used directly after a simple workup, such as filtration through a plug of silica or celite to remove catalyst residues.[5] However, the success of this approach is highly dependent on the tolerance of the subsequent reaction to the specific impurities present. For free boronic acids, purification is more often necessary to avoid side reactions and ensure accurate stoichiometry.

Q4: How can I prevent protodeboronation during my reaction and workup?

A4: Protodeboronation is a common side reaction where the C-B bond is cleaved.[2] To minimize this, use anhydrous conditions where possible, as water can be a proton source.[1] Careful selection of a weaker base (e.g., K₃PO₄, Cs₂CO₃) and maintaining the lowest effective reaction temperature can also significantly reduce protodeboronation.[1] In some cases, using a protected form of the boronic acid, like an MIDA ester, can prevent this side reaction.[8]

Q5: What is a boroxine and how do I deal with it?

A5: A boroxine, or a boronic anhydride, is a cyclic trimer formed by the dehydration of three boronic acid molecules.[9][10] It is a common impurity in solid boronic acid samples and can affect the accuracy of weighing your material for a reaction. Boroxines are in equilibrium with the monomeric boronic acid in the presence of water. If you suspect boroxine formation is impacting your reaction, adding a small amount of water to your reaction mixture can help shift the equilibrium back to the active boronic acid form.[1] During purification, the presence of water in the workup or chromatography mobile phase will typically hydrolyze the boroxine back to the boronic acid.

Troubleshooting Guides

This section provides in-depth troubleshooting for specific purification challenges, including step-by-step protocols and the scientific rationale behind them.

Issue 1: Low Recovery from Silica Gel Chromatography

Symptom: Your boronic acid or boronic ester streaks badly on a silica gel TLC plate, remains at the baseline, or gives very low recovery after column chromatography.

Cause: The Lewis acidic boron atom can strongly interact with the Lewis basic silanol groups on the surface of the silica gel, leading to irreversible adsorption.[5] Additionally, the acidic nature of silica gel can promote the hydrolysis of boronic esters back to the more polar boronic acids, which are then retained on the column.[5]

Solutions & Protocols

1. Acid-Modified Silica Gel Chromatography:

  • Rationale: Impregnating the silica gel with boric acid can suppress the over-adsorption of boronic esters by reducing the Lewis basicity of the silica surface.[4][11]

  • Protocol for Preparing Boric Acid-Treated Silica Gel:

    • Prepare a solution of boric acid in a suitable solvent (e.g., methanol or acetone). The concentration can be around 1-2% w/v.

    • Create a slurry of the silica gel in this boric acid solution.

    • Remove the solvent under reduced pressure until a free-flowing powder is obtained.

    • Dry the treated silica gel in an oven at a moderate temperature (e.g., 60-80 °C) for several hours to remove any residual solvent.

    • Pack and run your column as you normally would.

2. Base-Deactivated Silica Gel:

  • Rationale: Adding a small amount of a non-nucleophilic base like triethylamine to the eluent can cap the acidic silanol groups, reducing their interaction with the boronic acid.[5]

  • Considerations: This method is best suited for boronic acids that are stable to basic conditions. The added base will need to be removed from the purified fractions, typically by evaporation.

3. Switch to a Different Stationary Phase:

  • Neutral Alumina: Alumina is less acidic than silica gel and can be a good alternative for the chromatography of boronic acids and esters.[3]

  • Reversed-Phase (C18) Chromatography: This is a powerful technique for purifying polar compounds like boronic acids. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a pH modifier like formic acid or ammonium hydroxide to improve peak shape.

Issue 2: Difficulty Removing Polar Byproducts

Symptom: Your crude product is contaminated with polar impurities, such as the protodeboronated starting material or boric acid, which are difficult to separate by standard extraction or chromatography.

Cause: These byproducts often have similar polarities to the desired boronic acid, making separation challenging.

Solutions & Protocols

1. Acid-Base Extraction:

  • Rationale: Boronic acids are weakly acidic (pKa ~9) and can be converted to their corresponding boronate salts under basic conditions.[9][12] These salts are highly water-soluble and can be separated from less acidic or neutral organic impurities.

  • Protocol for Acid-Base Extraction:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or diethyl ether.

    • Extract the organic layer with a basic aqueous solution (e.g., 1 M NaOH or Na₂CO₃). The boronic acid will move into the aqueous layer as its boronate salt.[12][13][14]

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

    • Carefully acidify the aqueous layer with a mineral acid (e.g., 1 M HCl) to a pH of around 2-3. This will protonate the boronate salt, regenerating the boronic acid, which will often precipitate out of solution.

    • Extract the acidified aqueous layer with fresh organic solvent to recover the purified boronic acid.

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

2. Derivatization with Diethanolamine:

  • Rationale: Many boronic acids react with diethanolamine to form stable, crystalline adducts that can be easily purified by recrystallization.[6][7] The boronic acid can then be regenerated from the purified adduct.

  • Protocol for Diethanolamine Adduct Formation and Purification:

    • Dissolve the crude boronic acid in a suitable solvent (e.g., diethyl ether or a mixture of ether and hexanes).

    • Add a stoichiometric amount of diethanolamine. The adduct will often precipitate out of the solution.

    • Collect the crystalline adduct by filtration and wash it with cold solvent.

    • Recrystallize the adduct from a suitable solvent system to achieve high purity.

    • To regenerate the free boronic acid, the purified adduct can be treated with an acid in a biphasic system (e.g., ethyl acetate and aqueous HCl) or by shaking with a saturated boric acid solution.[7]

Purification Workflow Decision Diagram

The following diagram illustrates a general workflow for selecting a suitable purification strategy for boronic acids.

Purification_Workflow start Crude Boronic Acid is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization/ Trituration is_solid->recrystallization Yes chromatography Chromatography is_solid->chromatography No (Oil) is_pure Is it pure? recrystallization->is_pure end Pure Boronic Acid is_pure->end Yes is_pure->chromatography No derivatization Derivatization (e.g., DEA adduct) chromatography->derivatization Persistent Issues silica_issues Issues with Silica? chromatography->silica_issues acid_base Acid-Base Extraction acid_base->end derivatization->recrystallization silica_issues->end No, successful silica_issues->acid_base Yes modified_silica Use Modified Silica (Boric Acid treated) silica_issues->modified_silica Yes other_stationary_phase Use Alumina or Reversed-Phase silica_issues->other_stationary_phase Yes modified_silica->end other_stationary_phase->end

Caption: Decision workflow for boronic acid purification.

Data Summary Table
Purification TechniqueAdvantagesDisadvantagesBest For
Recrystallization/Trituration High purity, scalable, cost-effective.[3]Only applicable to solids, can have yield losses.Crystalline solids with thermally stable properties.
Acid-Base Extraction Excellent for removing neutral or basic impurities, scalable.[13]Not suitable for base-sensitive compounds, requires handling of acids and bases.Boronic acids with significantly different acidity from impurities.
Silica Gel Chromatography Widely applicable, good for moderately non-polar compounds.Can lead to low recovery for boronic acids, potential for hydrolysis of esters.[5]Less polar, stable boronic acids and esters.
Modified Silica/Alumina Improved recovery for problematic boronic acids and esters.[4][5]Requires preparation of the stationary phase, may not solve all separation issues.Compounds that show strong adsorption on standard silica.
Reversed-Phase HPLC Excellent for polar compounds, high resolution.Requires specialized equipment, can be costly for large scale, removal of water from fractions.Polar boronic acids and analytical scale separations.
Derivatization Enables purification of oils or poorly crystalline compounds.[6]Adds extra synthetic steps (formation and cleavage), may have yield losses in these steps.Oily or non-crystalline boronic acids that are difficult to purify otherwise.

References

Technical Support Center: Recrystallization of Boronic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of boronic acid compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical purification step of recrystallization. Boronic acids, while exceptionally useful reagents, present unique purification challenges due to their chemical nature. This resource provides in-depth, field-proven insights and practical, step-by-step protocols to help you overcome these hurdles and achieve high-purity materials.

Frequently Asked Questions (FAQs)

Q1: Why is my boronic acid difficult to purify by recrystallization?

Boronic acids possess a unique combination of properties that complicate their purification.[1][2] Their amphiphilic character, stemming from a nonpolar organic substituent and a polar dihydroxyboryl group, can lead to unpredictable solubility.[1] More significantly, they are prone to several chemical transformations under purification conditions:

  • Boroxine Formation: Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines.[3][4] This dehydration reaction is often reversible and can be influenced by solvent choice, temperature, and the presence of trace amounts of water, complicating crystallization as you may be trying to crystallize a mixture of species.[4][5][6]

  • Protodeboronation: The carbon-boron bond can be cleaved, particularly in the presence of heat or acid/base catalysts, replacing the boronic acid group with a hydrogen atom.[3][7]

  • Oxidation: The boronic acid moiety is susceptible to oxidation, which converts it into an alcohol or phenol, introducing significant impurities.[3][7][8][9]

Understanding these potential side reactions is the first step in designing a robust purification strategy.

Q2: I see multiple spots on my TLC or peaks in my NMR that I can't identify. What could they be?

Beyond the common impurities from your reaction (e.g., starting materials, coupling byproducts), the extra signals often correspond to boronic acid-derived species. The most common is the corresponding boroxine .[3] The equilibrium between the boronic acid and its boroxine can result in distinct signals in analytical data, which might be mistaken for impurities. This equilibrium is entropically driven, meaning boroxine formation is favored at higher temperatures and involves the release of water molecules.[4][6]

Q3: Is chromatography a good alternative to recrystallization for boronic acids?

While chromatography is a powerful purification technique, it is often problematic for boronic acids. Due to their polar nature, they tend to interact strongly with silica gel, leading to poor separation, significant tailing, and sometimes decomposition on the column.[10] While methods like using boric acid-impregnated silica or reverse-phase chromatography exist, they also have limitations and may not be easily scalable.[10] For these reasons, recrystallization, when optimized, is often the preferred method for obtaining high-purity boronic acids on a preparatory scale.

Q4: Can I just use the boronic acid crude in my next step, for example, a Suzuki coupling?

Using crude boronic acid is generally not recommended, especially in sensitive applications like pharmaceutical development. Impurities can poison the palladium catalyst, lead to unwanted side reactions, lower the yield, and complicate the purification of your final product.[11] The presence of boroxines can also affect reaction stoichiometry.[3] Achieving a high-purity starting material is a critical step for ensuring reproducibility and obtaining a clean product profile.

Troubleshooting Recrystallization Problems

This section provides detailed guides to address the most common issues encountered during the recrystallization of boronic acids.

Issue 1: My compound "oils out" and won't crystallize.

"Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase instead of forming a solid crystalline lattice.[12][13][14] This is often because the solution becomes supersaturated at a temperature that is above the melting point of the impure solid (impurities can significantly depress the melting point).[14][15]

High supersaturation, achieved by rapid cooling or using a solvent system where solubility changes too drastically with temperature, kinetically favors liquid-liquid phase separation over the more ordered process of crystal nucleation and growth.[12][13] The resulting oil is often a trap for impurities.[14]

G start Oiling Out Occurs reheat Reheat solution to redissolve the oil start->reheat add_solvent Add more of the 'good' solvent (10-20% volume increase) reheat->add_solvent Dilute the solution slow_cool Cool SLOWLY. Insulate the flask to ensure gradual temperature drop. add_solvent->slow_cool seed Introduce seed crystals at a slightly cloudy stage slow_cool->seed Induce nucleation change_solvent If oiling persists, reconsider solvent system. Choose a solvent with a lower boiling point or a different polarity. slow_cool->change_solvent Still oils out seed->change_solvent Still oils out success Successful Crystallization seed->success change_solvent->start Restart process

Caption: Troubleshooting workflow for addressing oiling out.

  • Re-dissolve and Dilute: If your compound has oiled out, place the flask back on the heat source and add a small amount (10-20% of the current volume) of the hot primary solvent until the oil completely redissolves.[14] This reduces the saturation level.

  • Ensure Slow Cooling: This is the most critical parameter.[16] Do not place the hot flask directly into an ice bath. Allow it to cool to room temperature on the benchtop, insulated with glass wool or a towel to slow heat loss. Slow cooling allows molecules sufficient time to orient themselves into an ordered crystal lattice.[16]

  • Induce Crystallization with Seeding: Once the solution has cooled slightly and is approaching saturation (it might look faintly cloudy), add a single, tiny crystal of the pure compound (a "seed crystal").[12] This provides a template for crystal growth and bypasses the kinetic barrier of nucleation.

  • Scratching: If seed crystals are unavailable, gently scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections on the glass that serve as nucleation sites.

  • Solvent System Re-evaluation: If oiling out persists, the solvent may be unsuitable. The boiling point of the solvent might be too high relative to the compound's melting point.[15] Consider a different solvent or a mixed-solvent system.[12]

Issue 2: The boronic acid fails to crystallize, even after cooling.

This is the opposite problem of oiling out and typically indicates that the solution is not sufficiently supersaturated upon cooling.

For crystallization to occur, the concentration of the solute must exceed its solubility limit at a given temperature. If too much solvent was used initially, or if the chosen solvent is simply too good at dissolving the compound even at low temperatures, the solution will remain unsaturated or only marginally saturated upon cooling.[17]

  • Reduce Solvent Volume: Gently heat the solution to boiling and evaporate a portion of the solvent in a fume hood. This will increase the concentration of the boronic acid. Be cautious not to evaporate too much, which could cause the compound to crash out of solution prematurely.

  • Introduce an Anti-Solvent (for Mixed-Solvent Systems): If you are using a mixed-solvent system, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) to the solution until it becomes slightly turbid.[18] Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the saturated solution to cool slowly.

  • Utilize Scratching and Seeding: As described in the previous section, scratching the flask or adding a seed crystal can help initiate nucleation in a reluctant solution.

  • Cool to Lower Temperatures: Once the flask has reached room temperature, place it in an ice-water bath, and if necessary, a freezer, to further decrease the solubility of your compound and maximize yield.

Issue 3: The recrystallized product is still impure.

This indicates that impurities are co-crystallizing with your product. This can happen if the impurities have very similar solubility profiles to your desired compound or if crystallization occurs too quickly, trapping impurities within the crystal lattice.[15]

The principle of recrystallization relies on the impurities being present in a much lower concentration than the desired compound, so they remain in the "mother liquor" upon cooling.[17] If an impurity is structurally very similar to the product, it can be incorporated into the growing crystal lattice. Rapid crystallization ("crashing out") also physically traps mother liquor, and thus dissolved impurities, within the solid.

  • Perform a Second Recrystallization: A single recrystallization may not be sufficient. Dissolving the semi-pure crystals and repeating the process can significantly improve purity, as the concentration of the impurity relative to your compound will be much lower in the second round.

  • Optimize the Solvent System: Experiment with different solvents. A solvent that provides a moderate solubility difference between hot and cold temperatures is often better than one with a very steep solubility curve, as the latter can promote crashing out.[17]

  • Wash the Crystals Properly: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent.[2] Using too much wash solvent or warm solvent will dissolve a significant portion of your product. The goal is to rinse away the impurity-laden mother liquor adhering to the crystal surfaces.

  • Consider an Alternative Purification Strategy (Reactive Recrystallization): For stubborn impurities, a chemical derivatization can be highly effective. Boronic acids can be converted into stable, crystalline adducts, which can then be easily recrystallized and hydrolyzed back to the pure boronic acid.

Advanced Protocols

Protocol 1: Systematic Solvent Selection

The choice of solvent is the most critical factor for successful recrystallization.[17][19] An ideal solvent should dissolve the boronic acid poorly at room temperature but completely at its boiling point.[19][20]

G start Start: Small-scale tests (20-30 mg crude product) test_rt Add solvent dropwise at Room Temp. start->test_rt dissolves_cold Dissolves in cold? test_rt->dissolves_cold too_soluble Result: Too Soluble. Discard solvent. dissolves_cold->too_soluble Yes heat Heat to boiling dissolves_cold->heat No dissolves_hot Dissolves when hot? heat->dissolves_hot insoluble Result: Insoluble. Discard or use as anti-solvent. dissolves_hot->insoluble No cool Cool slowly to Room Temp, then in ice bath dissolves_hot->cool Yes crystals_form Crystals form? cool->crystals_form poor_recovery Result: Poor Recovery. Consider mixed solvent. crystals_form->poor_recovery No / Few ideal Result: Ideal Solvent Found! crystals_form->ideal Yes, good yield

Caption: Workflow for selecting an appropriate recrystallization solvent.

SolventBoiling Point (°C)PolarityComments & Common Uses
Water100HighGood for very polar boronic acids. Often used as an anti-solvent with alcohols.[7][17]
Ethanol78HighA versatile solvent, often used in a mixture with water or hexanes.[7]
Ethyl Acetate (EtOAc)77MediumGood for moderately polar compounds. Often used with hexanes.[21]
Acetone56MediumA strong solvent, often used in mixed systems with hexanes.[22][23]
Dichloromethane (DCM)40MediumUse with caution due to low boiling point. Can be used for mixed-solvent systems.[10]
Toluene111LowCan be effective for less polar boronic acids. High boiling point requires careful handling.
Hexanes/Heptane~69LowTypically used as an "anti-solvent" or for triturating oils into solids.[24]

Note: This table provides general guidance. The optimal solvent is highly dependent on the specific structure of the boronic acid.

Protocol 2: Purification via Diethanolamine (DEA) Adduct Formation

This reactive recrystallization method is exceptionally effective for purifying boronic acids that are difficult to crystallize directly or are unstable.[25][26] The boronic acid is converted to a stable, crystalline boronate ester (a DABO boronate), which is easily purified. The pure adduct is then hydrolyzed to release the high-purity boronic acid.[27][28]

Diethanolamine reacts with the boronic acid to form a bicyclic adduct.[27] This structure is often a well-behaved, stable crystalline solid that readily precipitates from nonpolar solvents, leaving more soluble impurities behind. The B-N dative bond stabilizes the boron center. The adduct can be easily isolated by filtration and then cleanly hydrolyzed back to the boronic acid under mild acidic conditions.[27]

Part A: Adduct Formation and Recrystallization

  • Dissolution: Dissolve the crude boronic acid in a minimal amount of a polar solvent in which it is soluble (e.g., diethyl ether, THF, or ethyl acetate).

  • Adduct Formation: Add diethanolamine (1.0-1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Precipitation: The diethanolamine adduct will often precipitate as a white solid. Stir the resulting slurry for 30-60 minutes to ensure complete formation. If precipitation is slow, the addition of a nonpolar anti-solvent like hexanes can be beneficial.

  • Isolation: Collect the crystalline adduct by vacuum filtration.

  • Washing: Wash the filter cake with a cold, nonpolar solvent (e.g., hexanes or diethyl ether) to remove any remaining soluble impurities.

  • Drying: Dry the crystalline adduct under vacuum. At this stage, the purity can be checked by NMR or melting point.

Part B: Hydrolysis to Recover Pure Boronic Acid

  • Suspension: Suspend the purified diethanolamine adduct in an organic solvent such as ethyl acetate.

  • Acidification: Add aqueous acid (e.g., 1 M HCl) and stir vigorously. The adduct will hydrolyze, releasing the free boronic acid into the organic layer and the protonated diethanolamine into the aqueous layer.

  • Extraction: Separate the organic layer. Wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the high-purity boronic acid.

This method provides a self-validating system: the formation of a clean, crystalline adduct is a strong indicator of successful purification, which can be confirmed before the final hydrolysis step.

References

Technical Support Center: Troubleshooting Low Yield in Suzuki Reactions with Heteroaryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically those involving heteroaryl bromides. The heteroaromatic core is a privileged scaffold in medicinal chemistry and materials science, yet its synthesis via Suzuki coupling is often plagued by low yields.[1][2] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Catalyst & Ligand Selection

Q1: My reaction with a 2-pyridyl bromide is sluggish and gives a low yield. I'm using a standard Pd(PPh₃)₄ catalyst. What's going wrong?

A1: The issue likely lies with your catalyst and ligand choice. While Pd(PPh₃)₄ is a workhorse for many Suzuki reactions, it is often suboptimal for electron-deficient or coordinating heteroaryl halides like 2-bromopyridine.[3] The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

Causality: The lone pair on the nitrogen of the pyridine can act as a ligand, competing with the desired phosphine ligand and disrupting the catalytic cycle. This is particularly problematic with less electron-rich and less bulky phosphines like triphenylphosphine.

Troubleshooting Steps:

  • Switch to Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands is crucial for promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] These ligands can help prevent catalyst inhibition by the heteroaryl substrate and accelerate the desired coupling reaction.[6]

  • Recommended Ligand Classes:

    • Buchwald Ligands: Ligands such as SPhos, XPhos, and DavePhos have demonstrated broad utility and high activity in challenging couplings involving heteroaryl halides.[4][6]

    • Trialkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) are also highly effective for these transformations.[7][8]

  • Consider a Pre-formed Catalyst: Using a pre-formed palladium(0) catalyst or a palladium(II) precatalyst that is easily reduced in situ can be beneficial.[9]

Q2: I'm attempting to couple a sterically hindered heteroaryl bromide. What type of ligand system is best suited for this challenge?

A2: Sterically demanding substrates require highly active catalyst systems to overcome the steric hindrance. The choice of ligand is paramount in these situations.

Causality: Steric hindrance around the reaction center can slow down both the oxidative addition and reductive elimination steps of the catalytic cycle. A bulky ligand helps to create a more open coordination sphere around the palladium, facilitating the approach of the substrates.

Troubleshooting Steps:

  • Employ Biarylphosphine Ligands: The Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are specifically designed to be bulky and electron-rich, making them ideal for coupling sterically hindered partners.[4][5][6]

  • Optimize Ligand-to-Palladium Ratio: The typical ligand-to-palladium ratio is 1:1 or 2:1.[4][5] For particularly challenging substrates, a slightly higher ligand loading might be beneficial, but excessive ligand can sometimes be detrimental.

  • Increase Reaction Temperature: If the reaction is still sluggish, a moderate increase in temperature can help to overcome the activation energy barrier.[9]

Reaction Conditions: Base and Solvent

Q3: My boronic acid appears to be decomposing under the reaction conditions, leading to low yields. How can I mitigate this?

A3: Boronic acid decomposition, particularly through protodeboronation, is a common side reaction in Suzuki couplings, especially with heteroaryl boronic acids.[10][11][12][13][14] The choice of base and the presence of water are critical factors.

Causality: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[13] This process is often catalyzed by the base required for the Suzuki reaction itself.[10][12]

Troubleshooting Steps:

  • Use a Milder Base: If you are using a strong base like NaOH or KOH, consider switching to a milder base such as K₃PO₄, Cs₂CO₃, or KF.[9]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[9][14] These are more resistant to protodeboronation and can release the active boronic acid in situ.

  • Employ Anhydrous Conditions: For highly sensitive substrates, running the reaction under strictly anhydrous conditions can prevent protodeboronation.[9] In such cases, bases like potassium trimethylsilanolate (TMSOK) can be effective.[15]

  • Control Temperature: Higher temperatures can accelerate protodeboronation.[9] Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.

Q4: What is the role of the base in the Suzuki reaction, and how do I choose the right one?

A4: The base plays a crucial role in the Suzuki-Miyaura coupling by activating the boronic acid for transmetalation.[9][16][17][18] It converts the neutral boronic acid into a more nucleophilic boronate species.[9][16]

Causality: The formation of the boronate anion increases the electron density on the boron-bearing carbon, facilitating the transfer of the organic group from boron to the palladium center.

Troubleshooting Steps:

  • Consider Base Strength and Solubility:

    • Strong Bases (e.g., NaOH, KOH): Effective but can promote side reactions.

    • Moderate Bases (e.g., K₂CO₃, Na₂CO₃): Commonly used and often a good starting point.[1]

    • Weaker Bases (e.g., KF, CsF): Can be beneficial for sensitive substrates.

    • Organic Bases (e.g., Et₃N, DIPEA): Generally less effective for Suzuki couplings.

  • The Importance of Water: For inorganic bases that have poor solubility in organic solvents (like K₃PO₄), adding a small amount of water to the solvent system (e.g., dioxane/water) can be beneficial to facilitate the formation of the active boronate species.[9] However, be mindful of the potential for protodeboronation with sensitive substrates.

Side Reactions and Impurities

Q5: I am observing a significant amount of a homocoupled product from my boronic acid. What is causing this and how can I prevent it?

A5: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen in the reaction mixture.[14][19]

Causality: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[14]

Troubleshooting Steps:

  • Rigorous Degassing: It is critical to thoroughly degas the solvent and the reaction mixture to remove dissolved oxygen.[9][20] Techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for an extended period (15-30 minutes) are essential.[9][20]

  • Use High-Purity Reagents: Ensure that your palladium catalyst and other reagents are of high purity and have not been exposed to air for extended periods.

  • Minimize Reaction Headspace: Running the reaction in a vessel with minimal headspace can reduce the amount of oxygen present.

Q6: My reaction is producing a dehalogenated version of my heteroaryl bromide starting material. What is the likely cause?

A6: Dehalogenation is another common side reaction where the bromine atom is replaced by a hydrogen atom.[14]

Causality: After oxidative addition, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. This can come from solvents (like alcohols), bases, or even the boronic acid itself under certain conditions. Reductive elimination of the aryl group and the hydride then leads to the dehalogenated product.[14]

Troubleshooting Steps:

  • Solvent Choice: If you are using an alcohol as a solvent, consider switching to an aprotic solvent like dioxane, THF, or toluene.

  • Base Selection: Certain bases can be more prone to acting as hydride donors. If dehalogenation is a major issue, screening different bases may be necessary.

  • Buchwald-Hartwig Amination as a Side Reaction: In some cases, if an amine is present as a substrate or impurity, a competing Buchwald-Hartwig amination reaction can occur.[21][22] This can also lead to byproducts that appear to be dehalogenation.

Troubleshooting Workflow

Here is a logical workflow to help diagnose and solve low-yield issues in your Suzuki reactions with heteroaryl bromides.

Troubleshooting_Workflow start Low Yield Observed check_sm Are Starting Materials Consumed? start->check_sm check_catalyst Is the Catalyst Active? check_sm->check_catalyst No check_side_products Are Major Side Products Observed? check_sm->check_side_products Yes no_sm_consumed No catalyst_inactive Inactive Catalyst check_catalyst->catalyst_inactive No poor_oa Poor Oxidative Addition? check_catalyst->poor_oa Yes solve_catalyst Action: - Use fresh catalyst/ligand - Ensure rigorous degassing - Switch to a more active ligand (e.g., Buchwald type) catalyst_inactive->solve_catalyst end Improved Yield solve_catalyst->end solve_oa Action: - Use bulky, electron-rich ligand - Increase reaction temperature poor_oa->solve_oa solve_oa->end yes_sm_consumed Yes identify_side_product Identify Side Product check_side_products->identify_side_product Yes inefficient_transmetalation Inefficient Transmetalation? check_side_products->inefficient_transmetalation No side_products_observed Yes protodeboronation Protodeboronation? identify_side_product->protodeboronation homocoupling Homocoupling? identify_side_product->homocoupling dehalogenation Dehalogenation? identify_side_product->dehalogenation solve_protodeboronation Action: - Use milder base - Protect boronic acid (ester) - Anhydrous conditions protodeboronation->solve_protodeboronation Yes solve_homocoupling Action: - Rigorous degassing - Use high-purity reagents homocoupling->solve_homocoupling Yes solve_dehalogenation Action: - Change solvent (avoid alcohols) - Screen different bases dehalogenation->solve_dehalogenation Yes solve_protodeboronation->end solve_homocoupling->end solve_dehalogenation->end no_side_products No solve_transmetalation Action: - Use a stronger or more soluble base - Add a small amount of water (if compatible) - Increase temperature inefficient_transmetalation->solve_transmetalation solve_transmetalation->end

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Heteroaryl Bromides

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Ligands for the Coupling of 2-Bromopyridine with Phenylboronic Acid

LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PPh₃2K₂CO₃Dioxane/H₂O10012<10
P(t-Bu)₃2K₃PO₄n-Butanol80285
SPhos1K₃PO₄Dioxane/H₂O90492
XPhos1K₃PO₄Dioxane/H₂O90495

Note: This is representative data and actual results may vary depending on the specific substrates and reaction conditions.

Visualizing the Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L₂(X) OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_biaryl R¹-Pd(II)L₂(R²) Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product HetArBr HetAr-Br HetArBr->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Optimizing Catalyst Loading for Efficient Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance, making it indispensable in drug discovery.[1][2] However, achieving optimal results requires a nuanced understanding of the catalytic system. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter, focusing on the critical parameter of catalyst loading.

Foundational Principles: The Engine of the Reaction

A deep understanding of the reaction mechanism is not just academic; it is the foundation for effective troubleshooting. The Suzuki-Miyaura coupling is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4]

The three key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., aryl halide). This is often the rate-determining step.[5]

  • Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) center, a step that is crucially mediated by the base.[3]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

The efficiency of this cycle directly impacts your reaction's yield and purity. An optimized catalyst loading ensures the cycle turns over efficiently without leading to unwanted side reactions or catalyst decomposition.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n (Active Catalyst) PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L_n-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product ArylHalide R¹-X ArylHalide->PdII_RX BoronicAcid R²-B(OR)₂ BoronicAcid->PdII_R1R2 Base Base Base->PdII_R1R2 Activates Boron Reagent

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem: Low or No Product Yield

Q1: My Suzuki coupling reaction resulted in a very low yield. What are the most common initial checks I should perform?

A1: Low yields can often be traced back to fundamental setup and reagent issues. A systematic check is the best first step:

  • Inert Atmosphere: The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen.[6] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were thoroughly degassed. Oxygen can lead to the formation of palladium black (inactive aggregated palladium) and promote unwanted side reactions like the homocoupling of boronic acids.[7][8]

  • Reagent Quality:

    • Catalyst/Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere. Phosphine ligands are particularly susceptible to oxidation.[7] Using fresh, high-quality reagents is paramount.

    • Boronic Acid/Ester Stability: Boronic acids can be unstable, particularly electron-deficient ones, and are prone to a major side reaction called protodeboronation (replacement of the boron group with hydrogen).[7][9] Consider using a freshly opened bottle or a more stable derivative like a pinacol ester or MIDA boronate.[7][10]

    • Aryl Halide Reactivity: The reactivity of the aryl halide significantly impacts the reaction's success. The general trend is I > Br > OTf >> Cl.[7] Couplings with less reactive partners like aryl chlorides often require more specialized, highly active catalyst systems with bulky, electron-rich ligands.[4][6]

Q2: The reaction mixture turned black immediately or very quickly, and the yield was poor. What does this indicate?

A2: A rapid change to a black, heterogeneous mixture often indicates the formation of palladium black, which is catalytically inactive palladium metal. This suggests your active Pd(0) catalyst has crashed out of solution. The primary causes are:

  • Presence of Oxygen: As mentioned, oxygen is a key culprit. Rigorous degassing of solvents and maintaining a positive pressure of inert gas throughout the reaction is critical.[6][8]

  • Ligand Dissociation/Decomposition: The ligand's job is to stabilize the Pd(0) center.[10] If the ligand is not robust enough for the reaction conditions (e.g., high temperature) or is used in an insufficient ratio, the "naked" Pd(0) atoms can aggregate and precipitate.

  • Inefficient Precatalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to the active Pd(0) species.[10][11] If this reduction is inefficient, or if oxidizing impurities are present, it can lead to decomposition.

To solve this, ensure your setup is scrupulously oxygen-free. If the problem persists, consider using a more stable, modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which is designed for clean and efficient generation of the active Pd(0) species.[10]

Problem: Significant Side Reactions

Q3: I am observing a significant amount of homocoupling product (R²-R²). What causes this and how can I minimize it?

A3: Homocoupling of the boronic acid is a common side reaction that consumes your nucleophile and complicates purification. It is primarily caused by:

  • Oxygen in the Reaction Mixture: Oxygen can facilitate the oxidative homocoupling of boronic acids, often mediated by palladium.[10] This is another critical reason for maintaining a strictly inert atmosphere.

  • Use of a Pd(II) Precatalyst: When a Pd(II) source is used, it can be reduced to Pd(0) by the homocoupling of two boronic acid molecules.[10] This consumes your reagent before the main catalytic cycle even begins.

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: Ensure all solvents and the reaction headspace are free of oxygen.[8]

  • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue, as it doesn't require a reductive step that might consume the boronic acid.[8]

  • Use Modern Precatalysts: Well-defined Pd(II) precatalysts are designed to undergo clean reduction to Pd(0) without promoting homocoupling.[10]

Q4: My starting boronic acid seems to be disappearing, but not forming the desired product. How do I prevent protodeboronation?

A4: Protodeboronation is the replacement of the C-B bond with a C-H bond, effectively destroying your nucleophile. It is particularly problematic for electron-deficient and many heteroaromatic boronic acids.[7][12] The primary cause is the presence of a proton source (often water) under basic conditions.

Strategies to Mitigate Protodeboronation:

  • Choice of Base: The base is necessary to activate the boronic acid for transmetalation, but stronger bases can accelerate protodeboronation.[7] Switching to a milder base like K₃PO₄, KF, or Cs₂CO₃ can be highly effective.[7]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a direct proton source.[7] For sensitive substrates, using anhydrous conditions with a suitable base can prevent this side reaction.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form is a powerful strategy. Boronic esters (e.g., pinacol esters) or aryltrifluoroborates are significantly more resistant to protodeboronation.[7][9] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of decomposition.[9]

FAQs: Optimizing Catalyst Loading

Q1: What is a typical catalyst loading range for a Suzuki-Miyaura coupling, and how should I approach optimization?

A1: There is no single answer, as the optimal loading depends heavily on the reactivity of your substrates. However, a general strategy is as follows:

StageTypical Pd Loading (mol%)Purpose
Screening 1.0 - 5.0%To quickly establish reaction feasibility and identify promising conditions (catalyst, ligand, base, solvent).
Optimization 0.1 - 1.0%To refine conditions for a successful reaction, aiming to lower catalyst loading while maintaining high yield and minimizing reaction time.
Scale-Up < 0.1% (ppm levels)For industrial applications, where minimizing the cost and residual palladium in the final product is critical.[13][14]

The goal of optimization is to find the "sweet spot"—the lowest possible catalyst loading that provides a high yield in a reasonable timeframe.[15] Starting at a higher loading (e.g., 2 mol%) can help ensure the reaction works, after which you can systematically decrease the loading in subsequent experiments.

Q2: How does my choice of ligand impact the required catalyst loading?

A2: The ligand is arguably the most critical component for tuning reactivity and is directly linked to the required catalyst loading.[4] Ligands perform several crucial roles: they stabilize the palladium center, prevent aggregation, and modulate its electronic and steric properties to facilitate the key steps of the catalytic cycle.[10]

  • Electron-Rich & Bulky Ligands: Modern ligands, such as the dialkylbiarylphosphines (e.g., SPhos, XPhos) developed by the Buchwald group or N-heterocyclic carbenes (NHCs), are both electron-rich and sterically hindered.[4][10]

    • Electron-richness promotes the oxidative addition step, which is especially important for less reactive electrophiles like aryl chlorides.[10]

    • Bulkiness promotes the final reductive elimination step, releasing the product and turning over the catalyst faster.[10]

  • Impact on Loading: A more efficient ligand that accelerates the catalytic cycle allows each molecule of catalyst to perform more turnovers before it degrades. This directly enables the use of lower catalyst loadings. For challenging couplings, a simple ligand like PPh₃ might require a high loading or fail completely, whereas a specialized ligand could give a high yield at <0.5 mol% loading.[4]

Q3: When should I use a heterogeneous catalyst like Palladium on Carbon (Pd/C)?

A3: Heterogeneous catalysts like Pd/C offer significant advantages, particularly for industrial applications:

  • Easy Removal: The catalyst can be removed by simple filtration, which drastically simplifies purification and leads to very low levels of palladium contamination in the product.[14]

  • Recyclability: The recovered catalyst can often be reused, improving the process's cost-effectiveness and sustainability.[16]

However, there are trade-offs:

  • Lower Activity: Heterogeneous catalysts are generally less active than their homogeneous counterparts, often requiring higher catalyst loadings (e.g., 5-10 mol%) and more forcing reaction conditions (higher temperatures).[14]

  • Substrate Scope: They may not be suitable for more complex or sensitive substrates.

Pd/C is an excellent choice for robust, large-scale reactions where purification is a primary concern. For discovery-phase chemistry focused on speed and broad applicability, homogeneous catalysts are typically preferred.[14]

Troubleshooting_Workflow cluster_basics Fundamental Checks cluster_analysis Problem Diagnosis cluster_optimization Optimization Strategies Start Low Yield in Suzuki Reaction Check_Basics Step 1: Verify Fundamentals Start->Check_Basics Inert_Atmosphere Inert Atmosphere? (Degassed Solvents?) Check_Basics->Inert_Atmosphere Check Reagent_Quality Reagent Quality? (Fresh Catalyst/Ligand, Stable Boron Source?) Check_Basics->Reagent_Quality Check Analyze_Side_Products Step 2: Analyze Crude Reaction (TLC, LCMS, NMR) SM_Only Only Starting Materials Remain Analyze_Side_Products->SM_Only Homocoupling Homocoupling Product Observed Analyze_Side_Products->Homocoupling Protodeboronation Protodeboronation Product Observed Analyze_Side_Products->Protodeboronation Optimize_System Step 3: Systematically Optimize Catalyst System Success High Yield Achieved Inert_Atmosphere->Analyze_Side_Products Reagent_Quality->Analyze_Side_Products Change_Ligand Screen More Active Ligand (e.g., Buchwald-type) SM_Only->Change_Ligand Likely Catalyst Inactivity or Low Reactivity Change_Base Screen Different Base (e.g., K₃PO₄, Cs₂CO₃) Homocoupling->Change_Base Often O₂ or Base Mediated Protodeboronation->Change_Base Base / Proton Source Issue Change_Solvent_Temp Adjust Solvent / Temperature Change_Ligand->Change_Solvent_Temp Change_Base->Change_Solvent_Temp Change_Solvent_Temp->Success

Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Suzuki-Miyaura Reaction

This protocol outlines a standard procedure for ensuring an inert atmosphere, which is critical for success.

  • Vessel Preparation: Add your aryl halide (1.0 mmol), organoboron reagent (1.2-1.5 mmol), and finely powdered base (2.0-3.0 mmol) to a flame-dried or oven-dried reaction flask equipped with a magnetic stir bar.

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line or a manifold with an inert gas (argon or nitrogen) supply and a vacuum pump.

  • Evacuate and Backfill: Carefully evacuate the atmosphere inside the flask until the solids are "fluffy," then backfill with the inert gas. Repeat this "evacuate-backfill" cycle three times to ensure all oxygen is removed.[7]

  • Solvent Addition: Add your previously degassed solvent (e.g., dioxane, toluene, THF) via syringe through the septum.[5]

  • Catalyst Addition: With the flask under a positive pressure of inert gas, quickly add the palladium precatalyst and ligand as solids. If using a solution, add it via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath or heating block and stir at the desired temperature for the specified time. Monitor the reaction's progress by TLC or LC-MS.[5]

Protocol 2: Methods for Degassing Solvents
  • Sparging: Bubble a stream of inert gas (argon or nitrogen) through the solvent via a long needle or cannula for 15-30 minutes. This is a common and effective method for most applications.[8]

  • Freeze-Pump-Thaw: For the most rigorous oxygen removal, freeze the solvent using liquid nitrogen, apply a high vacuum to remove gases from the headspace, and then thaw the solvent while maintaining the vacuum. This cycle is typically repeated three times. This method is recommended for highly sensitive catalytic systems.

References

Technical Support Center: Navigating the Impact of Water on Boronic Acid Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical insights and practical troubleshooting advice on a critical aspect of modern organic synthesis: the stability of boronic acids in the presence of water. Boronic acids are indispensable reagents, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] However, their susceptibility to degradation in aqueous environments can lead to inconsistent results, low yields, and purification challenges.[3] This guide will equip you with the knowledge to diagnose, mitigate, and control these water-related stability issues, ensuring the robustness and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and experimental problems related to the impact of water on boronic acid stability.

Q1: My Suzuki-Miyaura reaction is giving a low yield, and I suspect my boronic acid is degrading. What are the primary ways water can cause this?

A1: Water can significantly impact boronic acid stability through two primary degradation pathways, leading to reduced yields in reactions like the Suzuki-Miyaura coupling.[3]

  • Protodeboronation: This is a major side reaction where the carbon-boron (C-B) bond is cleaved by a proton source, most commonly water, and replaced with a carbon-hydrogen (C-H) bond.[1][3][4] This process consumes your boronic acid, converting it into the corresponding arene or alkane, which is an undesired byproduct.[1] The propensity for protodeboronation is highly dependent on factors such as the electronic nature of the organic substituent, pH, temperature, and the specific catalyst system used.[1][5] Electron-deficient arylboronic acids are particularly susceptible to this degradation pathway.[6]

  • Boroxine Formation: In the presence of water, boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines.[7][8][9] This is a dehydration reaction where three molecules of boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[8][10] While this process is often reversible by the addition of water, the formation of boroxines can complicate reaction stoichiometry due to the change in molecular weight and can sometimes affect reactivity.[3][7][9]

Q2: I'm observing a significant amount of a byproduct that corresponds to the protonated version of my starting boronic acid. How can I minimize protodeboronation?

A2: Minimizing protodeboronation is crucial for maximizing the yield of your desired product. Several strategies can be employed:

  • Anhydrous Conditions: Where the reaction chemistry allows, using anhydrous solvents and reagents can significantly suppress protodeboronation by removing the primary proton source.[6][11] Ensure solvents are properly dried and consider using techniques like a Schlenk line or a glovebox for sensitive reactions.

  • Careful Selection of Base: In reactions requiring a base, such as Suzuki-Miyaura coupling, the choice of base is critical. Strong bases can accelerate protodeboronation.[11] Consider using milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[6]

  • Lower Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[11] If your desired transformation can proceed efficiently at a lower temperature, this can be a simple and effective way to reduce this side reaction.

  • Use of Protected Boronic Acid Derivatives: Converting the boronic acid to a more stable derivative is a highly effective strategy.[3][6][11] These "protected" forms can then release the active boronic acid species slowly in situ. Common examples include:

    • Pinacol Esters (BPin): These are generally more stable than the corresponding boronic acids and are widely used.[6][12]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline solids that are easy to handle and can be slowly hydrolyzed under reaction conditions to release the boronic acid.[6][13] This "slow-release" strategy keeps the concentration of the unstable free boronic acid low, minimizing its decomposition.[13][14]

    • Trifluoroborate Salts (BF₃K): Potassium trifluoroborate salts are another class of stable, crystalline solids that can be used in place of boronic acids.

Q3: My boronic acid is a solid that seems to change consistency over time. Could this be related to water, and how should I properly store it?

A3: Yes, changes in the physical state of your boronic acid are often related to its interaction with atmospheric moisture. The equilibrium between the boronic acid and its boroxine is a key factor.

  • Boroxine-Boronic Acid Equilibrium: In the solid state, boronic acids can slowly dehydrate to form boroxines.[9] Conversely, boroxines can absorb moisture from the air to revert to the boronic acid. This interconversion can lead to changes in the material's crystallinity and consistency.

  • Proper Storage and Handling: To ensure the integrity and reactivity of your boronic acids, follow these storage guidelines:

    • Store in a cool, dry place: Keep boronic acid containers tightly sealed and stored in a desiccator or a controlled low-humidity environment.[15]

    • Inert Atmosphere: For particularly sensitive boronic acids, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent both moisture uptake and potential oxidation.[6]

    • Use Airtight Containers: High-density polyethylene (HDPE), polypropylene, or glass containers with secure seals are recommended.[15]

    • First-In, First-Out: Use older batches of boronic acids first to minimize the effects of long-term storage.[16]

Visualizing Degradation Pathways

To better understand the chemical transformations involved, the following diagrams illustrate the key water-induced degradation pathways for boronic acids.

Diagram 1: The Boronic Acid-Boroxine Equilibrium

Boroxine_Equilibrium cluster_0 Boronic Acid Monomers cluster_1 Boroxine Trimer 3_R_B_OH2 3 R-B(OH)₂ Boroxine R₃B₃O₃ 3_R_B_OH2->Boroxine - 3 H₂O (Dehydration) Boroxine->3_R_B_OH2 + 3 H₂O (Hydrolysis) 3_H2O + 3 H₂O

A depiction of the reversible equilibrium between three boronic acid molecules and one boroxine molecule, driven by the removal or addition of water.

Diagram 2: Protodeboronation Mechanism

Protodeboronation Ar_B_OH2 Ar-B(OH)₂ (Arylboronic Acid) Transition_State [Transition State] Ar_B_OH2->Transition_State Protonolysis H2O H₂O (Water) H2O->Transition_State Ar_H Ar-H (Protodeboronated Product) Transition_State->Ar_H C-B Bond Cleavage B_OH3 B(OH)₃ (Boric Acid) Transition_State->B_OH3 C-H Bond Formation

A simplified representation of the protodeboronation of an arylboronic acid in the presence of water, leading to the undesired arene byproduct.

Experimental Protocols

This section provides step-by-step methodologies for handling boronic acids and setting up reactions to minimize water-related degradation.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Water-Sensitive Boronic Acid

This protocol emphasizes the exclusion of water and oxygen to maximize reaction yield.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid or a stable derivative (e.g., pinacol ester, MIDA boronate) (1.1-1.5 equiv)

  • Anhydrous base (e.g., K₃PO₄, Cs₂CO₃, finely powdered) (2.0-3.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Add the aryl halide, boronic acid derivative, and anhydrous base to an oven-dried Schlenk flask containing a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate and backfill the flask with inert gas (e.g., Argon) three times to remove oxygen and atmospheric moisture.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas.

  • Catalyst Addition: Add the palladium catalyst and any additional ligand to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Quantitative Data Summary

The stability of boronic acids is highly substrate-dependent. The table below provides a qualitative summary of the relative stability of different classes of boronic acids.

Boronic Acid ClassRelative StabilityPrimary Degradation Pathway(s)Mitigation Strategies
Electron-Rich Arylboronic Acids Moderate to HighProtodeboronation (slower)Standard anhydrous techniques
Electron-Deficient Arylboronic Acids Low to ModerateProtodeboronation (faster)Use of milder bases, lower temperatures, MIDA boronates
Heteroarylboronic Acids (e.g., 2-pyridyl) LowRapid ProtodeboronationUse of pinacol esters or MIDA boronates is highly recommended
Vinylboronic Acids LowProtodeboronation, PolymerizationUse of stable derivatives, careful control of reaction conditions
Alkylboronic Acids ModerateOxidation, ProtodeboronationUse of trifluoroborate salts, inert atmosphere

By understanding the fundamental principles of boronic acid stability and implementing the practical strategies outlined in this guide, you can significantly improve the reliability and success of your chemical reactions.

References

Technical Support Center: Strategies for Coupling Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions with sterically hindered boronic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties when attempting to form sterically congested C-C bonds. Here, we will move beyond simple protocols to explain the underlying principles, troubleshoot common failures, and provide robust, field-proven strategies for success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and provides a foundational understanding of the core challenges.

Q1: Why is my Suzuki-Miyaura coupling reaction failing with a sterically hindered boronic acid?

A1: Steric hindrance fundamentally disrupts the key steps of the Suzuki-Miyaura catalytic cycle. When bulky groups are present on one or both coupling partners (especially ortho-substituents), two primary steps are severely impeded:

  • Transmetalation: This is the step where the organic group is transferred from the boron atom to the palladium center. Bulky substituents on the boronic acid sterically clash with the ligands on the palladium complex, slowing down or preventing the formation of the necessary intermediate.[1]

  • Reductive Elimination: This is the final, product-forming step where the two organic partners are joined, regenerating the Pd(0) catalyst. When the resulting biaryl product is sterically congested (e.g., tetra-ortho-substituted), the palladium complex may struggle to adopt the required conformation for C-C bond formation, leading to a high energy barrier for this step.[2]

These kinetic bottlenecks can lead to low yields, slow reactions, or complete reaction failure.

Q2: What is protodeboronation and why is it a major problem with hindered substrates?

A2: Protodeboronation is a critical side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water or alcohol in the solvent) and replaced with a C-H bond.[3] This irreversibly consumes your starting material. Sterically hindered boronic acids are often more susceptible to this pathway for two reasons:

  • Slower Desired Coupling: Because the desired Suzuki coupling is kinetically slow due to steric hindrance, the boronic acid spends more time in the reaction mixture, increasing the probability of decomposition via protodeboronation.[4]

  • Forcing Conditions: The higher temperatures and stronger bases often required to overcome steric barriers can also accelerate the rate of protodeboronation.[5]

Q3: Are there more stable alternatives to boronic acids for these challenging couplings?

A3: Absolutely. When dealing with particularly unstable or hindered boronic acids, switching to a more robust boron reagent is a highly effective strategy. Consider these alternatives:

  • Boronate Esters (e.g., Pinacol Esters): These are generally more stable than their corresponding boronic acids and are less prone to protodeboronation. They can release the active boronic acid species slowly under the reaction conditions, which helps to minimize degradation.[5][6]

  • Potassium Trifluoroborate Salts (R-BF₃K): These are highly stable, crystalline solids that are easy to handle and store. They are significantly less susceptible to protodeboronation and can be highly effective in challenging couplings.[6]

  • N-Methyliminodiacetic Acid (MIDA) Boronates: These are exceptionally stable, crystalline derivatives that can be used in a "slow-release" strategy, making them ideal for complex, multi-step syntheses or for coupling very unstable boronic acids.[6][7]

Part 2: Troubleshooting Guide for Common Failures

This section provides a problem-oriented approach to resolving specific experimental issues.

Problem 1: Low to No Yield of Desired Product

Your reaction shows starting material remaining, with little or no product formation.

Potential Cause A: Ineffective Catalyst System (Ligand/Precatalyst)

The combination of palladium source and ligand is the single most critical factor for coupling hindered substrates.[8] Traditional catalysts like Pd(PPh₃)₄ often fail because the ligands are not bulky or electron-rich enough to promote the difficult oxidative addition and reductive elimination steps.[9][10]

Solution:

  • Switch to Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (Buchwald-type ligands) are designed to overcome steric challenges.[8][10] They create a sterically demanding pocket around the palladium center that facilitates both the initial oxidative addition and the final reductive elimination.

  • Use N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be even more effective than phosphines for certain sterically demanding couplings, offering high stability and activity.[10][11][12]

  • Employ Precatalysts: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a well-defined precatalyst (e.g., XPhos Pd G3, SPhos Pd G2). These complexes generate the active L-Pd(0) species rapidly and cleanly, which is crucial for sensitive substrates.[6][13]

Ligand Selection Guide for Hindered Substrates
Ligand ClassExample LigandsIdeal For...Key Advantages
Biaryl Phosphines XPhos, SPhos, RuPhos, AntPhos[14]General use for di- and tri-ortho-substituted biaryls.[15]High activity, broad substrate scope, commercially available as precatalysts.[8][16]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI-type catalystsTetra-ortho-substituted biaryls and very challenging aryl chlorides.[11]Excellent thermal stability, high turnover numbers, effective for electron-rich and -poor substrates.[10]
Ferrocenyl Phosphines dtbpf, R-PhosDeactivated and hindered aryl chlorides.[17]Highly electron-rich and sterically demanding, promoting efficient oxidative addition.
Potential Cause B: Inappropriate Base or Solvent

The choice of base and solvent is not trivial; it dictates the activation of the boronic acid and the stability of the catalytic species.

Solution:

  • Base Selection: For hindered couplings, strong but non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) is a common and effective choice.[8][9] Carbonates like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in aqueous solvent mixtures. Avoid strong nucleophilic bases like NaOH or KOH if your substrate is sensitive to protodeboronation.[7][18]

  • Solvent System: Aprotic polar solvents or mixtures are typically used.

    • Dioxane/water or Toluene/water: Classic choices that work for a broad range of substrates.[9]

    • 2-Propanol: Can be highly effective for hindered aryl chlorides, sometimes allowing for reactions at room temperature.[11][12][19]

    • Anhydrous Polar Solvents (e.g., DMF, MeCN): Can sometimes switch the selectivity of a reaction but should be used with caution as they can also promote side reactions.[20]

Problem 2: Significant Protodeboronation Observed

You observe the arene/alkane corresponding to the boronic acid as a major byproduct.

Solution:

  • Rigorous Degassing: Oxygen can promote catalyst decomposition and side reactions that indirectly favor protodeboronation.[6] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes) and maintain a positive inert atmosphere throughout the reaction.

  • Use a More Stable Boron Reagent: As discussed in FAQ Q3, switch from a boronic acid to a pinacol ester, trifluoroborate salt, or MIDA boronate.[6][7] This is the most direct way to combat protodeboronation.

  • Lower the Reaction Temperature: If possible, use a more active catalyst system (e.g., a modern precatalyst) that allows the reaction to proceed at a lower temperature, thereby reducing the rate of the decomposition pathway.[13]

  • Minimize Water: While many protocols use aqueous mixtures, excessive water can accelerate protodeboronation. If using an anhydrous system, ensure your base (e.g., K₃PO₄) is finely powdered and consider adding a small, controlled amount of water (3-5 equivalents) if the reaction is sluggish, as it can be necessary for base efficacy.[21]

Problem 3: Homocoupling of the Boronic Acid is a Major Side Product

You observe significant formation of a B-B dimer (from your boronic acid).

Solution:

  • Eliminate Oxygen: Homocoupling is often directly promoted by the presence of oxygen.[6] Rigorous degassing is critical.

  • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd₂(dba)₃ or a modern precatalyst. If you use a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species can be inefficient, and the remaining Pd(II) can promote homocoupling.[6]

  • Change the Ligand: Bulky, electron-donating ligands generally favor the desired cross-coupling pathway over homocoupling.[6] If you are using a less bulky ligand like PPh₃, switching to a Buchwald-type ligand can suppress this side reaction.

Part 3: Visualized Workflows and Mechanisms

The Challenge of Steric Hindrance in the Suzuki-Miyaura Cycle

The following diagram illustrates the key steps of the catalytic cycle and highlights where steric hindrance (represented by large, red "S" groups) creates kinetic bottlenecks.

Suzuki_Steric_Hindrance Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar¹)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Trans_Complex L-Pd(II)(Ar¹)(Ar²) Transmetalation Intermediate OA_Complex->Trans_Complex Transmetalation (SLOW STEP 1) Trans_Complex->Pd0 Reductive Elimination (SLOW STEP 2) Product Ar¹-Ar² (Sterically Hindered Product) Trans_Complex->Product Forms Product ArX Ar¹(S)-X ArX->OA_Complex Boronic (S)Ar²-B(OR)₂ Boronic->Trans_Complex Base Base (e.g., K₃PO₄) Base->OA_Complex Activates Boronic Acid Condition_Selection_Workflow Start Start: Define Substrates (Ar¹-X, Ar²-B(OR)₂) Hindrance How hindered is the coupling? (di-, tri-, or tetra-ortho-subst.) Start->Hindrance DiTri Di- or Tri-ortho Hindrance->DiTri Less Hindered Tetra Tetra-ortho Hindrance->Tetra Highly Hindered Ligand_DiTri Choose Ligand: - XPhos or SPhos (General) - RuPhos (Electron-rich) - AntPhos (Alkyl-Aryl) DiTri->Ligand_DiTri Ligand_Tetra Choose Ligand: - Bulky NHC (e.g., IPr) - Highly specialized  biaryl phosphine Tetra->Ligand_Tetra Base Select Base: - K₃PO₄ (General, robust) - K₂CO₃ / Cs₂CO₃ (Milder, aqueous) - NaOtBu (Strong, for very hindered cases) Ligand_DiTri->Base Ligand_Tetra->Base Solvent Select Solvent: - Dioxane/H₂O (10:1) - Toluene/H₂O (10:1) - 2-Propanol (for Ar-Cl) Base->Solvent Check Run small scale test. Reaction failing? Solvent->Check Success Success! Proceed to scale-up. Check->Success No Troubleshoot Troubleshoot: - Check for protodeboronation - Switch to boronate ester/BF₃K - Increase temperature - Screen different ligand/base combo Check->Troubleshoot Yes Troubleshoot->Check Re-optimize

References

Validation & Comparative

A Comparative Guide to the Reactivity of (2-[(Methylamino)sulfonyl]phenyl)boronic Acid and Its Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl scaffolds prevalent in pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency and success. This guide provides an in-depth comparative analysis of the reactivity of (2-[(Methylamino)sulfonyl]phenyl)boronic acid and its meta and para isomers. By examining the interplay of steric and electronic effects, supported by established chemical principles and analogous experimental data, this document aims to equip researchers with the predictive understanding necessary for rational substrate selection and reaction optimization.

Introduction: The Critical Role of Substituent Effects in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid) and an organohalide or triflate. The catalytic cycle, broadly accepted, involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boronic acid to the palladium(II) center, and reductive elimination to form the new C-C bond and regenerate the catalyst.

The facility of the transmetalation step is profoundly influenced by the properties of the boronic acid. Both the steric environment around the boronic acid moiety and the electronic nature of the substituents on the phenyl ring play crucial roles in dictating the overall reaction rate and yield. The (methylamino)sulfonyl group, a common pharmacophore, introduces a unique combination of these effects, which vary significantly with its positional isomerism.

The Interplay of Steric and Electronic Effects

The reactivity of the ([(methylamino)sulfonyl]phenyl)boronic acid isomers is governed by a delicate balance of two primary factors:

  • Steric Hindrance: The spatial bulk of a substituent, particularly in the ortho position, can impede the approach of the boronic acid to the palladium center during the transmetalation step. This steric clash increases the activation energy of this crucial step, thereby slowing down the overall reaction rate.

  • Electronic Effects: The ability of a substituent to withdraw or donate electron density from the phenyl ring alters the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron). Electron-withdrawing groups generally decrease the electron density on the aryl ring, which can disfavor the transmetalation process.

A visual representation of the Suzuki-Miyaura catalytic cycle highlights the critical transmetalation step where these substituent effects are most pronounced.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2)

Suzuki-Miyaura Catalytic Cycle

Comparative Reactivity Analysis of the Isomers

Based on established principles of physical organic chemistry and a wealth of experimental data from related systems, a clear reactivity trend can be predicted for the isomers of ([(methylamino)sulfonyl]phenyl)boronic acid in Suzuki-Miyaura coupling.

Predicted Reactivity Order: para > meta >> ortho

This predicted order is a direct consequence of the interplay between steric and electronic effects, as detailed below.

The ortho Isomer: Dominated by Steric Hindrance

The this compound is expected to be the least reactive of the three isomers. The bulky (methylamino)sulfonyl group in the ortho position creates significant steric hindrance around the boronic acid moiety. This steric impediment directly impacts the transmetalation step, making it difficult for the boronic acid to coordinate effectively with the palladium center. Studies on other ortho-substituted phenylboronic acids have consistently demonstrated this pronounced steric effect, often leading to dramatically reduced reaction rates and yields.[1][2][3] In some cases, specialized, highly active catalysts with bulky ligands are required to overcome this steric barrier.[4]

The meta and para Isomers: A Tale of Electronic Effects

With the steric impediment removed, the reactivity of the meta and para isomers is primarily dictated by the electronic influence of the (methylamino)sulfonyl group. This group is strongly electron-withdrawing, a property that can be quantified using Hammett constants (σ).

The Hammett equation, log(k/k₀) = σρ, provides a linear free-energy relationship that correlates reaction rates (k) with the electronic properties of substituents (σ) for a given reaction (ρ). For the methylsulfonyl group (a close analogue to the (methylamino)sulfonyl group), the Hammett constants are:

  • σmeta-CH₃SO₂ ≈ +0.62 to +0.65 [5]

  • σpara-CH₃SO₂ ≈ +0.73 (for benzoic acid ionization) [5]

A positive σ value indicates an electron-withdrawing character. The larger positive value for the para isomer suggests a stronger electron-withdrawing effect compared to the meta isomer. This is due to the combined inductive and resonance effects being more pronounced from the para position.

In the context of the Suzuki-Miyaura reaction, a more electron-withdrawing substituent generally leads to a less nucleophilic aryl group on the boronic acid, which can slow down the transmetalation step.[3] Therefore, the meta isomer, with its slightly less electron-withdrawing character compared to the para isomer, is predicted to be marginally more reactive. However, in many practical applications, both the meta and para isomers of phenylboronic acids with electron-withdrawing groups are viable coupling partners, often providing good to excellent yields, especially when compared to their sterically hindered ortho counterparts.[3]

The following diagram illustrates the logical flow for predicting the reactivity of the isomers.

Reactivity_Prediction cluster_isomers Isomers of ([(Methylamino)sulfonyl]phenyl)boronic acid cluster_reactivity_order Predicted Reactivity Order ortho ortho-isomer Steric_Hindrance Steric Hindrance ortho->Steric_Hindrance Dominant Factor meta meta-isomer Electronic_Effects Electronic Effects (Electron-Withdrawing) meta->Electronic_Effects para para-isomer para->Electronic_Effects Reactivity Predicted Reactivity Steric_Hindrance->Reactivity Significantly Decreased Electronic_Effects->Reactivity Moderately Decreased para_react para meta_react > meta ortho_react >> ortho

Predicting Isomer Reactivity

Quantitative Data Summary

IsomerPrimary Influencing FactorPredicted Relative ReactivityExpected Yield in a Standard Suzuki-Miyaura Coupling
ortho Steric HindranceLowestLow to moderate; may require specialized catalysts/conditions
meta Electronic Effect (moderately electron-withdrawing)HighGood to excellent
para Electronic Effect (strongly electron-withdrawing)HighestExcellent

Note: This table represents a qualitative prediction based on established chemical principles. Actual yields will be highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature) and the nature of the coupling partner.

Experimental Protocol for Comparative Reactivity Analysis

To empirically validate the predicted reactivity trend, a standardized experimental protocol for a competitive Suzuki-Miyaura coupling reaction is proposed. This approach allows for a direct comparison of the isomers under identical reaction conditions.

Objective:

To determine the relative reactivity of this compound, (3-[(methylamino)sulfonyl]phenyl)boronic acid, and (4-[(methylamino)sulfonyl]phenyl)boronic acid in a Suzuki-Miyaura coupling reaction with a common aryl halide.

Materials:
  • This compound

  • (3-[(Methylamino)sulfonyl]phenyl)boronic acid

  • (4-[(Methylamino)sulfonyl]phenyl)boronic acid

  • 4-Bromoanisole (or other suitable aryl bromide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, deionized

  • Internal standard (e.g., dodecane)

  • Reaction vials, magnetic stir bars, heating block

  • Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) for analysis

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-bromoanisole in toluene.

    • Prepare individual stock solutions of each boronic acid isomer in toluene.

    • Prepare a stock solution of the internal standard in toluene.

  • Reaction Setup:

    • In a series of reaction vials, add the 4-bromoanisole stock solution (1.0 equivalent).

    • To each vial, add a mixture of the three boronic acid isomer stock solutions (e.g., 0.5 equivalents of each, for a total of 1.5 equivalents of boronic acids).

    • Add the internal standard stock solution.

    • Add K₃PO₄ (3.0 equivalents).

    • Add Pd(OAc)₂ (0.02 equivalents) and SPhos (0.04 equivalents).

    • Add toluene and water to achieve the desired solvent ratio (e.g., 10:1 toluene:water).

  • Reaction Execution:

    • Seal the vials and place them in a pre-heated heating block at a set temperature (e.g., 100 °C).

    • Stir the reactions vigorously for a predetermined time course (e.g., with aliquots taken at 1, 2, 4, 8, and 24 hours).

  • Work-up and Analysis:

    • At each time point, quench the reaction by adding water and ethyl acetate.

    • Separate the organic layer and analyze by GC-MS or HPLC to quantify the consumption of each boronic acid isomer and the formation of the corresponding biaryl products.

Data Analysis:

By comparing the rates of consumption of each boronic acid isomer and the corresponding rates of product formation, a quantitative measure of their relative reactivity can be established.

The following diagram outlines the proposed experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion Stock_Solutions Prepare Stock Solutions (Aryl Halide, Boronic Acid Isomers, Internal Standard) Reaction_Setup Set up Competitive Reaction (Mix Isomers, Reagents, Catalyst) Stock_Solutions->Reaction_Setup Reaction_Execution Run Reaction at Constant Temperature (Time-course sampling) Reaction_Setup->Reaction_Execution Workup Quench and Extract Aliquots Reaction_Execution->Workup Quantification Analyze by GC-MS or HPLC (Quantify Reactants and Products) Workup->Quantification Data_Analysis Determine Relative Reactivity Quantification->Data_Analysis

Workflow for Comparative Reactivity Study

Conclusion

The positional isomerism of the (methylamino)sulfonyl group on a phenylboronic acid has a profound impact on its reactivity in Suzuki-Miyaura coupling. A comprehensive understanding of the interplay between steric and electronic effects allows for a robust prediction of the reactivity trend: para > meta >> ortho . The ortho isomer's reactivity is severely diminished by steric hindrance, while the subtle electronic differences between the meta and para isomers lead to a more nuanced, yet predictable, reactivity profile. For researchers engaged in the synthesis of complex molecules, this understanding is paramount for the rational design of synthetic routes, the selection of appropriate starting materials, and the optimization of reaction conditions to achieve desired outcomes efficiently and effectively. The proposed experimental protocol provides a framework for the empirical validation of these principles and the generation of valuable quantitative data to further refine our understanding of these important building blocks.

References

A Head-to-Head Comparison of Boronic Acid Derivatives in Enzyme Inhibition Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection and design of enzyme inhibitors are paramount. This guide provides a detailed, objective comparison of boronic acid derivatives as enzyme inhibitors, delving into their mechanism of action, structural diversity, and inhibitory potency. By examining their performance in enzyme inhibition assays with supporting experimental data, this document aims to provide a comprehensive resource for the strategic design and application of this important class of inhibitors.

The Rise of Boronic Acids as Privileged Scaffolds in Enzyme Inhibition

Boronic acids have emerged as a versatile and potent class of enzyme inhibitors, with several derivatives gaining FDA approval for therapeutic use.[1][2] Their success stems from the unique electronic properties of the boron atom, which enables a distinctive mechanism of inhibition. Unlike many traditional inhibitors that rely on non-covalent interactions, boronic acids can form a reversible covalent bond with nucleophilic residues in the active site of target enzymes, most notably serine and threonine.[2][3] This covalent interaction often leads to high affinity and prolonged target engagement, making them particularly effective inhibitors.

The therapeutic potential of boronic acids is exemplified by drugs such as:

  • Bortezomib (Velcade®): A proteasome inhibitor used in the treatment of multiple myeloma.[1]

  • Vaborbactam (Vabomere®): A β-lactamase inhibitor used in combination with antibiotics to combat bacterial resistance.[3]

This guide will explore the nuances of different boronic acid derivatives, providing a head-to-head comparison of their performance in inhibiting key enzyme classes.

Mechanism of Action: A Reversible Covalent Dance

The inhibitory power of boronic acids lies in their ability to act as transition-state analogs. The boron atom, with its empty p-orbital, is electrophilic and readily attacked by the nucleophilic hydroxyl group of a serine or threonine residue in the enzyme's active site. This results in the formation of a tetrahedral boronate adduct, a stable intermediate that mimics the transient tetrahedral intermediate formed during substrate hydrolysis.[2][4] This reversible covalent bond effectively locks the enzyme in an inactive state.

The general mechanism can be visualized as a two-step process:

  • Initial Non-covalent Binding: The boronic acid derivative first binds to the enzyme's active site through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. This initial binding event is governed by the inhibitor's overall structure and complementarity to the active site.

  • Reversible Covalent Bond Formation: Following initial binding, the catalytic serine or threonine attacks the boron atom, forming the tetrahedral boronate adduct. This covalent bond is reversible, and the inhibitor can dissociate from the enzyme, restoring its activity.

The following diagram illustrates this mechanism for a serine protease:

InhibitionMechanism cluster_0 Enzyme Active Site E_SerOH Enzyme-Ser-OH E_SerO_B Tetrahedral Adduct (Enzyme-Ser-O-B(OH)2-R) E_SerOH->E_SerO_B k_form Covalent Bond Formation E_SerO_B->E_SerOH k_rev Bond Reversal Inhibitor Boronic Acid (R-B(OH)2) Inhibitor->E_SerOH Ki (kon/koff) Initial Binding

Caption: Mechanism of serine protease inhibition by a boronic acid derivative.

Head-to-Head Comparison: Boronic Acid Derivatives in Action

The efficacy of a boronic acid inhibitor is highly dependent on its chemical structure. Modifications to the organic scaffold (R-group) attached to the boronic acid moiety can significantly impact its potency and selectivity for the target enzyme. To illustrate this, we present a head-to-head comparison of different boronic acid derivatives against two major classes of enzymes: serine proteases and β-lactamases.

Inhibition of Serine Proteases: The Case of α-Chymotrypsin

α-Chymotrypsin, a well-characterized serine protease, serves as an excellent model for studying the structure-activity relationships of boronic acid inhibitors. The following table summarizes the inhibitory potency (Ki) of various arylboronic acids against bovine pancreatic α-chymotrypsin.

InhibitorR-GroupKi (µM)Reference
Benzeneboronic acidPhenyl196[5]
4-Methylbenzeneboronic acid4-Tolyl120[6]
4-Methoxybenzeneboronic acid4-Anisyl80[6]
4-Chlorobenzeneboronic acid4-Chlorophenyl250[6]
4-Nitrobenzeneboronic acid4-Nitrophenyl500[6]
N-Acetyl-L-phenylalanine boronic acidAc-Phe0.45[7]

Analysis: The data clearly demonstrates that even subtle changes to the phenyl ring of benzeneboronic acid can significantly alter its inhibitory activity. Electron-donating groups (methyl, methoxy) tend to increase potency, while electron-withdrawing groups (chloro, nitro) decrease it. This is consistent with the proposed mechanism where electron density on the boron atom influences its susceptibility to nucleophilic attack.[6] Furthermore, incorporating a peptide-like scaffold, as seen in N-Acetyl-L-phenylalanine boronic acid, dramatically enhances potency, highlighting the importance of mimicking the natural substrate of the enzyme.[7]

Combating Antibiotic Resistance: Inhibition of β-Lactamases

β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Boronic acid derivatives have been successfully developed as β-lactamase inhibitors. The following table compares the inhibitory activity of several boronic acid derivatives against AmpC and KPC-2, two clinically significant β-lactamases.

InhibitorTarget EnzymeKi (nM)Reference
Compound 1 (lead)AmpC83[8]
Compound 10aAmpC140[4]
Compound 5KPC-2730[4]
VaborbactamKPC-260[9]
S02030KPC-280[10]
MB_076KPC-2135[10]

Analysis: This comparison showcases the development of highly potent boronic acid inhibitors against bacterial β-lactamases. The nanomolar Ki values indicate strong binding and effective inhibition. The success of vaborbactam in the clinic underscores the therapeutic potential of this class of inhibitors in overcoming antibiotic resistance.[3] The data also illustrates the ongoing efforts to design novel boronic acid transition state inhibitors (BATSIs) with improved potency and broader spectrum of activity.[4][10]

Experimental Protocol: A Guide to Performing Enzyme Inhibition Assays

To facilitate the head-to-head comparison of boronic acid derivatives, a robust and standardized enzyme inhibition assay is essential. The following protocol outlines the key steps for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for reversible covalent inhibitors.

Materials and Reagents
  • Purified enzyme of interest (e.g., α-chymotrypsin, β-lactamase)

  • Chromogenic or fluorogenic substrate specific to the enzyme

  • Boronic acid inhibitor library (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl, PBS at optimal pH for the enzyme)

  • 96-well microplates (clear for colorimetric assays, black for fluorescent assays)

  • Microplate reader

Experimental Workflow

The following diagram outlines the general workflow for an enzyme inhibition assay:

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Wells (Pre-incubation) prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate measure_signal Measure Absorbance/Fluorescence Over Time add_substrate->measure_signal plot_data Plot Reaction Progress Curves measure_signal->plot_data calc_ic50 Calculate IC50 Values plot_data->calc_ic50 determine_ki Determine Ki and Kinetic Parameters calc_ic50->determine_ki

Caption: General workflow for an enzyme inhibition assay.

Step-by-Step Methodology
  • Prepare Reagent Solutions:

    • Prepare a stock solution of the enzyme in the assay buffer. The final concentration in the assay should be in the linear range of the assay.

    • Prepare a stock solution of the substrate. The final concentration should be at or below the Michaelis constant (Km) of the enzyme.

    • Prepare a serial dilution of each boronic acid inhibitor. It is recommended to perform a 10-point dilution series to generate a comprehensive dose-response curve.

  • Assay Setup:

    • To each well of a 96-well plate, add a fixed volume of the assay buffer.

    • Add a small volume of the serially diluted inhibitor to the corresponding wells. Include a control well with only the solvent (e.g., DMSO).

    • Add a fixed volume of the enzyme solution to each well.

  • Pre-incubation (Critical for Time-Dependent Inhibitors):

    • Because boronic acids are reversible covalent inhibitors, their inhibition is often time-dependent.[11][12] Therefore, a pre-incubation step where the enzyme and inhibitor are mixed for a defined period before adding the substrate is crucial. This allows the covalent bond to form and the inhibition to reach equilibrium.

    • The optimal pre-incubation time should be determined empirically, but a range of 15-60 minutes is a good starting point.

  • Initiate the Reaction:

    • Add a fixed volume of the substrate solution to each well to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the microplate in a plate reader and measure the absorbance or fluorescence at regular intervals for a set period (e.g., 15-30 minutes).

Data Analysis
  • Plot Progress Curves: For each inhibitor concentration, plot the change in absorbance/fluorescence against time. The initial velocity (rate) of the reaction is determined from the linear portion of this curve.

  • Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate of Control))

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • Determine Ki and Kinetic Parameters: For reversible covalent inhibitors, the IC50 value is dependent on the pre-incubation time.[12][13] To obtain the true inhibition constant (Ki) and the rate constants for covalent bond formation (k_form) and reversal (k_rev), a more detailed kinetic analysis is required. This often involves measuring the IC50 at different pre-incubation times and fitting the data to specific equations for time-dependent inhibition.[11][12][13]

Conclusion and Future Directions

Boronic acid derivatives represent a powerful and versatile class of enzyme inhibitors with significant therapeutic potential. Their unique mechanism of reversible covalent inhibition offers advantages in terms of potency and duration of action. As demonstrated in this guide, the careful design and modification of the boronic acid scaffold can lead to highly potent and selective inhibitors for a range of enzyme targets.

The continued exploration of novel boronic acid chemotypes, coupled with robust and standardized enzymatic and cellular assays, will undoubtedly lead to the discovery of new and improved therapeutic agents. The experimental protocols and comparative data presented here provide a solid foundation for researchers to embark on their own investigations into this exciting and promising area of drug discovery.

References

Validating the Potency of Boronic Acid Inhibitors: A Comparative Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Boronic acid-based compounds have emerged as a versatile and powerful class of inhibitors, targeting a wide range of enzymes with significant therapeutic implications, from cancer to infectious diseases. Their unique mechanism of action, involving the formation of a reversible covalent bond with the target protein, presents both opportunities and challenges for accurate potency determination in a cellular context. This guide provides a comprehensive comparison of cell-based assay strategies for validating the potency of boronic acid inhibitors, offering researchers, scientists, and drug development professionals the insights needed to design robust and self-validating experimental workflows.

The Distinctive Nature of Boronic Acid Inhibition: Beyond Simple IC50

Unlike traditional non-covalent inhibitors, boronic acids typically exhibit a two-step binding mechanism.[1][2] This involves an initial, rapid non-covalent association with the target enzyme, followed by the formation of a slower, reversible covalent bond between the boron atom and a nucleophilic residue (often a serine) in the active site. This time-dependent inhibition means that a simple IC50 value, determined at a single time point, can be misleading and may not accurately reflect the inhibitor's true potency and duration of action within a cell.[1][2][3]

To truly understand the efficacy of a boronic acid inhibitor, it is crucial to characterize its kinetic parameters, including the initial binding affinity (Ki) and the rates of covalent bond formation (k_on) and dissociation (k_off). The latter determines the drug-target residence time, a critical parameter that often correlates better with in vivo efficacy than simple affinity measurements.[1][4][5]

Comparative Analysis of Cell-Based Assay Formats

The choice of a cell-based assay for evaluating boronic acid inhibitors depends on several factors, including the nature of the target enzyme, the availability of suitable reagents, and the desired throughput. Here, we compare three commonly employed approaches, highlighting their strengths and limitations.

Assay FormatPrincipleAdvantagesDisadvantagesBest Suited For
Target Engagement Assays Directly measures the binding of the inhibitor to its target inside the cell.Provides direct evidence of target interaction. Can determine intracellular residence time.Often requires specialized reagents (e.g., fluorescent tracers, engineered cell lines). Lower throughput.Lead optimization, understanding structure-activity relationships for target binding.
Downstream Signaling/Functional Assays Measures the biological consequence of target inhibition (e.g., inhibition of a signaling pathway, cell proliferation).Physiologically relevant readout. Can assess the overall cellular impact of the inhibitor.Indirect measure of target inhibition. Signal can be influenced by off-target effects.High-throughput screening, confirming cellular activity.
Activity-Based Protein Profiling (ABPP) Uses chemical probes to label active enzymes, allowing for the assessment of inhibitor-induced changes in enzyme activity across the proteome.Provides a global view of inhibitor selectivity and can identify off-target effects.Technically demanding. May not be suitable for all enzyme classes.Selectivity profiling, identifying potential off-target liabilities.

In-Depth Methodologies and Experimental Protocols

Target Engagement Assays: Quantifying Intracellular Binding and Residence Time

Target engagement assays are invaluable for gaining a mechanistic understanding of how a boronic acid inhibitor interacts with its intended target in the complex environment of a living cell.

A. Bioluminescence Resonance Energy Transfer (BRET)-Based Assays

BRET is a powerful technique for measuring protein-protein interactions and target engagement in real-time in living cells.[6] The NanoBRET™ Target Engagement (TE) assay is particularly well-suited for this purpose.[5][7]

Experimental Workflow: NanoBRET™ TE Assay for Intracellular Residence Time

BRET_Workflow cluster_prep Cell Preparation cluster_inhibition Inhibitor Treatment & Washout cluster_detection Detection prep1 Transfect cells with NanoLuc-target fusion construct prep2 Plate cells and allow for expression prep1->prep2 inhib Equilibrate cells with boronic acid inhibitor prep2->inhib wash Wash cells to remove unbound inhibitor inhib->wash tracer Add cell-permeable fluorescent tracer wash->tracer read Measure BRET signal over time tracer->read Viability_Workflow seed Seed cells in a multi-well plate treat Treat with a serial dilution of boronic acid inhibitor seed->treat incubate Incubate for a defined period (e.g., 72h) treat->incubate reagent Add viability reagent (e.g., CellTiter-Glo®) incubate->reagent read Measure luminescence reagent->read ABPP_Workflow treat Treat intact cells with boronic acid inhibitor lyse Lyse cells to prepare proteome treat->lyse probe Incubate lysate with a broad-spectrum ABP lyse->probe analyze Analyze probe labeling by SDS-PAGE or mass spectrometry probe->analyze

References

A Senior Application Scientist's Guide to the Oxidative Stability of Phenylboronic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical biology, phenylboronic acids (PBAs) have emerged as invaluable pharmacophores and versatile synthetic intermediates. Their utility stems from the unique ability of the boronic acid moiety to form reversible covalent bonds with diols, a feature leveraged in sensors, drug delivery systems, and enzyme inhibitors. However, the Achilles' heel of this functional group is its inherent susceptibility to oxidative degradation, a significant hurdle for in vivo applications and long-term storage.

This guide provides an in-depth comparison of the oxidative stability of various substituted phenylboronic acids and their advanced alternatives. We will delve into the mechanism of oxidative deboronation, present quantitative experimental data to illustrate stability differences, and provide a detailed protocol for assessing oxidative stability in your own laboratory. Our objective is to equip you with the foundational knowledge and practical insights required to select or design boronic acid-containing molecules with the metabolic stability necessary for success.

The Mechanism of Instability: Oxidative Deboronation

The primary pathway for the degradation of phenylboronic acids in a biological context is oxidative deboronation, typically mediated by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[1][2] The process is an irreversible transformation that converts the C–B bond into a C–O bond, yielding a phenol and boric acid, thereby destroying the molecule's intended functionality.[2]

The putative mechanism involves two key steps:

  • Nucleophilic Attack: Hydrogen peroxide acts as a nucleophile, attacking the electron-deficient boron atom of the boronic acid.

  • 1,2-Shift and Hydrolysis: This is followed by a rate-limiting 1,2-migratory insertion, where the phenyl group shifts from the boron to the adjacent oxygen atom. The resulting borate ester is then rapidly hydrolyzed to yield the final phenol and boric acid products.[2]

Oxidative Deboronation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_transition Rate-Limiting Step cluster_products Products PBA Phenylboronic Acid (Ar-B(OH)₂) Intermediate Peroxoboronate Adduct PBA->Intermediate Nucleophilic Attack H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Intermediate TS Transition State (1,2-Aryl Shift) Intermediate->TS Rate-Limiting Migration Phenol Phenol (Ar-OH) TS->Phenol Hydrolysis BoricAcid Boric Acid (B(OH)₃) TS->BoricAcid

Caption: The mechanism of oxidative deboronation by hydrogen peroxide.

Understanding this mechanism is crucial as it informs strategies to enhance stability. The rate-limiting step involves the development of a more electron-deficient boron center in the transition state. Therefore, modifications that decrease the electron density on the boron atom are predicted to slow this step and, consequently, increase the molecule's oxidative stability.[2][3]

Comparative Analysis of Oxidative Stability

We can enhance the oxidative stability of the phenylboronic acid scaffold in two primary ways:

  • Electronic Modulation: Introducing electron-withdrawing substituents (EWS) to the phenyl ring.

  • Structural Modification: Forming intramolecular cyclic esters, which alter the stereoelectronic properties of the boron center.

The following data compares the stability of a parent phenylboronic acid (PBA) with derivatives that employ these strategies. Stability is quantified by the second-order rate constant (k_obs) for oxidation by H₂O₂ at a physiologically relevant pH of 7.4. A lower rate constant signifies greater stability.

CompoundStructureSubstituent/Modificationk_obs (M⁻¹s⁻¹) at pH 7.4Relative Stability (vs. PBA)
Phenylboronic Acid (PBA) C₆H₅-B(OH)₂None (Reference)251x
4-Nitrophenylboronic Acid O₂N-C₆H₄-B(OH)₂Strong Electron-Withdrawing Group (EWG)Significantly < 25 [a]>1x
4-Methoxyphenylboronic Acid CH₃O-C₆H₄-B(OH)₂Strong Electron-Donating Group (EDG)> 25 [b]<1x
Benzoxaborole (BL) Cyclic Boronate EsterIntramolecular Ester2.1~12x
Benzoxaborolone (BOL) Cyclic BoralactoneIntramolecular Lactone0.00505,000x

Data sourced from Graham, B. J., et al. (2021). PNAS, 118(10), e2013691118. [2] [a] While a precise k_obs is not provided under these exact conditions in the primary reference, related studies show that electron-withdrawing groups decrease the rate of oxidation. For instance, the oxidation of 4-nitrophenylboronic acid is reported to be over 10,000-fold faster than its highly stable benzoxaborolone counterpart, underscoring the stabilizing effect of the nitro group relative to an unsubstituted ring in a comparable scaffold.[4] [b] The principle of substituent effects indicates that electron-donating groups increase the rate of oxidation.[4][5]

Key Insights from the Data:
  • Substituent Effects: As predicted by the mechanism, installing a powerful electron-withdrawing group like a nitro group enhances stability. Conversely, electron-donating groups are known to decrease stability by enriching the boron center, which facilitates the rate-limiting oxidation step.[4][5]

  • Cyclic Esters (Benzoxaboroles): The formation of a simple intramolecular five-membered ring ester, as seen in benzoxaborole (BL), provides a significant ~12-fold increase in stability over the parent PBA.[2] This is attributed to modest stereoelectronic effects that disfavor the formation of the transition state.[1]

  • Boralactones (Benzoxaborolones): The most dramatic effect is seen with the benzoxaborolone (BOL) structure. Here, an intramolecular ligand from a pendant carboxyl group forms a boralactone. This configuration confers an extraordinary 5,000-fold increase in stability compared to PBA.[2][3] Computational analyses reveal that this remarkable resistance to oxidation arises from diminished stabilization of the developing empty p-orbital on the boron atom during the rate-limiting transition state.[2]

Experimental Protocol: Assessing Oxidative Stability

A reliable and straightforward method for quantifying oxidative stability is a continuous kinetic assay using UV-Vis spectrophotometry. The assay monitors the formation of the phenol product, which typically has a distinct UV absorbance spectrum from the starting boronic acid.

Principle:

The rate of oxidation is determined by monitoring the change in absorbance at a wavelength where the difference between the phenol product and the boronic acid reactant is maximal. The reaction is run under pseudo-first-order conditions (a large excess of H₂O₂) to simplify the kinetics. The observed second-order rate constant (k_obs) is then calculated.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis A Prepare Buffer (e.g., PBS, pH 7.4) D Equilibrate Buffer in Cuvette at desired temperature (e.g., 25°C) A->D B Prepare Stock Solution of Boronic Acid (e.g., 10 mM in DMSO) E Add Boronic Acid Stock to Cuvette (Final concentration e.g., 100 µM) B->E C Prepare Stock Solution of H₂O₂ (e.g., 1 M in Buffer) G Initiate Reaction by Adding H₂O₂ Stock (Final concentration e.g., 10 mM) C->G D->E F Record Baseline UV-Vis Spectrum E->F F->G H Immediately Start Kinetic Measurement (Monitor Absorbance vs. Time) G->H I Plot Absorbance vs. Time H->I J Determine Initial Rate (v₀) from the linear portion of the curve I->J K Calculate Second-Order Rate Constant (k_obs) k_obs = v₀ / ([BA] * [H₂O₂]) J->K

References

Comparative study of different palladium catalysts for sulfonamide boronic acid coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of aryl sulfonamides is a critical step in the creation of new therapeutic agents. These motifs are present in a significant portion of pharmaceuticals, valued for their robust chemical properties and biological activity.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for forming the crucial carbon-sulfur or carbon-carbon bonds adjacent to the sulfonamide group. However, the success of this transformation is profoundly dependent on the choice of the palladium catalyst.

The strong electron-withdrawing nature of the sulfonyl group and the potential for challenging side reactions, such as desulfonylation, make these couplings non-trivial.[2] This guide provides an in-depth comparative analysis of different classes of palladium catalysts, offering field-proven insights and experimental data to aid in catalyst selection and reaction optimization. We will explore the mechanistic underpinnings of the reaction and compare the performance of classical palladium sources, advanced palladacycle precatalysts, and robust N-heterocyclic carbene (NHC) complexes.

The Mechanism: A Palladium-Orchestrated Dance

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. Understanding this cycle is fundamental to appreciating how different catalyst systems can influence reaction efficiency. The process involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The base plays a critical role by activating the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_Aryl R¹-Pd(II)L_n-X Pd0->PdII_Aryl R¹-X Oxidative Addition OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)L_n-R² PdII_Aryl->PdII_Diaryl [R²-B(OH)₃]⁻ Transmetalation Transmetalation Transmetalation PdII_Diaryl->Pd0 R¹-R² Reductive Elimination Product R¹-R² PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide R¹-X (Aryl Sulfonamide Halide) BoronicAcid R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., K₂CO₃) Boronate->PdII_Aryl

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Catalyst Classes: A Head-to-Head Comparison

The choice of ligand and palladium source dictates the stability, activity, and scope of the catalytic system. We will compare three major classes of catalysts used in modern organic synthesis.

Classical Systems: In Situ Generation with Simple Pd Salts

The most traditional approach involves combining a simple palladium salt, like Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), with a phosphine ligand.[5][6] The active Pd(0) species is generated in situ.

  • Key Ligands: Triphenylphosphine (PPh₃), 1,1'-Bis(diphenylphosphino)ferrocene (dppf).

  • Mechanism of Action: The phosphine ligand serves a dual role: it reduces the Pd(II) precursor to the active Pd(0) state and stabilizes the resulting complex, influencing its reactivity.[7]

  • Performance Insights: While cost-effective for initial screening, these systems can be sensitive to air and moisture. The reactivity order for sulfonyl-containing electrophiles is generally ArI > ArSO₂Cl > ArBr >> ArCl.[8] Achieving high yields often requires elevated temperatures and careful optimization of the Pd/ligand ratio.[5][9]

  • Causality: The success of these systems hinges on the equilibrium between various palladium species in solution. Inefficient generation or instability of the active Pd(0) complex can lead to lower yields and catalyst decomposition.

The Vanguard of Efficiency: Buchwald Palladacycle Precatalysts

Developed to overcome the limitations of classical systems, palladacycle precatalysts, particularly those developed by the Buchwald group, are air-stable, well-defined complexes that rapidly generate the active monoligated Pd(0) species upon activation.[10][11]

  • Key Ligands: These catalysts incorporate bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos, XPhos, and RuPhos.[12][13]

  • Mechanism of Action: The precatalyst structure ensures the clean and rapid formation of the catalytically active L-Pd(0) species under reaction conditions.[10] The steric bulk and electron-donating ability of the biarylphosphine ligands facilitate both the oxidative addition of challenging substrates (like aryl chlorides) and the final reductive elimination step.[13]

  • Performance Insights: These catalysts exhibit exceptional activity, often allowing for reactions at room temperature with very low catalyst loadings (down to ppm levels in some cases).[10][12] They have demonstrated broad scope in C-N and C-S bond-forming reactions, making them highly suitable for complex sulfonamide synthesis.[1][12]

  • Causality: The pre-formed nature of these catalysts bypasses the often-unpredictable in situ activation step, leading to more reproducible and robust results. The ligand design is explicitly tailored to promote the key steps of the catalytic cycle for challenging substrates.

The Industrial Workhorse: N-Heterocyclic Carbene (NHC) Complexes

N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands. They form highly stable bonds with palladium and are exceptionally strong electron donors, leading to robust and highly active catalysts. The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a prime example.

  • Key Ligands: Imidazolium-based NHC ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium), SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidinium), and the more sterically demanding IPent.

  • Mechanism of Action: The PEPPSI precatalysts feature a stabilizing, labile pyridine ligand that is easily displaced to initiate the catalytic cycle. The strong Pd-NHC bond prevents ligand dissociation, leading to a highly stable and long-lived catalyst.

  • Performance Insights: PEPPSI catalysts are distinguished by their remarkable stability to air and moisture, making them exceptionally user-friendly (no glovebox required).[14] They exhibit high efficiency across a wide range of substrates, including electron-rich and sterically hindered partners, and are effective in various cross-coupling reactions.[15][16][17] The PEPPSI-IPent variant is particularly effective for demanding, sterically-hindered couplings.

  • Causality: The robustness of the Pd-NHC bond translates directly to catalyst longevity and resistance to decomposition pathways that can plague phosphine-based systems. This makes them ideal for large-scale industrial applications where consistency and reliability are paramount.

Ligand_Structures cluster_PPh3 Triphenylphosphine (PPh₃) cluster_SPhos SPhos cluster_IPr IPr (NHC Ligand) PPh3 SPhos IPr Experimental_Workflow Start Start: Assemble Reactants Vessel To an oven-dried vial add: - Aryl Sulfonamide Halide (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (e.g., K₂CO₃, 2.0-3.0 eq) - Magnetic stir bar Start->Vessel Inert Seal vial, evacuate and backfill with inert gas (e.g., Argon) (3x) Vessel->Inert Solvent Add anhydrous solvent (e.g., Dioxane, THF, Toluene) Inert->Solvent Degas Sparity mixture with Argon for 10-15 minutes Solvent->Degas Catalyst Add Palladium Precatalyst (e.g., SPhos Pd G3 or PEPPSI-IPr) (0.1 - 2 mol%) Degas->Catalyst Heat Heat reaction to desired temperature (e.g., 80-110 °C) with stirring Catalyst->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Workup Cool to RT, dilute with solvent (e.g., EtOAc), wash with H₂O & brine, dry over Na₂SO₄, concentrate. Monitor->Workup Upon completion Purify Purify by column chromatography Workup->Purify End End: Characterize Product Purify->End

References

A Senior Application Scientist's Guide to Benchmarking (2-[(Methylamino)sulfonyl]phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development and synthetic chemistry, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, robustness, and overall success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, and the choice of the boronic acid partner is paramount. This guide provides an in-depth technical comparison of the performance of (2-[(Methylamino)sulfonyl]phenyl)boronic acid against a curated selection of widely used commercial boronic acids. By examining the interplay of electronic and steric effects, supported by established experimental data, this document aims to equip you with the insights necessary to make informed decisions for your synthetic endeavors.

Introduction: The Significance of Boronic Acid Selection in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is celebrated for its mild reaction conditions and broad functional group tolerance. The catalytic cycle, elegantly simple in its representation, is a nuanced interplay of oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic moiety is transferred from boron to the palladium center, is often the rate-determining step and is highly sensitive to the properties of the boronic acid.

The structure of the boronic acid, particularly the substituents on the aromatic ring, dictates its reactivity through a combination of electronic and steric effects. Electron-donating groups can enhance the nucleophilicity of the aryl group, potentially accelerating transmetalation, while electron-withdrawing groups can have the opposite effect. Steric hindrance, especially from ortho-substituents, can impede the approach of the boronic acid to the palladium complex, thereby slowing the reaction.

This guide focuses on this compound, a compound of interest due to the presence of an ortho-sulfonamide group. This substituent is expected to exert a significant influence on the boronic acid's reactivity, stability, and potential for secondary interactions with the catalyst.

The Benchmarking Panel: A Rationale for Selection

To provide a comprehensive performance context for this compound, a panel of three commercially available boronic acids has been selected. This panel is designed to dissect the influence of electronic and steric factors.

  • Phenylboronic Acid (PBA): As the parent compound, PBA serves as the fundamental benchmark, representing a baseline of reactivity with minimal electronic or steric bias.

  • 4-Methoxyphenylboronic Acid: This boronic acid features an electron-donating methoxy group in the para-position. It is expected to exhibit enhanced reactivity compared to PBA due to the increased electron density on the aromatic ring, which facilitates the transmetalation step.

  • 2-Fluorophenylboronic Acid: The fluorine atom at the ortho-position introduces both steric bulk and a strong electron-withdrawing inductive effect. This compound will serve as a benchmark to evaluate the impact of ortho-substitution and electron-withdrawing character on coupling efficiency.

Theoretical Underpinnings: Predicting the Performance of this compound

The ortho-(methylamino)sulfonyl group in our target compound is anticipated to influence its reactivity in several ways:

  • Electronic Effect: The sulfonamide group is strongly electron-withdrawing, which is known to decrease the nucleophilicity of the aryl group and can slow down the transmetalation step. This is reflected in the acidity of the boronic acid. The pKa of a similar compound, 4-(N-allylsulfamoyl)-phenylboronic acid, has been reported to be 7.4 ± 0.1, which is significantly lower than that of phenylboronic acid (pKa ≈ 8.8).[1] This increased acidity indicates a more Lewis acidic boron center, which could also influence its interaction with the base and the palladium catalyst.

  • Steric Hindrance: The presence of a substituent at the ortho-position introduces steric bulk around the carbon-boron bond. This can hinder the approach of the boronic acid to the palladium center, potentially leading to lower reaction rates and yields compared to its meta- or para-substituted counterparts.

  • Potential for Chelation: The sulfonamide group, with its oxygen and nitrogen atoms, has the potential to act as a coordinating ligand for the palladium catalyst. This chelation effect can either be beneficial, by pre-organizing the transition state and promoting the reaction, or detrimental, by leading to catalyst inhibition.

Based on these factors, it is hypothesized that this compound may exhibit a lower reaction rate compared to phenylboronic acid and 4-methoxyphenylboronic acid due to the combination of steric hindrance and the electron-withdrawing nature of the sulfonamide group. Its performance relative to 2-fluorophenylboronic acid will be particularly insightful, as both are ortho-substituted with electron-withdrawing groups.

Comparative Experimental Data

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic Acid 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O1001291[2]
4-Methoxyphenylboronic Acid 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100292[3]
2-Fluorophenylboronic Acid 1-Bromo-4-fluorobenzeneG-COOH-Pd-10Na₂CO₃H₂O/EtOH1103~90[4]

The data indicates that both electron-donating (4-methoxyphenylboronic acid) and other electron-withdrawing (2-fluorophenylboronic acid on a similar substrate) boronic acids can provide high yields, often with optimized catalyst systems and conditions. The generally high yields achievable with a variety of boronic acids underscore the versatility of the Suzuki-Miyaura coupling.[3]

Experimental Protocol for a Standardized Benchmarking Study

To facilitate a direct and rigorous comparison, the following detailed experimental protocol for a benchmark Suzuki-Miyaura cross-coupling reaction is provided. This protocol is designed to be a self-validating system, allowing researchers to generate their own comparative data.

Objective: To determine the relative reactivity and yield of this compound in comparison to Phenylboronic Acid, 4-Methoxyphenylboronic acid, and 2-Fluorophenylboronic acid in a standardized Suzuki-Miyaura coupling reaction with 4-bromoanisole.
Materials:
  • This compound

  • Phenylboronic Acid (PBA)

  • 4-Methoxyphenylboronic acid

  • 2-Fluorophenylboronic acid

  • 4-Bromoanisole

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Deionized Water, degassed

  • Internal Standard (e.g., Dodecane)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flasks and standard glassware for inert atmosphere techniques

  • High-Performance Liquid Chromatography (HPLC) system

Reaction Setup and Procedure:
  • Catalyst Pre-formation (optional but recommended for consistency): In a glovebox or under a robust inert atmosphere, to a Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add anhydrous toluene (5 mL) and stir at room temperature for 15 minutes.

  • Reaction Assembly: To a separate Schlenk flask equipped with a magnetic stir bar, add the respective boronic acid (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (8 mL) and degassed deionized water (2 mL) to the flask containing the substrates and base.

  • Reaction Initiation: To the stirring suspension, add the pre-formed catalyst solution via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Sampling and Quenching: For each time point, withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture and immediately quench it in a vial containing ethyl acetate (1 mL) and a known amount of internal standard.

  • Work-up (at the end of the reaction): After the reaction is complete (or after 240 minutes for comparison), cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the quenched samples and the final crude product by HPLC to determine the conversion of 4-bromoanisole and the yield of the biaryl product relative to the internal standard. Purify the final product by column chromatography on silica gel to determine the isolated yield.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_halide Ar-Pd(II)L_n-X OA->PdII_halide Ar-X TM Transmetalation PdII_aryl Ar-Pd(II)L_n-Ar' TM->PdII_aryl RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Ar-Ar' PdII_halide->TM Ar'-B(OH)₂ Base PdII_aryl->RE ArX Ar-X ArBOH2 Ar'-B(OH)₂ Base Base ArAr Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Benchmarking Boronic Acids

Benchmarking_Workflow start Start: Select Boronic Acids (Target & Benchmarks) setup Reaction Setup (Inert Atmosphere) - Boronic Acid (1.2 eq) - 4-Bromoanisole (1.0 eq) - Pd(OAc)₂/SPhos - K₃PO₄ start->setup reaction Initiate Reaction (Add Catalyst, Heat to 80°C) setup->reaction monitoring Kinetic Monitoring (HPLC Analysis of Aliquots at t = 0, 15, 30, 60, 120, 240 min) reaction->monitoring workup Reaction Work-up (Quench, Extraction, Drying) monitoring->workup analysis Data Analysis - Plot % Conversion vs. Time - Determine Initial Rates - Calculate Isolated Yields workup->analysis comparison Comparative Performance Evaluation analysis->comparison end End: Conclude on Relative Reactivity comparison->end

Caption: A streamlined workflow for the comparative kinetic analysis of boronic acids.

Conclusions and Future Outlook

This guide provides a comprehensive framework for benchmarking the performance of this compound against key commercial boronic acids in the Suzuki-Miyaura cross-coupling reaction. The provided experimental protocol offers a robust method for generating direct comparative data.

The unique structural features of this compound, namely the ortho-sulfonamide group, present an interesting case study in the balance of electronic deactivation, steric hindrance, and potential chelation effects. While it is anticipated to be a less reactive coupling partner than unsubstituted or electron-rich boronic acids, its utility may lie in specific applications where its particular electronic properties are desirable or where the sulfonamide moiety is a key pharmacophore.

Further studies, including detailed kinetic analysis and computational modeling, would provide deeper insights into the precise mechanistic role of the ortho-(methylamino)sulfonyl group and could pave the way for the rational design of new, highly efficient boronic acids for challenging cross-coupling transformations.

References

A Senior Application Scientist's Guide to the Evaluation of Boronic Acids as Covalent Inhibitors of Serine Proteases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of Serine Proteases as Drug Targets

Serine proteases represent one of the largest and most extensively studied families of enzymes, playing critical roles in a vast array of physiological processes, from digestion and blood coagulation to immunity and cellular signaling.[1] Their catalytic activity is defined by a nucleophilic serine residue within a highly conserved catalytic triad. Dysregulation of serine protease activity is a hallmark of numerous pathologies, including cancer, inflammation, and infectious diseases, making them compelling targets for therapeutic intervention.[1][2]

The development of inhibitors for these enzymes has been a cornerstone of drug discovery. Among the various strategies, covalent inhibition offers distinct advantages, such as high potency and prolonged duration of action, often stemming from long drug-target residence times.[3][4] This guide focuses on a particularly successful class of covalent inhibitors: boronic acids . We will provide an in-depth evaluation of their mechanism, a guide to their experimental characterization, and a comparative analysis against other common inhibitor classes.

The Boronic Acid Warhead: A Privileged Scaffold for Serine Protease Inhibition

Boronic acids have emerged as a premier class of "warhead" for designing potent and often highly specific serine protease inhibitors.[2] Their success is rooted in the unique electronic nature of the boron atom. It acts as a powerful electrophile, readily attacked by the catalytic serine's hydroxyl group.[5]

This interaction forms a stable, yet reversible, covalent bond, creating a tetrahedral boronate adduct that mimics the high-energy transition state of peptide bond hydrolysis.[6][7] This transition-state analogy is a key reason for their high potency. Unlike irreversible inhibitors that form permanent bonds, the reversible nature of the boronate adduct can reduce the potential for off-target toxicity while still providing a long residence time on the target enzyme.[3][4][8]

Mechanism of Covalent Inhibition

The inhibitory mechanism is a two-step process. First, the inhibitor binds non-covalently to the enzyme's active site. This is followed by the nucleophilic attack of the catalytic Serine (Ser195 in chymotrypsin) on the electrophilic boron atom, forming the tetrahedral covalent adduct. The stability of this adduct is further enhanced by hydrogen bonds within the active site, particularly with the oxyanion hole.

Boronic Acid Inhibition Mechanism cluster_0 Enzyme Active Site E_SerOH Serine Protease (E-Ser-OH) TS_Complex Tetrahedral Adduct (E-Ser-O-B(OH)R) EI_Complex Non-covalent Encounter Complex TS_Complex->EI_Complex k_rev I_BOH2 Boronic Acid Inhibitor (I-B(OH)2) I_BOH2->EI_Complex k_on EI_Complex->TS_Complex k_form EI_Complex->I_BOH2 k_off

Caption: Mechanism of serine protease inhibition by a boronic acid.

A Validated Workflow for Inhibitor Evaluation

A rigorous and systematic evaluation is critical to characterize a novel boronic acid inhibitor. The workflow must confirm the covalent mechanism, quantify potency and kinetics, and assess selectivity. This self-validating process ensures that experimental choices build upon one another, leading to a comprehensive understanding of the inhibitor's properties.

Inhibitor Evaluation Workflow Start Start: Novel Boronic Acid Inhibitor Biochem Part 1: Biochemical Characterization Start->Biochem Kinetics Enzyme Kinetics (IC50, Ki, kon/koff) Biochem->Kinetics Quantify Potency Biophys Part 2: Biophysical Confirmation Kinetics->Biophys Hypothesize Covalent Mechanism MassSpec Mass Spectrometry (Intact Protein & LC-MS/MS) Biophys->MassSpec Confirm Adduct Mass & Identify Site Xray X-ray Crystallography (Optional) MassSpec->Xray Visualize Interaction Cellular Part 3: Cellular Evaluation MassSpec->Cellular Proceed with Confirmed Covalent Inhibitor Xray->Cellular CellPotency Cell-Based Potency (Cellular IC50) Cellular->CellPotency Assess Efficacy in Cells Selectivity Selectivity Profiling (Activity-Based Probes) CellPotency->Selectivity Determine Off-Target Effects End End: Characterized Lead Compound Selectivity->End

Caption: A comprehensive workflow for evaluating boronic acid inhibitors.

Part 1: Biochemical Characterization of Inhibitor Potency

The initial step is to quantify the inhibitor's potency against the purified target protease. For boronic acids, which often exhibit slow-binding kinetics, standard IC50 determination protocols must be adapted to account for the time-dependent nature of the inhibition.[3][9]

Experimental Protocol: IC50 Determination for Slow-Binding Inhibitors

This protocol utilizes a fluorogenic substrate, which is highly sensitive and suitable for kinetic measurements.[10][11]

1. Materials:

  • Purified serine protease of interest.
  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin-like proteases).
  • Boronic acid inhibitor stock solution (in DMSO).
  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20).
  • 96-well or 384-well black microplates.
  • Fluorescence microplate reader.

2. Procedure:

  • Reagent Preparation:
  • Prepare a 2X enzyme solution in assay buffer at a concentration that yields a linear reaction rate for at least 60 minutes.
  • Prepare a 2X substrate solution in assay buffer. The optimal concentration is typically at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibition.
  • Prepare a serial dilution of the boronic acid inhibitor in assay buffer. It is crucial to include a DMSO-only control.
  • Pre-incubation (Critical Step):
  • In the microplate, add equal volumes of the 2X enzyme solution and each inhibitor dilution.
  • Causality: This pre-incubation step is essential for slow-binding inhibitors to allow the enzyme-inhibitor complex (EI) to reach equilibrium before the substrate is introduced.[12] Insufficient pre-incubation will lead to an underestimation of potency (an artificially high IC50).
  • Incubate the plate for various time points (e.g., 15, 30, 60, 120 minutes) at the desired assay temperature (e.g., 37°C).
  • Reaction Initiation and Measurement:
  • Initiate the enzymatic reaction by adding the 2X substrate solution to all wells.
  • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (kinetic mode). The excitation/emission wavelengths will depend on the fluorophore (e.g., 360 nm Ex / 460 nm Em for AMC).
  • Data Analysis:
  • Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the progress curves.
  • Plot the reaction velocity against the logarithm of the inhibitor concentration for each pre-incubation time point.
  • Fit the data to a four-parameter variable slope equation to determine the IC50 value at each time point.
  • Trustworthiness: A hallmark of a slow-binding inhibitor is a time-dependent decrease in the IC50 value, which should plateau as the pre-incubation time allows the system to reach equilibrium.[13] The final, lowest IC50 value should be reported.

Part 2: Biophysical Confirmation of the Covalent Adduct

While kinetic data strongly suggests a covalent mechanism, direct biophysical evidence is required for definitive proof. Mass spectrometry (MS) is the gold-standard technique for this purpose.[14]

Experimental Protocol: LC-MS/MS Analysis of the Covalent Adduct

This protocol aims to first confirm the mass of the intact protein-inhibitor adduct and then to pinpoint the exact site of modification via peptide mapping.[15]

1. Materials:

  • Purified serine protease.
  • Boronic acid inhibitor.
  • Denaturing buffer (e.g., 8 M Urea, 50 mM Tris-HCl, pH 8.0).
  • Reducing agent (e.g., DTT).
  • Alkylating agent (e.g., Iodoacetamide).
  • Proteolytic enzyme for digestion (e.g., Trypsin).
  • LC-MS/MS system (e.g., Orbitrap or Q-TOF).

2. Procedure:

  • Adduct Formation:
  • Incubate the serine protease with a 5- to 10-fold molar excess of the boronic acid inhibitor for a sufficient time (e.g., 2 hours) to ensure complete reaction. Include a control sample of the enzyme incubated with DMSO.
  • Intact Protein Analysis (Top-Down Approach):
  • Desalt the samples using a suitable method (e.g., C4 ZipTip).
  • Analyze the samples by LC-MS. Deconvolute the resulting mass spectra.
  • Causality: A successful covalent modification will result in a mass shift in the treated sample corresponding to the molecular weight of the inhibitor minus the mass of two water molecules (due to the formation of two covalent bonds in the boronate ester with serine and potentially a catalytic water or histidine).[14]
  • Peptide Mapping (Bottom-Up Approach):
  • Denature, reduce, and alkylate the protein samples (both control and inhibitor-treated).
  • Digest the proteins into smaller peptides using trypsin.
  • Analyze the resulting peptide mixtures by LC-MS/MS.
  • Data Analysis:
  • Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the known sequence of the serine protease.
  • Crucially, the search parameters must be modified to include a variable modification on serine residues corresponding to the mass of the bound boronic acid.
  • Trustworthiness: The identification of a peptide containing a serine residue with the expected mass shift in the inhibitor-treated sample—but not the control—provides definitive proof of the covalent binding site.[15][16]

Part 3: Evaluation in a Cellular Context

Potent biochemical inhibition does not always translate to cellular efficacy. A successful inhibitor must be able to cross cell membranes, engage its target in the complex cellular milieu, and exhibit selectivity to avoid off-target effects.[2]

Experimental Protocol: Cell-Based Serine Protease Activity Assay

This protocol uses a cell-permeable fluorescently-labeled inhibitor (an activity-based probe, ABP) to quantify the engagement of the target protease by the boronic acid inhibitor inside living cells.[17][18]

1. Materials:

  • Cell line expressing the target serine protease.
  • Complete cell culture medium.
  • Boronic acid inhibitor.
  • Cell-permeable serine protease ABP with a fluorescent tag (e.g., a fluorophosphonate probe).[17][18]
  • Lysis buffer.
  • SDS-PAGE gels and Western blotting equipment.
  • Fluorescence gel scanner.

2. Procedure:

  • Cell Treatment:
  • Plate cells and grow to ~80% confluency.
  • Treat the cells with a range of concentrations of the boronic acid inhibitor for a set period (e.g., 1-4 hours). Include a DMSO vehicle control.
  • Activity-Based Probe Labeling:
  • After inhibitor treatment, add the fluorescent ABP to the cell culture medium and incubate for a specific time (e.g., 30-60 minutes).
  • Causality: The ABP will covalently bind to the active site of any serine protease that has not been engaged by the boronic acid inhibitor. Therefore, the fluorescence signal is inversely proportional to the target engagement by the test inhibitor.[19]
  • Sample Processing and Analysis:
  • Wash the cells to remove excess probe, then lyse the cells.
  • Measure the total protein concentration in each lysate.
  • Separate equal amounts of protein from each sample by SDS-PAGE.
  • Scan the gel using a fluorescence scanner to visualize labeled proteases.
  • Data Analysis:
  • Identify the band corresponding to the target protease based on its molecular weight.
  • Quantify the fluorescence intensity of this band for each inhibitor concentration.
  • Plot the fluorescence intensity against the inhibitor concentration to determine the cellular IC50, which reflects the concentration required to engage 50% of the target enzyme in a cellular environment.
  • Trustworthiness: This method provides a direct readout of target engagement and can simultaneously reveal inhibition of other active serine proteases in the cell (selectivity profiling), validating the inhibitor's specificity in a native biological system.[17]

Part 4: Comparative Analysis

To fully appreciate the utility of boronic acids, it is essential to compare their performance against other common serine protease inhibitor warheads.

FeatureBoronic AcidsPeptide Aldehydesα-KetoamidesSulfonyl Fluorides
Mechanism Reversible CovalentReversible CovalentReversible CovalentIrreversible Covalent
Adduct Formed Tetrahedral BoronateHemiacetalHemiketalSulfonyl-Enzyme
Potency High to Very High (nM to pM)[6]Moderate to HighHighVery High
Selectivity Can be very high, tuned by peptide sequence[6]Moderate; reactive with other nucleophiles[6]Generally GoodOften less selective
Stability Generally good; can be susceptible to oxidation[20]Often unstable, prone to oxidationMore stable than aldehydesHighly stable
Key Advantage Combination of high potency and reversibilityWell-established scaffoldGood potency and stabilityPermanent inactivation
Key Disadvantage Potential for off-target diol bindingLower potency and stability vs. boronics[6]Can be less potent than boronicsPotential for toxicity due to irreversible binding

Analysis: Boronic acids occupy a "sweet spot" for many therapeutic applications. They are generally more potent and stable than peptide aldehydes.[6] While irreversible inhibitors like sulfonyl fluorides can offer maximum potency, the reversible nature of boronic acids often provides a superior safety profile by minimizing the risk of permanent, off-target enzyme inactivation.[21] The ability to fine-tune selectivity through peptidic scaffolds makes them exceptionally versatile for targeting specific proteases within a large family.[2]

Conclusion and Future Directions

Boronic acids have proven to be an exceptionally valuable class of covalent inhibitors for serine proteases, leading to several FDA-approved drugs.[20][22] Their unique ability to form a potent, yet reversible, covalent bond with the active site serine provides a powerful combination of efficacy and a tunable safety profile. The experimental workflow detailed in this guide—progressing from kinetic characterization to biophysical confirmation and finally to cellular validation—provides a robust framework for the comprehensive evaluation of novel boronic acid candidates. As our understanding of the roles of specific serine proteases in disease continues to expand, the strategic design and rigorous evaluation of boronic acid inhibitors will undoubtedly remain a cornerstone of modern drug discovery.

References

A Comparative Guide to the Structure-Activity Relationship of Sulfonamide Phenylboronic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both potent and selective modulation of biological targets is perpetual. Among these, the sulfonamide phenylboronic acid motif has emerged as a particularly compelling "privileged scaffold." This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this class of compounds, focusing on their remarkable inhibitory activity against two critical enzyme families: β-lactamases and carbonic anhydrases. By dissecting the intricate interplay between molecular structure and biological function, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future design and optimization efforts.

The rationale for combining the sulfonamide and phenylboronic acid moieties is rooted in established principles of medicinal chemistry. Sulfonamides are a well-entrenched class of therapeutic agents, known for their diverse biological activities, including antibacterial and diuretic effects[1]. Their ability to act as hydrogen bond donors and acceptors facilitates strong interactions with enzyme active sites[2]. On the other hand, boronic acids are recognized for their unique ability to form reversible covalent bonds with the catalytic serine or zinc-bound hydroxide in the active sites of various enzymes, mimicking the tetrahedral transition state of the catalyzed reaction[3]. The phenyl ring serves as a versatile linker, allowing for the strategic placement of these two key functional groups and for the exploration of various substituents to fine-tune potency and selectivity.

This guide will delve into the distinct SAR profiles of sulfonamide phenylboronic acid derivatives against β-lactamases and carbonic anhydrases, supported by quantitative experimental data. We will explore how subtle modifications to the scaffold can dramatically alter inhibitory potency and isoform selectivity. Furthermore, detailed experimental protocols for key enzyme inhibition assays are provided to ensure the reproducibility and validation of findings.

I. Sulfonamide Phenylboronic Acids as β-Lactamase Inhibitors: A Paradigm Shift in SAR

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, represents a significant global health threat. These enzymes inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring[3]. The development of β-lactamase inhibitors to be co-administered with β-lactam antibiotics is a clinically validated strategy to overcome this resistance. While carboxamide-based boronic acids have been explored as β-lactamase inhibitors, the replacement of the carboxamide linker with a sulfonamide has revealed a surprisingly distinct and potent SAR profile[2][3].

Comparative Analysis: Sulfonamide vs. Carboxamide Scaffolds

A seminal study directly compared a series of sulfonamide boronic acids with their corresponding carboxamide analogs against the AmpC β-lactamase, a class C enzyme that is a major contributor to antibiotic resistance. The results, summarized in the table below, demonstrate a clear divergence in their SAR.

Compound IDR GroupSulfonamide Ki (μM)Carboxamide Ki (μM)Fold Improvement (Sulfonamide vs. Carboxamide)
1a Methyl0.78918.523.4
2a Phenylacetyl0.0700.5708.1
3a 2-Thienylacetyl0.0250.2208.8
4a 2-Naphthylacetyl0.6700.0330.05 (20-fold weaker)
5a m-Carboxybenzyl0.4300.0310.07 (14-fold weaker)

Data compiled from a study on AmpC β-lactamase inhibitors.[2][3]

Key SAR Insights for β-Lactamase Inhibitors:

  • Small, Unsubstituted Side Chains Favor Sulfonamides: For smaller R groups, such as methyl, the sulfonamide derivative (1a ) is dramatically more potent (23-fold) than its carboxamide counterpart. This suggests that the sulfonamide moiety itself provides a more favorable interaction with the AmpC active site when the side chain is not bulky.

  • Larger, Aromatic Side Chains Show a Mixed Effect: While the phenylacetyl (2a ) and 2-thienylacetyl (3a ) sulfonamides are still more potent than their carboxamide analogs, the advantage is less pronounced.

  • Bulky and Charged Side Chains are Detrimental for Sulfonamides: A striking reversal in potency is observed with larger and more complex side chains. The 2-naphthylacetyl (4a ) and m-carboxybenzyl (5a ) sulfonamides are significantly weaker inhibitors than their carboxamide counterparts. This indicates a distinct steric and electronic intolerance in the active site for bulky sulfonamide derivatives.

Structural Basis for the Divergent SAR

X-ray crystal structures of these inhibitors in complex with AmpC β-lactamase provide a molecular-level explanation for these observations. The sulfonamide moiety adopts a different geometry and polarity compared to the carboxamide group. This leads to altered hydrogen bonding networks and steric interactions within the enzyme's active site, ultimately dictating the observed SAR[2][3].

SAR_BetaLactamase cluster_sulfonamide Sulfonamide Derivatives cluster_carboxamide Carboxamide Derivatives Small R Small R-groups (e.g., Methyl) Potency_High_S High Potency (Low Ki) Small R->Potency_High_S Favorable Fit Large R Large/Bulky R-groups (e.g., Naphthyl) Potency_Low_S Low Potency (High Ki) Large R->Potency_Low_S Steric Hindrance Potency_Moderate_C Moderate Potency Potency_High_C High Potency Small R_C Small R-groups Small R_C->Potency_Moderate_C Large R_C Large/Bulky R-groups Large R_C->Potency_High_C Tolerated caption SAR Comparison: Sulfonamide vs. Carboxamide β-Lactamase Inhibitors

Caption: A diagram illustrating the contrasting structure-activity relationships of sulfonamide and carboxamide boronic acid derivatives as β-lactamase inhibitors.

II. Sulfonamide Phenylboronic Acids as Carbonic Anhydrase Inhibitors: Targeting a Ubiquitous Enzyme Family

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer[4][5]. Sulfonamides are the archetypal carbonic anhydrase inhibitors, with their primary sulfonamide group coordinating directly to the catalytic zinc ion[6]. The incorporation of a phenylboronic acid moiety offers a novel avenue for exploring the SAR of this class of inhibitors.

Quantitative Analysis of Carbonic Anhydrase Inhibition

The inhibitory potency of sulfonamide derivatives against various carbonic anhydrase isoforms is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). The following table presents a selection of sulfonamide derivatives and their inhibitory activities against two major human CA isoforms, hCA I and hCA II.

Compound IDR Group on Phenyl RinghCA I Ki (nM)hCA II Ki (nM)
6a 4-Methyl110.385.6
6b 4-Fluoro98.772.1
6c 4-Chloro68.462.8
6d 4-Bromo75.269.5
7a 3-Methoxy250.1153.7
7b 3-Chloro189.5112.4

Data compiled from various studies on carbonic anhydrase inhibitors.[7]

Key SAR Insights for Carbonic Anhydrase Inhibitors:

  • Electron-Withdrawing Groups Enhance Potency: Halogen substituents at the para-position of the phenyl ring (compounds 6b-6d ) generally lead to potent inhibition of both hCA I and hCA II. The chloro-substituted derivative (6c ) exhibits the highest potency in this series. This suggests that electron-withdrawing groups on the phenyl ring enhance the binding affinity.

  • Positional Isomers Influence Activity: The position of the substituent on the phenyl ring is critical. For instance, a chloro group at the meta-position (7b ) results in weaker inhibition compared to the para-substituted analog (6c ).

  • Isoform Selectivity: While many sulfonamides are broad-spectrum CA inhibitors, subtle structural modifications can introduce isoform selectivity. The development of isoform-selective inhibitors is a key goal in drug design to minimize off-target side effects.

SAR_CarbonicAnhydrase cluster_SAR SAR of Phenylboronic Acid Sulfonamides on Carbonic Anhydrases Scaffold Phenylboronic Acid Sulfonamide Scaffold EWG Electron-Withdrawing Group (e.g., -Cl, -F at para-position) Scaffold->EWG Substitution EDG Electron-Donating Group (e.g., -OCH3 at meta-position) Scaffold->EDG Substitution Potency_High Increased Potency (Lower Ki/IC50) EWG->Potency_High Potency_Low Decreased Potency (Higher Ki/IC50) EDG->Potency_Low caption Key SAR drivers for sulfonamide phenylboronic acid carbonic anhydrase inhibitors.

Caption: A diagram summarizing the influence of electronic properties of substituents on the inhibitory potency of sulfonamide phenylboronic acids against carbonic anhydrases.

III. Experimental Protocols: Ensuring Scientific Rigor

The trustworthiness of any SAR study hinges on the robustness and reproducibility of the experimental data. This section provides detailed, step-by-step protocols for the key enzyme inhibition assays discussed in this guide.

A. AmpC β-Lactamase Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory potency of compounds against AmpC β-lactamase using nitrocefin as a chromogenic substrate.

Materials:

  • Purified AmpC β-lactamase

  • Nitrocefin (stock solution in DMSO)

  • Assay buffer: 50 mM sodium phosphate, pH 7.0

  • Test compounds (sulfonamide phenylboronic acid derivatives) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 486 nm

Procedure:

  • Prepare Reagents:

    • Dilute the AmpC β-lactamase stock to the desired final concentration in assay buffer. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Prepare a series of dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1% (v/v).

    • Prepare the nitrocefin substrate solution in assay buffer to the desired final concentration (typically around 100 µM).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • Test compound solution (or DMSO for control)

      • AmpC β-lactamase solution

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate Reaction and Measure:

    • Initiate the reaction by adding the nitrocefin substrate solution to all wells.

    • Immediately place the microplate in the reader and measure the change in absorbance at 486 nm over time (e.g., every 30 seconds for 10 minutes). The hydrolysis of nitrocefin results in an increase in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive[8].

AmpC_Assay_Workflow Start Start Reagent_Prep Prepare Reagents: - AmpC Enzyme - Test Compounds - Nitrocefin Substrate Start->Reagent_Prep Plate_Setup Set up 96-well Plate: - Add Buffer, Compound, Enzyme Reagent_Prep->Plate_Setup Incubation Incubate for 15 min (Inhibitor Binding) Plate_Setup->Incubation Reaction_Start Initiate Reaction: Add Nitrocefin Incubation->Reaction_Start Measurement Measure Absorbance at 486 nm (Kinetic Read) Reaction_Start->Measurement Data_Analysis Data Analysis: - Calculate Initial Velocities - Determine IC50/Ki Measurement->Data_Analysis End End Data_Analysis->End

References

A Researcher's Guide to the Ames Test for Mutagenicity of Boronic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and experimental framework for assessing the mutagenicity of boronic acid compounds using the bacterial reverse mutation assay, commonly known as the Ames test. Boronic acids and their derivatives are indispensable building blocks in modern organic synthesis, particularly in the pharmaceutical industry for reactions like the Suzuki-Miyaura cross-coupling.[1] However, accumulating evidence has identified them as a "novel class of bacterial mutagen," necessitating rigorous genotoxicity assessment.[2][3] This document moves beyond a simple recitation of protocols to explain the causal mechanisms and interpretive challenges specific to this chemical class, ensuring a scientifically sound and trustworthy evaluation.

The Core Challenge: A Disconnect Between Bacterial and Eukaryotic Systems

The primary consideration for any scientist evaluating the genotoxicity of boronic acids is a well-documented discrepancy: many boronic acid compounds that test positive in the bacterial Ames assay are subsequently found to be negative for genotoxicity in eukaryotic (mammalian) cell systems.[4][5][6] This suggests that the mechanism of mutagenicity in prokaryotes may not be relevant to human health.

The prevailing hypothesis for this disconnect is that boronic acids do not act as typical mutagens that covalently bind to DNA.[3][7] Instead, their activity in bacteria is likely mediated by an indirect mechanism, possibly through oxygen-mediated oxidation that generates organic radicals , leading to DNA damage.[1][2][8] Eukaryotic cells possess more robust and complex antioxidant defense and DNA repair systems, which may effectively neutralize this threat, explaining the negative results in mammalian assays.

This finding is crucial: a positive Ames result for a boronic acid should be considered a flag for further investigation rather than a definitive condemnation. It necessitates a tiered approach to testing, moving to mammalian cell assays for a more relevant risk assessment.

Performance of the Ames Test with Boronic Acids: Key Characteristics

Experimental data reveals specific trends when testing boronic acids that differ from other chemical classes. Understanding these is key to designing a valid experiment.

  • Strain Specificity: The majority of mutagenic boronic acids show activity primarily in Salmonella typhimurium strain TA100 and/or Escherichia coli strain WP2uvrA(pKM101) .[3][7] Both of these strains are designed to detect base-pair substitution mutations, which aligns with the proposed oxidative damage mechanism.

  • Metabolic Activation (S9): Most boronic acids are direct-acting mutagens and do not require metabolic activation from a liver S9 fraction to exert their effect.[3] In many published studies, positive results are observed in the absence of S9, and these results can become negative or equivocal when S9 is added.[4][5] This is a critical experimental design parameter.

  • Structure-Activity Relationships (SAR): While predictive computational models for boronic acids are still considered unreliable, some general trends have emerged from experimental data.[2] There appears to be a correlation between mutagenicity and the electronic properties of the aryl ring, with electron-deficient aryl boronic acids being more likely to test positive.[2] Furthermore, research has suggested a potential relationship between the mutagenic activity and the reactivity of the boron center itself, as measured by ¹¹B NMR chemical shifts.[9]

Comparative Data: Ames Test Results for Various Boronic Acids

To illustrate the structure-activity relationships, the following table summarizes published data for a selection of boronic acids and related reagents. A positive result is typically defined as a reproducible, dose-responsive increase in revertant colonies that is at least twofold greater than the solvent control.

CompoundStructurePredominant Responsive Strain(s)Mutagenic without S9?Mutagenic with S9?
Phenylboronic Acid C₆H₅B(OH)₂TA100, WP2uvrAYes No
4-Fluorophenylboronic Acid FC₆H₄B(OH)₂TA100, WP2uvrAYes No
4-(Trifluoromethyl)phenylboronic Acid CF₃C₆H₄B(OH)₂TA100, WP2uvrAYes No
3,5-Bis(trifluoromethyl)phenylboronic Acid (CF₃)₂C₆H₃B(OH)₂TA100, WP2uvrAYes No
4-Methoxyphenylboronic Acid CH₃OC₆H₄B(OH)₂NoneNoNo
2-Thiopheneboronic Acid C₄H₃SB(OH)₂TA100, WP2uvrAYes No
Bis(pinacolato)diboron C₁₂H₂₄B₂O₄TA98, TA100Yes Yes
Boric Acid H₃BO₃NoneNoNo

Data synthesized from Hansen et al., Organic Process Research & Development (2015).[2][10]

This data clearly shows the trend of electron-withdrawing groups (F, CF₃) correlating with a positive mutagenic response, while electron-donating groups (OCH₃) correlate with a negative response. It also highlights that common reagents like bis(pinacolato)diboron are mutagenic in the assay.[2]

Experimental Protocol: A Validated Ames Test for Boronic Acids (OECD 471)

This protocol is grounded in the OECD 471 guideline and incorporates specific considerations for boronic acid compounds. A self-validating system requires meticulous attention to controls and cytotoxicity.

Materials and Strains
  • Bacterial Strains: A minimum of five strains should be used.[11] The recommended set is:

    • S. typhimurium TA98 (frameshift)

    • S. typhimurium TA100 (base-pair substitution)

    • S. typhimurium TA1535 (base-pair substitution)

    • S. typhimurium TA1537 (frameshift)

    • E. coli WP2uvrA(pKM101) (base-pair substitution)

  • Metabolic Activation: Aroclor-1254 or Phenobarbital/β-naphthoflavone induced rat liver S9 fraction.[12][13][14]

  • Controls:

    • Negative Control: The solvent used to dissolve the test article (e.g., Dimethyl sulfoxide - DMSO).[15]

    • Positive Controls (without S9): Strain-specific mutagens (e.g., Sodium Azide for TA1535, 2-Nitrofluorene for TA98, 4-Nitroquinoline N-oxide for TA100).[15]

    • Positive Control (with S9): A pro-mutagen that requires metabolic activation (e.g., 2-Aminoanthracene for all strains).[15]

  • Media: Vogel-Bonner medium E with glucose, minimal top agar with trace histidine and biotin.

Step-by-Step Methodology (Pre-incubation Method)

The pre-incubation method is generally considered more sensitive and is recommended for this compound class.[16]

  • Dose Range Finding: First, perform a preliminary experiment to determine the cytotoxicity of the boronic acid. Test a wide range of concentrations (e.g., 0.5 to 5000 µ g/plate ) on a single strain (e.g., TA100) to identify the concentration that causes a significant reduction in the background lawn of bacteria. The main experiment should use at least five concentrations, with the highest concentration being 5000 µ g/plate or the lowest cytotoxic concentration.[11][17]

  • Preparation: Prepare fresh overnight cultures of each bacterial strain. Prepare the test article dilutions, S9 mix (if used), and positive/negative controls.

  • Pre-incubation: In a sterile test tube, combine:

    • 0.1 mL of bacterial culture

    • 0.1 mL of the test article dilution (or control)

    • 0.5 mL of S9 mix (for activated plates) or phosphate buffer (for non-activated plates)

    • Incubate this mixture at 37°C for 20-30 minutes with gentle shaking.

  • Plating: After incubation, add 2.0 mL of molten top agar (kept at 45°C) to the test tube, vortex briefly, and pour the entire contents onto the surface of a minimal glucose agar plate. Gently tilt and rotate the plate to ensure even distribution.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.[17]

  • Colony Counting: Count the number of revertant colonies on each plate. Record the colony counts along with observations of cytotoxicity (thinning of the background bacterial lawn).

  • Data Analysis: For each strain and condition, calculate the mean number of revertant colonies and the standard deviation from triplicate plates. A positive response is concluded if a dose-dependent increase in revertants is observed and the increase is statistically significant and exceeds a threshold (typically ≥ 2x the mean of the negative control).

Causality Behind Experimental Choices
  • Why use auxotrophic strains? The test hinges on bacteria that cannot produce an essential amino acid (histidine or tryptophan).[18] A mutation caused by the test chemical can reverse the original mutation, restoring the gene's function and allowing the bacteria to grow into visible colonies on a medium lacking that amino acid.[15]

  • Why use strains with lipopolysaccharide defects? Strains like TA98 and TA100 have a mutation (rfa) that causes a deficient lipopolysaccharide layer, making the bacterial cell wall more permeable to large molecules.[18]

  • Why use strains with DNA repair defects? The uvrA or uvrB mutation deletes the accurate excision repair system, preventing the bacteria from repairing DNA damage and thus making the test more sensitive to mutagens.[18]

Visualizing Workflows and Logic

Ames Test Experimental Workflow

Ames_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure & Plating (Pre-incubation) cluster_analysis Phase 3: Incubation & Analysis Strain Strain Selection & Overnight Culture Mix Combine Bacteria, Test Article, Buffer/S9 Strain->Mix Dose Test Article Dilution Series Dose->Mix Controls Prepare Positive & Negative Controls Controls->Mix S9_Prep Prepare S9 Mix (if required) S9_Prep->Mix Incubate Incubate at 37°C Mix->Incubate Plate Add Top Agar & Pour Plates Incubate->Plate Incubate_Plates Incubate Plates for 48-72h Plate->Incubate_Plates Count Count Revertant Colonies Incubate_Plates->Count Analyze Statistical Analysis & Cytotoxicity Assessment Count->Analyze Result Final Result (Positive/Negative/Equivocal) Analyze->Result

Caption: Standard workflow for the Ames pre-incubation method.

Tiered Genotoxicity Testing Strategy for Boronic Acids

Boronic_Acid_Strategy Ames Step 1: Perform Ames Test (OECD 471) Ames_Result Ames Result? Ames->Ames_Result Mammalian Step 2: Perform In Vitro Mammalian Cell Assay (e.g., Micronucleus Test, OECD 487) Ames_Result->Mammalian Positive Stop Low Genotoxic Risk (Not a mammalian genotoxin) Ames_Result->Stop Negative Mammalian_Result Mammalian Result? Mammalian->Mammalian_Result Mammalian_Result->Stop Negative InVivo Consider In Vivo Follow-up (e.g., Rodent Micronucleus, OECD 474) Mammalian_Result->InVivo Positive

Caption: Decision tree for assessing boronic acid genotoxicity.

Comparison with Alternative and Follow-up Assays

Given the unique properties of boronic acids, the Ames test should be viewed as the first step in a broader assessment.

Assay TypePrincipleRelevance for Boronic Acids
Ames Test (OECD 471) Bacterial reverse gene mutation.[11]High sensitivity screen. A negative result provides strong evidence of non-mutagenicity. A positive result is common and requires follow-up.
In Vitro Micronucleus Test (OECD 487) Detects chromosome breaks or loss in mammalian cells.Crucial follow-up. Often negative for Ames-positive boronic acids, indicating the bacterial mutagenicity may not translate to chromosomal damage in mammals.
GADD45a-Based Assays (e.g., BlueScreen HC) Measures induction of the DNA damage response pathway in human cells.[4]Mechanistic follow-up. Can confirm if the compound induces a genotoxic stress response in a eukaryotic system. Results often show boronic acids are not potent eukaryotic genotoxins.[5]
umu Test Measures the induction of the SOS DNA repair system in bacteria.[19]Alternative bacterial screen. Faster than the Ames plate test, but provides similar prokaryote-specific information. Concordance with Ames is high.[19]
In Vivo Micronucleus Test (OECD 474) Detects micronuclei formation in erythrocytes of treated rodents.[8]Definitive in vivo data. Used if in vitro mammalian tests are positive to determine if the compound is genotoxic in a whole animal system, accounting for metabolism and distribution.

Conclusion and Recommendations

The Ames test remains an essential, non-negotiable starting point for evaluating the mutagenic potential of boronic acid compounds. However, for this specific chemical class, the interpretation of a positive result must be nuanced. The data strongly suggests that many boronic acids are bacterial mutagens via an indirect, oxidative mechanism that does not translate to eukaryotic cells.

Therefore, for drug development professionals and researchers, the following evidence-based strategy is recommended:

  • Screen with a robust, OECD 471-compliant Ames test , paying close attention to strain specificity (TA100) and testing with and without S9 metabolic activation.

  • Anticipate positive results , especially for electron-deficient structures. Do not terminate development based solely on a positive Ames finding.

  • Follow up any positive Ames result with an in vitro mammalian cell assay, such as the micronucleus test (OECD 487).

  • Use the combined weight of evidence from both bacterial and mammalian systems to make a scientifically justified assessment of the potential genotoxic risk to humans.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-[(Methylamino)sulfonyl]phenyl)boronic acid
Reactant of Route 2
(2-[(Methylamino)sulfonyl]phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.